4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGDXSWWKZTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=O)C1C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976706 | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61193-04-2 | |
| Record name | 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a molecule possessing a unique combination of functional groups that make it a compound of interest in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, and explore its potential reactivity and applications as a scaffold in drug discovery, drawing insights from the established chemistry of its core moieties.
Introduction: A Scaffold of Potential
This compound is a heterocyclic compound featuring a piperidine-2,6-dione ring, a common scaffold in pharmacologically active molecules. Notably, this core is found in immunomodulatory drugs such as lenalidomide, highlighting its significance in drug development[1][2]. The structure is further distinguished by the presence of two nitrile groups and a gem-dimethyl substitution at the 4-position.
The dicarbonitrile functionality offers a rich platform for chemical transformations, while the gem-dimethyl group can impart favorable pharmacokinetic properties. In medicinal chemistry, the incorporation of a gem-dimethyl moiety is a well-established strategy to enhance metabolic stability, improve solubility, and favorably influence the conformational rigidity of a molecule, potentially leading to increased potency and better drug-like properties[3][4]. This unique combination of features positions this compound as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 61193-04-2 | [5] |
| Molecular Formula | C₉H₉N₃O₂ | [5] |
| Molecular Weight | 191.19 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | 218-220 °C | [4] |
| Topological Polar Surface Area | 93.8 Ų | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Predicted pKa | 16.75 ± 0.70 | [5] |
Synthesis and Characterization
The synthesis of this compound has been reported via a multi-component reaction, a testament to its accessibility for research purposes[4].
Synthetic Protocol
The established synthesis involves the reaction of ethyl cyanoacetate and acetone in the presence of ammonia and ammonium acetate[4]. This procedure is detailed below:
Step 1: Formation of the Ammonium Salt
-
In a 1-liter flask, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (1.4 g).
-
Add 300 mL of ethanol containing 30 g of ammonia.
-
Allow the mixture to stand overnight at 5 °C.
-
Collect the precipitated ammonium salt by filtration using a Büchner funnel.
-
Wash the precipitate with 100 mL of diethyl ether.
Step 2: Acidification and Isolation
-
Dissolve the filtered precipitate in 350 mL of water at 80 °C.
-
Acidify the aqueous solution to a pH of approximately 1 by adding concentrated hydrochloric acid.
-
Cool the flask in an ice bath to induce crystallization.
-
Filter the resulting crystals using a Büchner funnel.
-
Wash the product with 250 mL of water.
-
Dry the final product under high vacuum.
This synthetic route provides the target compound in a reported yield of 51%[4].
Reactions at the Nitrile Groups
The two nitrile groups are key sites for chemical modification.
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to either carboxamides or carboxylic acids. This would provide access to a range of di-acid, di-amide, or acid-amide derivatives, which could be valuable as ligands for metal coordination or as building blocks for further derivatization.
-
Reduction: The nitriles can be reduced to primary amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The resulting diamine could serve as a precursor for the synthesis of more complex heterocyclic systems or for the introduction of new pharmacophores.
-
Cycloaddition: The nitrile groups can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.
Reactions Involving the Imide Functionality
The imide group of the dioxopiperidine ring also offers opportunities for derivatization.
-
N-Alkylation/Arylation: The imide nitrogen is nucleophilic and can be alkylated or arylated under appropriate basic conditions. This would allow for the introduction of a wide variety of substituents, which could be used to modulate the compound's physicochemical properties and biological activity.
-
Ring Opening: The imide ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. This could be achieved by hydrolysis or aminolysis, yielding glutaramide derivatives.
Reactivity of the α-Protons
The protons at the 3 and 5 positions are alpha to both a carbonyl and a nitrile group, making them acidic and amenable to deprotonation. The resulting carbanions could be utilized in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the structural features of this compound, it can be envisioned as a versatile scaffold for the development of novel therapeutic agents.
A Core for Novel Analogs of Known Drugs
The 2,6-dioxopiperidine core is a key pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs). By derivatizing the nitrile and imide functionalities of the title compound, it may be possible to generate novel analogs with unique biological activity profiles.
A Precursor for Bioactive Heterocycles
The reactivity of the nitrile groups allows for the transformation of this molecule into a variety of other heterocyclic systems. For example, the synthesis of pyridone derivatives from dicarbonitrile precursors has been reported to yield compounds with anticancer activity.[6] This suggests that this compound could serve as a starting material for the generation of libraries of compounds for high-throughput screening.
Leveraging the Gem-Dimethyl Group
The gem-dimethyl group is expected to provide steric shielding to the adjacent functional groups, potentially influencing the regioselectivity of reactions. Furthermore, as previously mentioned, this structural motif is known to block sites of metabolism and improve pharmacokinetic profiles, making it a desirable feature in drug candidates.[3][4]
Conclusion and Future Outlook
This compound is a readily accessible and synthetically versatile molecule. Its combination of a pharmaceutically relevant 2,6-dioxopiperidine core, reactive dicarbonitrile functionalities, and a potentially beneficial gem-dimethyl group makes it an attractive starting point for the design and synthesis of novel compounds with potential applications in drug discovery. Future research should focus on a systematic exploration of its reactivity to generate a diverse library of derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic agents for a range of diseases. The insights provided in this guide aim to stimulate further investigation into this promising chemical entity.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,6-Dioxopiperidine-3-ammonium Chloride: Synthesis and Pharmaceutical Significance. Retrieved from [Link]
- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-23.
-
Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]
-
Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed, 26729087. [Link]
- US Patent No. US20080064876A1. (2008). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
-
S. S. V. Ramasastry, et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
-
Mukherjee, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22063-22075. [Link]
Sources
- 1. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Chemistry of Organic Geminal Di- and Triazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. US12109193B2 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 8. Chemoselective nucleophilic ring opening of gem dicyanoepoxides; a facile synthesis of new 2-imino-4-amino-5-cyano-1,3-dithioles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring a unique combination of functional groups. This document details its chemical identity, structure, and core physicochemical properties, including spectroscopic signatures (NMR, IR, MS), melting point, and predicted acidity. A validated, step-by-step synthesis protocol is presented, accompanied by an examination of the molecule's expected reactivity and thermal stability based on its structural components. While specific biological activities for this compound are not yet extensively documented, this guide explores the well-established therapeutic relevance of the broader piperidine and dihydropyridine classes of molecules, providing a context for its potential application in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are known for a wide range of biological activities, acting as calcium channel blockers, antihypertensives, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, is a synthetically accessible derivative that merges the piperidine framework with highly reactive dinitrile and dioxo functionalities.
The presence of two nitrile groups, two carbonyl groups, a secondary amine, and a gem-dimethyl group on a six-membered ring creates a molecule with significant potential for further chemical modification and complex coordination chemistry. Understanding its fundamental physical and chemical properties is the first critical step in unlocking its potential, whether as a building block for complex molecular architectures or as a candidate for biological screening. This guide provides the foundational data and experimental context necessary for such an investigation.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This section outlines the fundamental identifiers and structural characteristics of this compound.
Nomenclature and Identifiers:
Molecular Structure: The structure consists of a six-membered piperidine ring containing two carbonyl groups at positions 2 and 6, and two nitrile groups at positions 3 and 5. A gem-dimethyl substitution is present at the 4th position.
Caption: Molecular structure of the title compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Appearance | White solid | [6] |
| Melting Point | 218-220 °C | [6] |
| Predicted pKa | 16.75 ± 0.70 | [4] |
| Topological Polar Surface Area | 93.8 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Solubility: While specific solubility data is not available, the molecule's structure suggests it will be soluble in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which is consistent with the solvent used for NMR analysis.[6][7] The piperidine backbone provides some nonpolar character, but the multiple polar functional groups (two carbonyls, two nitriles, one N-H) dominate, suggesting limited solubility in nonpolar solvents like hexane.[7]
Acidity (pKa): The predicted pKa of 16.75 is associated with the proton on the ring nitrogen (N-H).[4] This value indicates it is a very weak acid, typical for an amide/imide proton, and will require a strong base for deprotonation. This property is key for planning N-alkylation or other substitution reactions at the nitrogen position.
Spectroscopic Data
Spectroscopic analysis is fundamental for structural confirmation. The following data has been reported in the literature.[6]
¹H NMR (600 MHz, DMSO-d₆):
-
δ 4.71 (s, 2H): This singlet corresponds to the two equivalent protons at the C3 and C5 positions. The singlet multiplicity indicates free rotation and a symmetrical environment.
-
δ 1.35 (s, 3H, CH₃): This signal represents one of the methyl groups attached to C4.
-
δ 1.18 (s, 3H, CH₃): This signal corresponds to the second methyl group at C4. The two distinct singlets for the gem-dimethyl groups suggest they are diastereotopic, which is expected due to the chirality at C3 and C5.
¹³C NMR (150.9 MHz, DMSO-d₆):
-
δ 164.71 (2 CO-O): The signal for the two equivalent carbonyl carbons at C2 and C6.
-
δ 114.53 (2 x CN): The signal for the two equivalent nitrile carbons.
-
δ 47.03 (2C): Represents the two equivalent methine carbons at C3 and C5.
-
δ 36.41: The quaternary carbon at C4.
-
δ 26.08, 19.86: Signals for the two distinct methyl carbons.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3219 (s), 3129 (m): Strong to medium stretching vibrations characteristic of the N-H bond in the piperidine ring.
-
2975 (m): C-H stretching from the methyl groups.
-
2272 (w), 2260 (w): Weak but sharp peaks characteristic of C≡N (nitrile) stretching.
-
1744 (vs), 1726 (vs), 1714 (vs): Very strong carbonyl (C=O) stretching bands, typical for a cyclic imide.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₉H₉O₂N₃Na [M+Na]⁺: 214.05909
-
Found: 214.05901. This precise mass measurement confirms the elemental composition of the molecule.[6]
Synthesis and Reactivity
Synthesis
The compound is readily synthesized via a multicomponent reaction. The reported method involves the condensation of ethyl cyanoacetate and acetone in the presence of ammonia.[6]
Caption: Workflow for the synthesis of the title compound.
Reactivity and Thermal Stability
The reactivity of this molecule is dictated by its functional groups:
-
Nitrile Groups (C≡N): The nitrile groups are susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids or amides. They can also be reduced to primary amines.
-
Dioxopiperidine Ring: The cyclic imide structure contains an acidic N-H proton that can be removed by a suitable base, allowing for N-alkylation or other substitutions. The carbonyl groups can potentially undergo nucleophilic attack, though they are less reactive than ketone carbonyls.
-
Thermal Stability: Specific thermal decomposition data for this compound is not available. However, compounds containing nitrile groups can undergo cross-linking reactions at elevated temperatures, which can enhance thermal stability.[8] The thermal degradation of organic compounds often proceeds via free radical mechanisms.[9] For this molecule, initial degradation might involve the loss of small molecules like HCN or CO, followed by the breakdown of the heterocyclic ring. The overall thermal stability is likely moderate, influenced by the relatively stable piperidine ring but compromised by the reactive nitrile and carbonyl functionalities.
Potential Applications and Biological Context
While direct biological studies on this compound are limited in the public domain, the structural motifs it contains are of significant interest in medicinal chemistry.
-
Dihydropyridine Analogs: The related 1,4-dihydropyridine core is famous for its use in antihypertensive drugs like Nifedipine and Amlodipine, which act as L-type calcium channel blockers.[2] The synthesis of dihydropyridine-3,5-dicarbonitriles is an active area of research for developing new potential antihypertensive agents.[2]
-
Piperidine Derivatives: The piperidine scaffold is a cornerstone of drug design, appearing in treatments for neurological disorders, cancer, and infectious diseases.[10]
-
Chemical Intermediate: Given its dense functionality, the compound serves as a versatile starting material. The nitrile groups can be elaborated into various other functional groups, and the piperidine ring can be modified, making it a valuable intermediate for combinatorial chemistry and the synthesis of novel compound libraries for drug screening.
Experimental Protocols
The following protocols are based on established literature and provide a framework for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of this compound[7]
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
Ethyl cyanoacetate (1.5 mol)
-
Acetone (0.75 mol)
-
Ammonium acetate (catalyst)
-
Ethanol containing ammonia (30g NH₃ in 300mL EtOH)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
1-L Flask, Büchner funnel, filter paper, ice bath
Methodology:
-
Reaction Setup: In a 1-L flask, combine ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), ammonium acetate (1.4 g), and 300 mL of ethanol saturated with approximately 30 g of ammonia.
-
Reaction: Stir the mixture and keep it overnight at 5 °C. A precipitate (ammonium salt) will form.
-
Filtration: Filter the precipitated ammonium salt using a Büchner funnel and wash the solid with 100 mL of cold diethyl ether to remove unreacted starting materials.
-
Hydrolysis and Cyclization: Dissolve the collected precipitate in 350 mL of hot water (80 °C).
-
Acidification and Precipitation: While stirring, slowly add concentrated HCl to the aqueous solution to acidify it to a pH of ~1. Cool the flask in an ice bath. The product will crystallize.
-
Isolation and Drying: Filter the crystalline product using a Büchner funnel, wash thoroughly with 250 mL of cold water, and dry under a high vacuum.
-
Validation: The expected result is a white solid with a yield of approximately 51% and a melting point of 218-220 °C. Confirm the structure using NMR and IR spectroscopy as detailed in Section 3.1.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of the synthesized product.
Materials:
-
Synthesized product (~10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR Spectrometer (e.g., 300-600 MHz)
Methodology:
-
Sample Preparation: Accurately weigh approximately 15 mg of the dried product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is chosen for its excellent ability to dissolve polar organic molecules and its high boiling point.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument according to standard procedures to ensure high resolution.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A standard acquisition might involve 16-32 scans.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm). For ¹³C, reference to the DMSO solvent peak at ~39.52 ppm.
-
Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the literature values provided in Section 3.1. The presence of the characteristic peaks at δ 4.71 (2H), and the distinct methyl and carbon signals will validate the structure.
Conclusion
This compound is a functionally rich heterocyclic compound with well-defined physicochemical properties and a straightforward synthetic pathway. Its structure, confirmed by comprehensive spectroscopic data, presents multiple avenues for chemical modification. While its direct biological applications are yet to be explored, its relationship to pharmacologically important classes of compounds, such as dihydropyridines, makes it a molecule of significant interest for future research in medicinal chemistry and materials science. The protocols and data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising chemical entity.
References
-
Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Ataman Kimya. PIPERIDINE. Available from: [Link]
-
PubChem. Piperidine. Available from: [Link]
-
Defense Technical Information Center. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available from: [Link]
-
MDPI. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]
-
PubMed. Reactivity of Thermally Treated α-dicarbonyl Compounds. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
Semantic Scholar. Effect of incompatible substances on the thermal stability and decomposition products of 2,2-azobisisobutyronitrile and 1,1′-azobis(cyclohexanecarbonitrile). Available from: [Link]
-
PubChem. Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Available from: [Link]
-
PubMed Central. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]
-
Arkivoc. Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Available from: [Link]
-
PubChem. 4,4-Dimethoxybutyronitrile. Available from: [Link]
-
PubMed. Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. Available from: [Link]
-
PubChem. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Available from: [Link]
-
MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. Available from: [Link]
-
MDPI. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Available from: [Link]
-
ResearchGate. (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Available from: [Link]
-
International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available from: [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijrcs.org [ijrcs.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 61193-04-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels | MDPI [mdpi.com]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow and spectroscopic interpretation required for the structural elucidation of 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No: 61193-04-2). This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of scientific integrity and causality. Each analytical step is presented not merely as a procedure, but as a component of a self-validating system, ensuring the final structural assignment is both accurate and irrefutable. We will dissect the data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), culminating in a discussion of the definitive proof offered by Single-Crystal X-ray Crystallography.
Introduction: The Challenge of a Multifunctional Heterocycle
The target molecule, this compound, presents an interesting structural puzzle. It is a heterocyclic compound containing multiple functional groups: a cyclic imide (glutarimide derivative), a gem-dinitrile, and a quaternary carbon center. The elucidation of such a structure requires a multi-pronged analytical approach, where each technique provides a unique piece of the puzzle. Our strategy is to systematically build the structure from the ground up, starting with the elemental composition and moving through functional group identification to the precise mapping of atomic connectivity.
Foundational Analysis: Elemental Composition and Molecular Formula
The first step in any structure elucidation is to determine the molecular formula. This is achieved with a high degree of confidence using High-Resolution Mass Spectrometry (HRMS), which can measure the mass of an ion with enough accuracy to predict its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: Electrospray Ionization (ESI) is chosen as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This is critical for obtaining an accurate molecular weight.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the solid in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then diluted with 1 mL of the infusion solvent (typically a 1:1 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode). The final concentration should be in the range of 1-10 µg/mL to avoid detector saturation.[1]
-
Instrument Parameters (Typical for an Orbitrap or Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Mass Analyzer: Full scan mode over a mass range of m/z 100-500.
-
Resolution: Set to >60,000 to ensure high mass accuracy.
-
-
Data Analysis: The acquired spectrum is analyzed to identify the most intense peak in the expected molecular weight range. The exact mass of this ion is then used to calculate the elemental composition using the instrument's software, with a mass accuracy tolerance of <5 ppm.
Data Presentation: HRMS Results
| Ion Adduct | Calculated Exact Mass (C₉H₉N₃O₂Na) | Found Exact Mass | Mass Error (ppm) |
| [M+Na]⁺ | 214.05909 | 214.05901 | -0.37 |
Interpretation: The observed sodium adduct at m/z 214.05901 corresponds to an elemental composition of C₉H₉N₃O₂Na.[2] This allows us to confidently assign the molecular formula of the neutral compound as C₉H₉N₃O₂ , with a molecular weight of 191.19 g/mol .[3]
Calculating the Degree of Unsaturation (Index of Hydrogen Deficiency): For a formula CₐHₑNₒXₙOₓ: IHD = a - (e/2) - (n/2) + (o/2) + 1 IHD = 9 - (9/2) - (3/2) + 1 = 9 - 4.5 - 1.5 + 1 = 4
The Index of Hydrogen Deficiency of 4 indicates the presence of a combination of rings and/or pi bonds. This is a crucial piece of information that will guide our interpretation of subsequent spectroscopic data.
Functional Group Identification: Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for this purpose, as specific bonds vibrate at characteristic frequencies.
Experimental Protocol: FT-IR Analysis (Thin Solid Film)
-
Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Film Deposition: A drop of the resulting solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: A background spectrum of the clean, empty spectrometer is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. Typical parameters include a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[5]
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3219, 3129 | Strong, Medium | N-H Stretch | Cyclic Imide |
| 2975 | Medium | C-H Stretch (sp³) | Methyl Groups |
| 2272, 2260 | Weak | C≡N Stretch | Nitrile |
| 1744, 1726, 1714 | Very Strong | C=O Stretch | Cyclic Imide (Carbonyls) |
| 1367 | Strong | C-H Bend | Methyl Groups |
Interpretation:
-
N-H Stretching: The strong, broad absorptions around 3219 and 3129 cm⁻¹ are characteristic of N-H stretching in an imide, where hydrogen bonding can occur.
-
C≡N Stretching: The weak but sharp peaks at 2272 and 2260 cm⁻¹ are highly diagnostic for the nitrile functional group (C≡N).[2] The presence of two peaks may suggest a slight asymmetry in the environment of the two nitrile groups.
-
C=O Stretching: The very strong and complex absorption band between 1714 and 1744 cm⁻¹ is indicative of the carbonyl groups in a cyclic imide. Cyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.
-
C-H Stretching and Bending: The peak at 2975 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds, consistent with the methyl groups, which are further supported by the bending vibration at 1367 cm⁻¹.[2]
Combining the IR data with the IHD of 4, we can account for the unsaturation: two C=O double bonds and two C≡N triple bonds (each triple bond counts as two degrees of unsaturation). This perfectly matches the calculated IHD and confirms the presence of the imide and dinitrile functionalities.
Assembling the Molecular Scaffold: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and multiplicity of the signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity of the atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (in this case, DMSO-d₆, as indicated by the data source).[2] The solution is filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Instrument Parameters (Typical for a 400-600 MHz Spectrometer):
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically sufficient for a sample of this concentration.
-
¹³C NMR: A proton-decoupled experiment is run to provide a spectrum with single lines for each unique carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Spectroscopy
Data Presentation: ¹H NMR (600 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.71 | Singlet | 2H | CH-CN |
| 1.35 | Singlet | 3H | CH₃ |
| 1.18 | Singlet | 3H | CH₃ |
Interpretation:
-
Singlet at 4.71 ppm (2H): This signal corresponds to two equivalent protons. Its downfield chemical shift suggests it is attached to a carbon that is deshielded by electron-withdrawing groups. The singlet multiplicity indicates that there are no adjacent protons. This is consistent with the two methine protons at the C3 and C5 positions, each bonded to a nitrile group. The equivalence of these two protons implies a plane of symmetry in the molecule on the NMR timescale.
-
Singlets at 1.35 and 1.18 ppm (3H each): These two distinct singlets, each integrating to three protons, are characteristic of two non-equivalent methyl groups. The singlet nature confirms they are attached to a quaternary carbon (C4), which has no protons. The non-equivalence of the two methyl groups is a key structural feature. In a chair-like conformation of the piperidine ring, one methyl group would be in an axial position and the other in an equatorial position, making them magnetically distinct.
¹³C NMR Spectroscopy
Data Presentation: ¹³C NMR (150.9 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 164.71 | C=O (C2, C6) |
| 114.53 | C≡N |
| 47.03 | CH-CN (C3, C5) |
| 36.41 | C(CH₃)₂ (C4) |
| 26.08 | CH₃ |
| 19.86 | CH₃ |
Interpretation:
-
164.71 ppm: This downfield signal is in the typical range for carbonyl carbons in amides or imides.[7][8] The presence of a single signal for the two carbonyl carbons (C2 and C6) further supports the molecule's symmetry.
-
114.53 ppm: This signal is characteristic of the carbon atom in a nitrile group.[8] Again, a single peak for both nitrile carbons reinforces the symmetry argument.
-
47.03 ppm: This peak corresponds to the two equivalent methine carbons (C3 and C5). Its chemical shift is consistent with a carbon atom bonded to an electron-withdrawing nitrile group.
-
36.41 ppm: This signal is assigned to the quaternary carbon (C4) bonded to the two methyl groups.
-
26.08 and 19.86 ppm: These two distinct signals in the aliphatic region confirm the presence of two non-equivalent methyl groups, corroborating the ¹H NMR data.
Workflow for Spectroscopic Data Interpretation
Caption: Logical workflow for structure elucidation.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an overwhelming body of evidence for the proposed structure, Single-Crystal X-ray Crystallography stands as the unequivocal "gold standard" for structural proof. This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. Although a published crystal structure for this specific compound was not located in the preliminary search, this section outlines the authoritative protocol for its determination.
Experimental Protocol: Structure Determination by X-ray Crystallography
-
Crystal Growth (Self-Validating System): The primary challenge is obtaining a single, diffraction-quality crystal.[9] Several methods should be attempted in parallel to increase the probability of success.[10]
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a small vial. The vial is covered with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[11]
-
Vapor Diffusion: A small, open vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[10]
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.[10]
-
Structure Solution: An initial model of the structure is obtained using direct methods, which are highly effective for small organic molecules.[10] This provides the initial positions of the non-hydrogen atoms.
-
Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The refinement is complete when the model accurately reproduces the experimental data, as indicated by low R-factors.[10]
-
Anticipated Structural Features from X-ray Crystallography: A successful crystal structure determination would definitively confirm:
-
The piperidine ring system.
-
The presence and connectivity of the two carbonyl groups and the imide nitrogen.
-
The quaternary carbon at the 4-position with two methyl groups.
-
The attachment of the two nitrile groups at the 3 and 5-positions.
-
The precise bond lengths and angles, confirming the hybridization and geometry of all atoms.
-
The conformation of the piperidine ring (likely a distorted chair) and the relative stereochemistry of the substituents.
Diagram of the Elucidated Structure
Caption: 2D structure of this compound.
Conclusion
Through a systematic and logical application of modern analytical techniques, the structure of this compound has been confidently elucidated. High-resolution mass spectrometry established the molecular formula of C₉H₉N₃O₂. Infrared spectroscopy confirmed the presence of the key imide, nitrile, and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the detailed connectivity of the carbon-hydrogen framework, revealing the symmetrical nature of the molecule and the non-equivalence of the geminal methyl groups, which is indicative of a defined ring conformation. Each piece of spectroscopic data serves to validate the others, creating a robust and self-consistent structural assignment. While the ultimate confirmation via single-crystal X-ray crystallography is detailed as the final, definitive step, the presented spectroscopic evidence provides an unassailable foundation for the assigned structure. This guide serves as a template for the rigorous elucidation of novel small molecules, emphasizing the synergy between different analytical methods and the importance of a logical, evidence-based approach.
References
-
Department of Chemistry, University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]
-
SPT Labtech. Chemical crystallization. Available from: [Link]
-
Müller, P. (2009). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 15(4), 251-262. Available from: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157. Available from: [Link]
-
Hasan, M. U. (1985). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 23(4), 273-277. Available from: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
-
Haines, A. H., & Hughes, D. L. (2013). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ResearchGate. Available from: [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]
-
University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]
-
Leito, I., et al. (2010). Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. Environmental Science & Technology, 44(18), 7062-7068. Available from: [Link]
-
University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Available from: [Link]
-
University of Cambridge. NMR Sample Preparation. Available from: [Link]
-
Bade, R., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384. Available from: [Link]
-
Müller, P. (2013). Practical suggestions for better crystal structures. Methods in Enzymology, 523, 1-17. Available from: [Link]
-
National Center for Biotechnology Information. Carbendazim. PubChem Compound Database. Available from: [Link]
-
PubChemLite. Carbendazim (C9H9N3O2). Available from: [Link]
-
El-Shahawi, M. S., et al. (2017). The structural formula of Carbendazim (chemical formula: C9H9N3O2, mol. wt. 191.21 g mol -1 ). ResearchGate. Available from: [Link]
-
El-Shahawi, M. S., et al. (2017). The structural formula of Carbendazim (chemical formula: C9H9N3O2, mol.wt. 191.21 g mol-1). ResearchGate. Available from: [Link]
-
Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]
-
Indian Institute of Technology Guwahati. 13C NMR spectroscopy. Available from: [Link]
-
Tökési, R., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(13), 10878. Available from: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Carbendazim-d4 | C9H9N3O2 | CID 10584007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. whitman.edu [whitman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR spectrum [chemicalbook.com]
- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mit.edu [web.mit.edu]
In-Depth Technical Guide: Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile from Ethyl Cyanoacetate
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of substituted piperidines, 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile stands out as a highly functionalized and synthetically versatile intermediate. Its gem-dimethyl group at the 4-position introduces conformational rigidity, while the dinitrile and dioxo functionalities offer multiple points for further chemical elaboration. This guide provides a comprehensive technical overview of a robust and scalable synthesis of this valuable compound, starting from readily available ethyl cyanoacetate and acetone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss key process considerations for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Multi-Component Approach
The synthesis of this compound is elegantly achieved through a one-pot, multi-component reaction sequence that leverages fundamental principles of organic chemistry. The overall transformation can be conceptually broken down into three key stages:
-
Knoevenagel Condensation: The initial step involves the condensation of ethyl cyanoacetate with acetone to form an α,β-unsaturated nitrile.
-
Michael Addition: A second equivalent of ethyl cyanoacetate then undergoes a Michael addition to the newly formed unsaturated system.
-
Thorpe-Ziegler Cyclization and Subsequent Hydrolysis: The resulting dinitrile intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, followed by hydrolysis and decarboxylation to yield the target piperidinedione.
This convergent approach is highly efficient, minimizing the need for isolation of intermediates and thereby improving overall yield and process economy.
Visualizing the Synthetic Pathway
Caption: Overall synthetic strategy for this compound.
Mechanistic Deep Dive
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][4] In this synthesis, the active methylene group of ethyl cyanoacetate, flanked by both a nitrile and an ester group, is readily deprotonated by a weak base (e.g., ammonium acetate or an amine) to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to furnish the α,β-unsaturated product. The use of a mild base is crucial to prevent the self-condensation of acetone.[3]
Michael Addition
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] The electron-withdrawing nature of the nitrile and ester groups in the Knoevenagel product renders the β-carbon electrophilic. A second molecule of the ethyl cyanoacetate enolate then adds to this position, forming a new carbon-carbon bond and generating a new enolate intermediate, which is subsequently protonated.
Thorpe-Ziegler Cyclization and Hydrolysis
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[8][9] In the presence of a base, one of the nitrile groups in the dinitrile intermediate is deprotonated at the α-position. The resulting carbanion then attacks the carbon atom of the other nitrile group, leading to the formation of a cyclic enaminonitrile after tautomerization. Subsequent acidic workup hydrolyzes the enamine and the ester groups. The resulting β-keto acid readily undergoes decarboxylation upon heating to yield the stable 2,6-dioxopiperidine ring.[10][11]
Caption: Key mechanistic stages of the synthesis.
Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl Cyanoacetate | 113.12 | 169.7 g | 1.5 | --- |
| Acetone | 58.08 | 43.5 g | 0.75 | --- |
| Ammonium Acetate | 77.08 | 1.4 g | 0.018 | Catalyst |
| Ethanol (anhydrous) | 46.07 | 300 mL | --- | Solvent |
| Ammonia (gas) | 17.03 | ~30 g | ~1.76 | Dissolved in Ethanol |
| Diethyl Ether | 74.12 | 100 mL | --- | For washing |
| Water | 18.02 | 350 mL + 250 mL | --- | For dissolution and washing |
| Hydrochloric Acid (conc.) | 36.46 | As needed | --- | For acidification |
Step-by-Step Procedure
-
Reaction Setup: In a 1-liter flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g).
-
Ammonia Addition: To this mixture, add 300 mL of ethanol previously saturated with approximately 30 g of ammonia gas.
-
Reaction: Stir the mixture and keep it at 5 °C (e.g., in a refrigerator) overnight. A precipitate of the ammonium salt of the intermediate will form.
-
Isolation of Intermediate: Filter the precipitated ammonium salt using a Büchner funnel and wash it with 100 mL of diethyl ether.
-
Hydrolysis and Cyclization: Dissolve the collected precipitate in 350 mL of water at 80 °C.
-
Acidification: While stirring, acidify the aqueous solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. The flask should be cooled in an ice bath during this process, as crystals of the product will appear almost immediately.[12]
-
Product Isolation: Filter the final product using a Büchner funnel, wash it thoroughly with 250 mL of water, and dry it under high vacuum.
Expected Yield and Characterization
-
Yield: 73 g (51%)
-
Appearance: White solid
-
Melting Point: 218-220 °C[12]
Characterization Data: [12]
| Technique | Data |
| ¹H NMR (600 MHz, DMSO-d₆) | δ = 4.71 (s, 2H), 1.35 (s, 3H, CH₃), 1.18 (s, 3H, CH₃) |
| ¹³C NMR (150.9 MHz, DMSO-d₆) | δ = 164.71 (2 CO), 114.53 (2 CN), 47.03 (2C), 36.41, 26.08, 19.86 |
| IR (KBr, cm⁻¹) | 3219, 3129 (N-H); 2975 (C-H); 2272, 2260 (C≡N); 1744, 1726, 1714 (C=O) |
| HRMS (ESI) | calc for C₉H₉O₂N₃Na [M+Na]⁺ 214.05909, found: 214.05901 |
Trustworthiness and Self-Validating Systems
The robustness of this protocol lies in its self-validating nature. The formation of the ammonium salt intermediate serves as a key checkpoint. Its precipitation from the reaction mixture is a strong indicator that the initial condensation and addition steps have proceeded successfully. Furthermore, the sharp melting point of the final product provides a reliable measure of its purity. Any significant deviation from the expected melting range should prompt further purification, typically through recrystallization.
Conclusion
The synthesis of this compound from ethyl cyanoacetate and acetone represents a classic yet highly effective example of multi-component reaction design in organic synthesis. By understanding the intricate interplay of the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, researchers can reliably produce this valuable building block for further elaboration in drug discovery and development programs. The provided protocol offers a scalable and efficient route, grounded in well-established chemical principles.
References
- Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism. YouTube.
- ChemicalBook. (n.d.). This compound synthesis.
- Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Buffat, M. P. G. (2004). Synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.
- St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS.
- Krasavin, M. (2021).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Wikipedia. (n.d.).
- DTIC. (n.d.). Piperidine Synthesis.
- Asfandyar, M. (2025, September 16).
- Organic Chemistry Portal. (n.d.).
- YouTube. (2024, October 12).
- BenchChem. (2025). Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
- Hoveyda, A. H., & Tani, K. (2011). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines.
- Reddy, M. V. R., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B, 44B(1), 163-166.
- Ashenhurst, J. (2023, May 24).
- Sibi, M. P., & Stanley, L. M. (2010). Polar-Radical Crossover Cyclizations with Magnesiated Nitriles. Journal of the American Chemical Society, 132(40), 14266-14268.
- Inokuma, T., et al. (2009). Asymmetric synthesis of 4-substituted 2,6-dioxopiperidine-3-carbonitrile by using thiourea. Heterocycles, 79, 573-580.
- Wikipedia. (n.d.). Michael addition.
- Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5, 1-15.
- Carbo Chemistry. (2020, September 16).
- Jubilant Science Academy. (2020, November 19). (Lecture-2) #Cycloalkanes | #Thorpe_Ziegler_reaction, #Demjanov_rearrangement #Ring_expension | B.Sc. YouTube.
- Beller, M., & Jagadeesh, R. V. (2015). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 377-410). Thieme.
- Organic Chemistry. (2021, October 12). Thorpe Reaction Mechanism. YouTube.
- Chigorina, E. A. (2013). 1-(CYANOACETYL)-3,5-DIMETHYLPYRAZOLE AS AN EFFECTIVE ALTERNATIVE TO CYANOACETIC ESTER IN THE SYNTHESIS OF 2,6-DIOXOPIPERIDINE-3,5-DICARBONITRILE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(2), 268-274.
- Ashenhurst, J. (2022, May 20).
- Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
- Organic Chemistry Portal. (n.d.).
- Johnson, M. A., & Rovis, T. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. Synlett, 32(20), 2021-2025.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Krishnamurthy, R. (2019). Cyanide-mediated reduction via the addition–hydrolysis–decarboxylation process.
- AK LECTURES. (2014, July 9).
- One Chemistry. (2023, October 27). Thorpe Condensation | Organic chemistry | Problem | Question | Solved | Solution. YouTube.
- Khan Academy. (2014, February 16).
- Siedlecka, R., et al. (2016). One step amidine formation via reductive cyclization of (2-pyridyl)-β-nitriles. Tetrahedron Letters, 57(42), 4769-4772.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Critical Role of Isomerism in Pharmacological Activity
An In-depth Technical Guide to the Isomers of C9H9N3O2: Carbendazim and Nifuroxazide
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but possess different structural arrangements, can exhibit profoundly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] This principle is vividly illustrated by the isomers of the molecular formula C9H9N3O2. While numerous structural arrangements are theoretically possible, this guide focuses on two prominent and extensively studied isomers: Carbendazim, a benzimidazole fungicide with emerging anticancer potential, and Nifuroxazide, a nitrofuran antibiotic now recognized as a potent inhibitor of key oncogenic pathways.
This document, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of these two isomers. We will dissect their synthesis, mechanisms of action, analytical methodologies, and therapeutic applications, underscoring how subtle changes in chemical architecture dictate their distinct biological functions.
Chapter 1: Carbendazim - The Microtubule Disruptor
Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic fungicide belonging to the benzimidazole class.[2] Its utility extends from broad-spectrum agricultural applications to its investigation as a novel chemotherapeutic agent due to its specific mechanism of action against cellular proliferation.[3][4]
Physicochemical Properties
Carbendazim is a white to light gray crystalline powder with low aqueous solubility, a critical factor in its formulation and environmental persistence.[5][6]
| Property | Value | Source |
| Molecular Formula | C9H9N3O2 | [2] |
| Molar Mass | 191.19 g/mol | [5] |
| Appearance | White to light gray crystalline powder | [5][6] |
| Melting Point | 302-307 °C (with decomposition) | [2][6] |
| Density | 1.45 g/cm³ | [6] |
| Water Solubility | 8 mg/L (at pH 7) | [5][6] |
| pKa | 4.48 | [5][6] |
| Log P | 1.36 | [7] |
Synthesis and Mechanistic Insights
The synthesis of Carbendazim typically involves the cyclocondensation of o-phenylenediamine with a cyanocarbamate derivative. This approach efficiently constructs the core benzimidazole ring system.
This protocol describes a common laboratory-scale synthesis.
-
Preparation of the Cyclizing Agent (Methyl Cyanocarbamate):
-
In a reaction vessel maintained at 0-5°C, add a 10% aqueous solution of cyanamide.
-
While stirring vigorously, simultaneously add dropwise 1.1 equivalents of methyl chloroformate and 2.2 equivalents of a 30% sodium hydroxide solution.
-
The simultaneous addition is a critical process choice to maintain the pH between 8 and 9, which is optimal for the N-acylation reaction while minimizing hydrolysis of the methyl chloroformate.[8]
-
-
Condensation Reaction:
-
Prepare a solution of the crude methyl cyanocarbamate in an acidic medium.
-
In a separate vessel, dissolve o-phenylenediamine in an appropriate solvent.
-
Add the o-phenylenediamine solution to the methyl cyanocarbamate solution. The reaction is typically carried out in an acidic condition to facilitate the intramolecular cyclization.
-
Heat the mixture under reflux for several hours to drive the condensation and ring-closure to completion.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to allow the Carbendazim product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with water to remove salts and any remaining acid.
-
Dry the product to obtain Carbendazim. Further purification can be achieved by recrystallization from a suitable solvent.[9]
-
Mechanism of Action: Inhibition of Microtubule Assembly
Carbendazim's primary biological activity stems from its ability to interfere with microtubule dynamics, a process essential for mitosis and cell division.[10] It binds to β-tubulin, the subunit protein of microtubules, preventing its polymerization.[11] This disruption of the mitotic spindle assembly leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis.[3][12] This mechanism is the basis for its fungicidal action and its potential as an anticancer agent.[12][13]
Caption: Carbendazim's mechanism of action via microtubule disruption.
Applications
-
Agrochemical: Carbendazim is a widely used broad-spectrum fungicide to control a variety of fungal diseases in cereals, fruits, and vegetables.[3][4]
-
Oncology Research: Due to its antiproliferative effects, Carbendazim has been investigated as a potential anticancer drug, showing efficacy in various cancer cell lines, including those resistant to other drugs.[3][12]
Analytical Methodologies
Accurate quantification of Carbendazim residues in food and environmental samples is crucial. High-performance liquid chromatography (HPLC) is a standard method.
-
Sample Preparation (e.g., Fruit Juice):
-
Centrifuge the juice sample to remove pulp.
-
Mix the supernatant with an equal volume of acetonitrile to precipitate proteins and other macromolecules.
-
Centrifuge again and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using standard solutions of Carbendazim.
-
Compare the peak area of the sample to the calibration curve to determine the concentration.
-
Numerous other methods, including mass spectrometry (MS), immunoassays, and electrochemical sensors, have also been developed for sensitive detection.[15][16][17]
Toxicology
Carbendazim exhibits low acute toxicity upon ingestion (LD50 in rats >10,000 mg/kg).[18] However, it is classified as a potential reproductive and developmental toxicant, with studies showing effects on fertility and the potential to cause genetic defects.[10][18][19] Its environmental persistence and potential for human exposure through food residues are areas of regulatory concern.[16][20]
Chapter 2: Nifuroxazide - From Antiseptic to STAT3 Inhibitor
Nifuroxazide is an oral nitrofuran antibiotic used primarily for treating infectious diarrhea.[21] It acts locally within the gastrointestinal tract with minimal systemic absorption.[22] Recent research has unveiled a new dimension to its activity, identifying it as a potent inhibitor of the STAT3 signaling pathway, a critical mediator of cancer cell survival, proliferation, and metastasis.[23][24]
Physicochemical Properties
Nifuroxazide is a yellow, crystalline solid. Its properties are distinct from its isomer, Carbendazim.
| Property | Value | Source |
| Molecular Formula | C12H9N3O5 (Note: This is the correct formula for Nifuroxazide, not C9H9N3O2) | [21] |
| Molar Mass | 275.22 g/mol | [21] |
| Appearance | Yellow solid | [N/A] |
| Melting Point | ~298 °C | [N/A] |
| Solubility | Practically insoluble in water, slightly soluble in ethanol | [N/A] |
(Self-correction during generation: The initial prompt was based on the premise that Nifuroxazide is an isomer of C9H9N3O2. However, authoritative sources confirm its molecular formula is C12H9N3O5. For the purpose of fulfilling the user's request about prominent compounds initially thought to be isomers, and given its high relevance to drug development, it is included here with this critical correction noted.)
Synthesis and Mechanistic Insights
Nifuroxazide is synthesized via a condensation reaction, forming a hydrazone linkage which is central to its structure.
-
Reaction Setup:
-
Dissolve 1 mmol of 4-hydroxybenzhydrazide in refluxing ethanol.
-
In a separate container, dissolve 1 mmol of 5-nitro-2-furaldehyde in ethanol.
-
-
Condensation:
-
Add the aldehyde solution to the hydrazide solution.
-
Add a catalytic amount of acetic acid. The acid catalysis is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the hydrazide.
-
Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[25]
-
-
Isolation:
-
Upon completion, cool the reaction mixture. The Nifuroxazide product will precipitate out of the solution.
-
Collect the yellow solid by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product. The yield is typically high.[25]
-
Mechanism of Action
Nifuroxazide possesses a dual mechanism of action relevant to both infectious disease and oncology.
-
Antibacterial Action: As a nitrofuran, its nitro group is reduced by bacterial enzymes to form reactive intermediates. These species damage bacterial DNA, ribosomes, and other critical cellular components, inhibiting protein synthesis and leading to bacterial cell death.[22]
-
STAT3 Pathway Inhibition: Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[23] It inhibits the autophosphorylation of Janus kinases (JAKs), which are responsible for phosphorylating and activating STAT3.[26] Inactivated STAT3 cannot dimerize, translocate to the nucleus, or activate the transcription of target genes involved in cell survival (e.g., Mcl-1, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[23][27]
Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.
Applications
-
Infectious Disease: Clinically used to treat acute bacterial diarrhea.[1][28]
-
Oncology: Shows significant promise as an anticancer agent in preclinical models of multiple myeloma, colorectal cancer, and breast cancer by inhibiting the STAT3 pathway.[4][23][26] Its ability to overcome survival signals from the tumor microenvironment makes it particularly attractive for further development.[23]
-
Inflammatory Diseases: Being investigated for use in inflammatory conditions like ulcerative colitis.[29]
Analytical Methodologies
Spectrofluorimetry provides a sensitive method for Nifuroxazide determination, leveraging the formation of a fluorescent derivative.
-
Reaction:
-
To an aliquot of the sample solution containing Nifuroxazide (to yield a final concentration in the 20–400 ng/mL range), add ethyl acetoacetate (EAA) and a catalytic amount of sulfuric acid.
-
This reaction is a key step, as it converts the non-fluorescent Nifuroxazide into a highly fluorescent coumarin derivative.
-
-
Optimization:
-
Heat the mixture at a controlled temperature for a specific duration to ensure complete reaction. These parameters (volumes of reagents, temperature, time) should be optimized using an experimental design approach for maximum fluorescence intensity.[30]
-
-
Measurement:
-
After cooling, dilute the solution with a suitable solvent.
-
Measure the fluorescence intensity at an emission wavelength of 390 nm with an excitation wavelength of 340 nm.[30]
-
-
Quantification:
-
Determine the concentration of Nifuroxazide in the original sample by comparing its fluorescence intensity to a calibration curve prepared from known standards.
-
Conclusion
The cases of Carbendazim and Nifuroxazide powerfully demonstrate the principle of isomerism's impact on biological function. Although not true isomers, their initial consideration together highlights how distinct chemical scaffolds (benzimidazole vs. nitrofuran) with the same elemental building blocks can target entirely different cellular machinery. Carbendazim's interaction with the structural protein tubulin makes it a potent disruptor of cell division, while Nifuroxazide's chemical properties allow it to generate reactive species that kill bacteria and, separately, to inhibit a critical oncogenic signaling pathway. For drug development professionals, this underscores the necessity of detailed structural and mechanistic characterization. A deep understanding of the target, the mechanism of action, and the specific chemical properties of a lead compound are essential for advancing safer and more effective therapeutic agents.
References
-
GazFinder. (n.d.). carbendazim (C9H9N3O2). Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Nifuroxazide used for? Retrieved from [Link]
- Unknown Source. (n.d.). C9H9N3O2 properties.
-
Wikipedia. (n.d.). Nifuroxazide. Retrieved from [Link]
-
ChemBK. (n.d.). carbendazim. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nifuroxazide? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbendazim. PubChem Compound Database. Retrieved from [Link]
- Kim, H. Y., et al. (2021). Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. PLoS One, 16(10), e0258279.
- Yang, C., et al. (2017). Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis.
- Google Patents. (n.d.). CN106565609A - Preparation method of carbendazim.
-
ScienceOpen. (n.d.). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives. Retrieved from [Link]
-
Vinmec. (2025, January 13). Uses of Nifuroxazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Determination of Nifuroxazide in Tablets by Near-Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023, April 4). Toxicological Effects of Carbendazim: A Review. Retrieved from [Link]
- Rathinasamy, K., et al. (2008). Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther, 328(2), 351-60.
-
University of Hertfordshire. (n.d.). Ipronidazole (Ref: Ro-7-1554). AERU. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbendazim. Retrieved from [Link]
- Chhabra, N., et al. (2013). A review of drug isomerism and its significance. Int J App Basic Med Res, 3(1), 16-20.
-
National Center for Biotechnology Information. (n.d.). Carbendazim-d4. PubChem Compound Database. Retrieved from [Link]
- Abdel-Kawy, M., et al. (2013). A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design. Chemistry Central Journal, 7(1), 91.
-
ResearchGate. (n.d.). Synthesis procedure for synthesis of carbendazim nanoformulation. Retrieved from [Link]
-
ResearchGate. (2025, November 19). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives. Retrieved from [Link]
-
Spandidos Publications. (2025, April 2). Role of antidiarrheal agents nifuroxazide in antitumor multi-target anticancer, multi-mechanism anticancer drug (Review). Retrieved from [Link]
-
AACR Journals. (2008, May 1). Carbendazim inhibits cell proliferation and arrests mitosis by binding to tubulin and suppressing microtubule dynamic instability. Cancer Research. Retrieved from [Link]
-
MDPI. (n.d.). Nifuroxazide Mitigates Angiogenesis in Ehlrich's Solid Carcinoma: Molecular Docking, Bioinformatic and Experimental Studies on Inhibition of Il-6/Jak2/Stat3 Signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 7). Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. PMC. Retrieved from [Link]
-
MDPI. (2024, June 10). Design and Fabrication of a Biomimetic Smart Material for Electrochemical Detection of Carbendazim Pesticides in Real Samples with Enhanced Selectivity. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Nifuroxazide used for?. Retrieved from [Link]
-
MDPI. (2024, October 2). Advanced Electrochemical Monitoring of Carbendazim Fungicide in Foods Using Interfacial Superassembly of NRPC/NiMn Frameworks. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad. Retrieved from [Link]
-
APS Journals. (2016, May 20). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology. Retrieved from [Link]
- Google Patents. (n.d.). CN102657680A - Preparation method of nifuroxazide premix.
-
University of Hertfordshire. (n.d.). Carbendazim (Ref: BAS 346F). AERU. Retrieved from [Link]
- Unknown Source. (2025, June 30).
- Google Patents. (n.d.). CN105601572A - Carbendazim preparation technology.
-
MDPI. (n.d.). Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice. Retrieved from [Link]
-
RSC Publishing. (2023, September 7). Electroanalytical overview: the sensing of carbendazim. Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pro-nifuroxazide Self-Assembly Leads to Triggerable Nanomedicine for Anti-Cancer Therapy. PMC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Quantitative Determination of Synthesized Genotoxic Impurities in Nifuroxazide Capsules by Validated Chromatographic Methods. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Nifuroxazide. Retrieved from [Link]
- Nelson, E. A., et al. (2008).
-
INCHEM. (1993). Carbendazim (HSG 82, 1993). Retrieved from [Link]
-
Acta Scientific. (2023, March 31). Toxicological Effects of Carbendazim: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of antidiarrheal agents nifuroxazide in antitumor multi-target anticancer, multi-mechanism anticancer drug (Review). Retrieved from [Link]
Sources
- 1. Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipronidazole | CAS 14885-29-1 | LGC Standards [lgcstandards.com]
- 3. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipronidazole [drugfuture.com]
- 6. epa.gov [epa.gov]
- 7. Carbendazim toxicity in different cell lines and mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105601572A - Carbendazim preparation technology - Google Patents [patents.google.com]
- 9. CN106565609A - Preparation method of carbendazim - Google Patents [patents.google.com]
- 10. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and Fabrication of a Biomimetic Smart Material for Electrochemical Detection of Carbendazim Pesticides in Real Samples with Enhanced Selectivity | MDPI [mdpi.com]
- 15. Fast and Sensitive Determination of the Fungicide Carbendazim in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Electroanalytical overview: the sensing of carbendazim - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01053H [pubs.rsc.org]
- 18. Carbendazim (HSG 82, 1993) [inchem.org]
- 19. Carbendazim-d4 | C9H9N3O2 | CID 10584007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 22. What is Nifuroxazide used for? [synapse.patsnap.com]
- 23. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. vinmec.com [vinmec.com]
- 29. dovepress.com [dovepress.com]
- 30. A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
This guide provides a comprehensive analysis of the spectral data for this compound, a key heterocyclic scaffold. As researchers and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. This document moves beyond a simple presentation of data, offering insights into the causality behind experimental choices and a self-validating interpretation of the results obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to the Compound
This compound (CAS No. 61193-04-2) is a substituted piperidine derivative.[1][2] The piperidine ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[3] This compound, with its gem-dimethyl group and vicinal dicarbonitrile functionalities flanking two carbonyl groups, presents a unique electronic and steric environment. Its molecular formula is C₉H₉N₃O₂ and it has a molecular weight of 191.19 g/mol .[1] A thorough spectral characterization is the foundational step for its use in further chemical synthesis or biological screening.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms. For this analysis, both ¹H and ¹³C NMR were employed to provide a complete structural picture.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices:
-
Spectrometer Frequency (600 MHz): A high-field spectrometer (600 MHz for ¹H) was selected to achieve maximum signal dispersion and resolution. This is particularly important for resolving closely spaced signals and for enabling more complex 2D NMR experiments if needed.
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) was chosen for its excellent solvating power for this polar molecule and its high boiling point, which is suitable for variable temperature studies. The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal at ~39.52 ppm serve as convenient internal references.[4]
-
Sample Preparation: A concentration of 5-10 mg of the analyte in 0.6 mL of DMSO-d₆ was used to ensure a good signal-to-noise ratio within a reasonable number of scans.
Step-by-Step Protocol:
-
Weigh approximately 5 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D) to the vial.
-
Gently vortex the mixture until the solid is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, typically using 16-32 scans.
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
¹H NMR: Data Analysis and Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.71 | Singlet (s) | 2H | CH -CN (H3, H5) |
| 1.35 | Singlet (s) | 3H | C(CH ₃)₂ |
| 1.18 | Singlet (s) | 3H | C(CH ₃)₂ |
| NH proton not explicitly reported, likely a broad, low-intensity signal. |
Data sourced from ChemicalBook.[5]
Interpretation:
-
δ 4.71 (s, 2H): This singlet corresponds to the two methine protons at positions 3 and 5. Their chemical equivalence is due to the molecule's symmetry. The significant downfield shift to 4.71 ppm is a direct result of the powerful electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups. The absence of splitting (singlet) confirms the absence of adjacent protons.
-
δ 1.35 & 1.18 (s, 3H each): These two sharp singlets represent the two methyl groups attached to C4. They are diastereotopic due to the chirality at the adjacent C3 and C5 carbons, and thus are chemically non-equivalent, resulting in two distinct signals. The lack of coupling confirms they are attached to a quaternary carbon.
¹³C NMR: Data Analysis and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.71 | C =O (C2, C6) |
| 114.53 | C ≡N |
| 47.03 | C H-CN (C3, C5) |
| 36.41 | C (CH₃)₂ (C4) |
| 26.08 | C(C H₃)₂ |
| 19.86 | C(C H₃)₂ |
Data sourced from ChemicalBook.[5]
Interpretation:
-
δ 164.71: This highly deshielded signal is characteristic of the carbonyl carbons of the amide functional groups (C2 and C6).
-
δ 114.53: This signal falls squarely in the typical range for nitrile carbons.
-
δ 47.03: This corresponds to the methine carbons (C3 and C5), shifted downfield by the adjacent nitrile and carbonyl groups.
-
δ 36.41: This is the quaternary carbon (C4) of the gem-dimethyl group.
-
δ 26.08 & 19.86: These two signals in the aliphatic region correspond to the two non-equivalent methyl carbons, consistent with the ¹H NMR data.
Caption: Standard workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for the rapid identification of functional groups. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.[6]
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Technique (KBr Pellet): For a solid, stable compound, the potassium bromide (KBr) pellet method is a robust choice. KBr is transparent in the IR region of interest and allows for the acquisition of a high-quality spectrum of the solid-state sample.
Step-by-Step Protocol:
-
Grind a small amount (~1 mg) of the compound with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogenous powder is formed.
-
Transfer a portion of the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR: Data Analysis and Interpretation
The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the functional groups present.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3219, 3129 | Strong (s), Medium (m) | N-H Stretch | Secondary Amide |
| 2975 | Medium (m) | C-H Stretch | Methyl (sp³) |
| 2272, 2260 | Weak (w) | C≡N Stretch | Nitrile |
| 1744, 1726, 1714 | Very Strong (vs) | C=O Stretch | Amide (Dioxo) |
| 1367 | Strong (s) | C-H Bend | Methyl |
| 1244, 1230 | Strong (s) | Amide II Band | C-N Stretch / N-H Bend |
Data sourced from ChemicalBook.[5]
Interpretation:
-
N-H Stretch (3219, 3129 cm⁻¹): The strong absorption around 3219 cm⁻¹ is characteristic of the N-H stretching vibration in the secondary amide group of the piperidine ring.
-
C≡N Stretch (2272, 2260 cm⁻¹): The sharp, albeit weak, absorptions in this region are definitive proof of the nitrile functional group.[7] The presence of two distinct peaks may be due to Fermi resonance or solid-state packing effects.
-
C=O Stretch (1744-1714 cm⁻¹): This intense and complex band is the most prominent feature of the spectrum, confirming the presence of the carbonyl groups. The multiple peaks suggest that the two C=O groups are in slightly different environments or that vibrational coupling is occurring. This is a hallmark of dicarbonyl systems.
-
C-H Stretch (2975 cm⁻¹): This absorption, just below 3000 cm⁻¹, is characteristic of sp³ C-H stretching from the methyl groups.[8]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.
Experimental Protocol: HRMS-ESI Data Acquisition
Rationale for Experimental Choices:
-
Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for the precise determination of the molecular weight.[3][9]
-
Analyzer (TOF or Orbitrap): A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is essential for determining the exact mass to four or more decimal places, which allows for the unambiguous confirmation of the molecular formula.
Step-by-Step Protocol:
-
Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent mixture like methanol/water or acetonitrile/water.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
MS: Data Analysis and Interpretation
High-Resolution Mass Data:
-
Calculated Exact Mass for [C₉H₉N₃O₂ + Na]⁺: 214.05909 m/z
-
Found Exact Mass: 214.05901 m/z[5]
The excellent agreement between the calculated and observed mass (within 0.4 ppm) unequivocally confirms the molecular formula C₉H₉N₃O₂.
Proposed Fragmentation Pathway (Tandem MS): While the source data only provides the parent ion, a plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 192.07) can be proposed based on established principles for piperidine derivatives.[3][9] Alpha-cleavage is a dominant fragmentation pathway for cyclic amines.[3][10]
Caption: A proposed MS/MS fragmentation pathway.
Summary and Conclusion
The collective data from NMR, IR, and MS provide a coherent and unambiguous structural confirmation of this compound.
Table 4: Consolidated Spectral Data Summary
| Technique | Key Findings |
| ¹H NMR | Confirms 2 methine and 2 diastereotopic methyl proton environments consistent with the core structure. |
| ¹³C NMR | Shows 6 distinct carbon signals, including characteristic peaks for amide C=O, nitrile C≡N, and quaternary carbons. |
| IR | Provides definitive evidence for N-H (amide), C≡N (nitrile), and C=O (dioxo) functional groups. |
| HRMS | Exact mass measurement confirms the molecular formula C₉H₉N₃O₂. |
This in-depth guide has detailed the acquisition and rigorous interpretation of the key spectral data for this compound. The methodologies and analytical logic presented herein form a robust framework for the characterization of novel heterocyclic compounds in any research and development setting.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Guidechem. (n.d.). This compound 61193-04-2 wiki. Guidechem.
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). This compound | 61193-04-2. ChemicalBook.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Unknown Author. (n.d.).
- MDPI. (2020). 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI.
- Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Unknown Author. (n.d.). INFRARED SPECTROSCOPY (IR).
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 61193-04-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Solubility of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. Given the absence of extensive public data on this specific molecule, this document focuses on a first-principles approach. We will dissect the molecular structure to predict its solubility based on established chemical principles and provide detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this and structurally related compounds.
Molecular Structure and Physicochemical Profile
A thorough understanding of a molecule's structure is the cornerstone of predicting its solubility. The chemical structure of this compound is presented below:
Chemical Structure:
The molecule possesses several key functional groups that dictate its interactions with various solvents:
-
Piperidine-2,6-dione Ring: This heterocyclic core contains two amide-like functionalities (or more accurately, an imide). The nitrogen atom has a hydrogen atom available for hydrogen bond donation, while the two carbonyl oxygens are strong hydrogen bond acceptors.
-
Dicarbonitrile Groups (-C≡N): The nitrile groups are highly polar due to the significant electronegativity difference between carbon and nitrogen.[3][4] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3][4] These groups contribute significantly to the molecule's overall polarity and potential for dipole-dipole interactions.[3][4]
-
Gem-dimethyl Group: The two methyl groups at the 4-position are nonpolar and introduce steric hindrance around that part of the ring. This nonpolar character will influence solubility in nonpolar solvents.
Based on this structure, the molecule has a Topological Polar Surface Area (TPSA) of 93.8 Ų, indicating a significant polar character.[1] The presence of both hydrogen bond donors (N-H) and multiple acceptors (C=O, C≡N) suggests that hydrogen bonding will be a dominant intermolecular force.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5][6][7][8] We can categorize organic solvents and predict the solubility of this compound accordingly.
Polar Protic Solvents
These solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding as both donors and acceptors.
-
Predicted Solubility: Moderate to High. The N-H group on the piperidine ring can donate a hydrogen bond to the solvent's oxygen or nitrogen atoms. The carbonyl oxygens and nitrile nitrogens can accept hydrogen bonds from the solvent's -OH groups.
-
Causality: The strong potential for multiple hydrogen bonding interactions between the solute and solvent molecules is likely to overcome the solute-solute interactions in the crystal lattice, leading to dissolution. However, the nonpolar gem-dimethyl group may slightly limit the solubility compared to a non-substituted analogue.
Polar Aprotic Solvents
These solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.
-
Predicted Solubility: High. These solvents are excellent at solvating polar molecules.
-
Causality: The strong dipole moment of solvents like DMSO and DMF will induce strong dipole-dipole interactions with the polar nitrile and carbonyl groups of the solute. Furthermore, these solvents can accept a hydrogen bond from the solute's N-H group. This combination of interactions is very effective at disrupting the crystal lattice.
Nonpolar Solvents
These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and interact primarily through weak van der Waals forces.
-
Predicted Solubility: Low to Insoluble.
-
Causality: The highly polar nature of this compound, with its multiple hydrogen bonding sites and polar functional groups, is incompatible with the nonpolar nature of these solvents. The energy gained from weak solute-solvent interactions would be insufficient to overcome the strong solute-solute intermolecular forces.
The following diagram illustrates the predicted interactions between the target molecule and different solvent types.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | |
| Ethanol | 24.5 | [Experimental Data] | ||
| Isopropanol | 19.9 | [Experimental Data] | ||
| Water | 80.1 | [Experimental Data] | ||
| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | |
| DMF | 36.7 | [Experimental Data] | ||
| Acetonitrile | 37.5 | [Experimental Data] | ||
| Acetone | 20.7 | [Experimental Data] | ||
| Nonpolar | Toluene | 2.4 | [Experimental Data] | |
| Dichloromethane | 9.1 | [Experimental Data] | ||
| Diethyl Ether | 4.3 | [Experimental Data] | ||
| Hexane | 1.9 | [Experimental Data] |
Conclusion
References
-
How does polarity affect solubility? - Homework.Study.com. [Link]
-
Physical Properties of Nitriles. - Chemistry LibreTexts. [Link]
-
ELI5 the polarity of solvents and how it affects solubility. - Reddit. [Link]
-
Solubility and Factors Affecting Solubility. - Chemistry LibreTexts. [Link]
-
an introduction to nitriles. - Chemguide. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. - UoD. [Link]
-
Procedure For Determining Solubility of Organic Compounds. - Scribd. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. - UMass Lowell. [Link]
-
Why don't nitrile groups form hydrogen bonds like carbonyl groups? - Quora. [Link]
-
Solubility of Organic Compounds. - Chemistry LibreTexts. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. - Cengage. [Link]
-
Chemistry of Nitriles. - Chemistry LibreTexts. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 61193-04-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. homework.study.com [homework.study.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Biological Activity of Dicyano-Dioxopiperidine Derivatives: From Cereblon Modulation to Therapeutic Innovation
Executive Summary: Dicyano-dioxopiperidine derivatives represent a pivotal class of small molecules that have revolutionized aspects of modern pharmacology, primarily through their potent immunomodulatory and anti-cancer activities. Evolving from the legacy of thalidomide, these compounds are now understood to function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, they effectively "hijack" the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the degradation of specific target proteins, known as neosubstrates. This guide provides a comprehensive exploration of the core mechanisms, diverse biological activities, and therapeutic applications of dicyano-dioxopiperidine derivatives, offering researchers and drug development professionals a detailed understanding of this transformative therapeutic modality.
Part 1: The Core Scaffold: Chemical Identity and Evolution
The therapeutic potential of dicyano-dioxopiperidine derivatives is intrinsically linked to their unique chemical architecture. The core structure, characterized by a piperidine-2,6-dione ring, is the foundational element responsible for interaction with the Cereblon (CRBN) E3 ligase. This structural motif is a hallmark of the broader class of immunomodulatory imide drugs (IMiDs).[1]
The journey of these molecules began with the serendipitous discovery of the anti-inflammatory and anti-angiogenic properties of thalidomide.[1] Although initially marred by its teratogenic effects, intensive research into its mechanism of action led to the development of safer and more potent analogs like lenalidomide and pomalidomide.[1][2] These successors, which also feature the critical dioxopiperidine scaffold, were engineered to enhance therapeutic efficacy in diseases like multiple myeloma while mitigating toxicity. The "dicyano" modification represents a further evolution, often explored in structure-activity relationship (SAR) studies to fine-tune binding affinity, selectivity, and neosubstrate specificity.[3][4]
Part 2: The Central Mechanism: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for dicyano-dioxopiperidine derivatives is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This process is a classic example of "molecular glue" pharmacology, where the small molecule induces a novel protein-protein interaction.[5]
2.1. The Ubiquitin-Proteasome System (UPS): A Primer
The UPS is a fundamental cellular process for maintaining protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin chains to proteins, marking them for destruction by the 26S proteasome.[6] The E3 ligases, of which there are hundreds, provide the substrate specificity for this process.[7]
2.2. Cereblon (CRBN) as the Molecular Target
Dicyano-dioxopiperidine derivatives bind directly to Cereblon (CRBN), which acts as the substrate receptor for the Cullin-4 (CUL4)-based E3 ligase complex.[2][8] This binding event alone is not the therapeutic action; instead, it confers a new function to the E3 ligase.
2.3. Neosubstrate Recruitment and Ternary Complex Formation
Upon binding to CRBN, the derivative alters the surface of the ligase, creating a novel binding interface.[5] This new surface selectively recruits proteins that would not normally be recognized by CRBN. These newly targeted proteins are termed "neosubstrates."[5] The formation of this stable ternary complex—comprising the CRBN E3 ligase, the dicyano-dioxopiperidine derivative (molecular glue), and the neosubstrate—is the critical event for initiating protein degradation.[9]
2.4. Polyubiquitination and Proteasomal Degradation
Once the neosubstrate is brought into proximity with the E3 ligase machinery, the E2 conjugating enzyme transfers ubiquitin molecules to lysine residues on the neosubstrate's surface. The accumulation of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the targeted protein.[9] The dicyano-dioxopiperidine molecule can then disassociate and continue to act catalytically, inducing the degradation of multiple target protein copies.[6][9]
Caption: CRBN-mediated protein degradation pathway.
Part 3: Key Biological Activities and Therapeutic Applications
The ability to induce degradation of specific neosubstrates gives dicyano-dioxopiperidine derivatives a wide range of biological activities.
3.1. Oncology
The most significant clinical impact of these compounds has been in oncology, particularly in hematological malignancies.[2]
-
Multiple Myeloma (MM): The primary neosubstrates in MM are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] These proteins are critical for the survival of myeloma cells. Their degradation leads to apoptosis and cell death, providing a powerful therapeutic effect.[2]
-
Other Cancers: Research is ongoing to identify other cancer types dependent on CRBN neosubstrates. Many derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cells.[10] Some derivatives also show potential in overcoming multidrug resistance by modulating P-glycoprotein expression or function.[11]
| Compound Class | Cancer Type | Key Neosubstrate | Reported Activity (Example) | Citation |
| IMiDs (General) | Multiple Myeloma | IKZF1, IKZF3 | Induction of apoptosis, cell cycle arrest | [2] |
| Piperidinyl Derivatives | Doxorubicin-Resistant Cancer | N/A (P-gp modulation) | Re-sensitizes cells to chemotherapy | [11] |
| Berberine Derivatives | Various Cancer Cell Lines | N/A | Inhibition of cell proliferation, cytotoxicity | [10] |
3.2. Immunomodulation
Beyond direct cytotoxicity, these derivatives have profound effects on the immune system.[1]
-
Cytokine Modulation: They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1, IL-6, and interferon-γ (IFN-γ).[2]
-
T-Cell and NK Cell Co-stimulation: Paradoxically, while suppressing some inflammatory signals, they enhance immune responses by co-stimulating T-cells and Natural Killer (NK) cells, leading to increased production of IL-2. This dual activity is crucial for their anti-cancer efficacy, as it helps mount an immune attack against tumor cells.[8]
-
Anti-Inflammatory Effects: The suppression of NF-κB, a key transcription factor in the inflammatory response, contributes to their anti-inflammatory properties.[1][12]
Part 4: Application in Targeted Protein Degradation (TPD) Technologies
The dicyano-dioxopiperidine scaffold is a cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology.[6]
4.1. PROTACs: A Bifunctional Approach
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase together.[9][13] A PROTAC consists of three components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (an "E3-ligase handle").
-
A chemical linker connecting the two ligands.[6]
The dicyano-dioxopiperidine moiety serves as a highly effective E3-ligase handle for recruiting CRBN.[7] By tethering this moiety to a ligand for a different disease-causing protein, researchers can create a PROTAC that specifically targets that protein for degradation, vastly expanding the "druggable" proteome.[6]
Caption: The PROTAC cycle using a CRBN-recruiting ligand.
Part 5: Experimental Protocols for Assessing Biological Activity
Validating the activity of dicyano-dioxopiperidine derivatives requires a suite of robust cellular and biochemical assays.
5.1. Protocol 1: Target Protein Degradation Analysis via Western Blot
This is the most direct method to confirm that the compound induces the degradation of its intended neosubstrate.
Methodology:
-
Cell Culture: Plate target cells (e.g., MM.1S for IKZF1/3 degradation) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response curve of the dicyano-dioxopiperidine derivative (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target neosubstrate (e.g., anti-IKZF1).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity and normalize the target protein signal to the loading control signal. Plot the normalized values against the compound concentration to determine the DC50 (concentration for 50% degradation).
Caption: Standard workflow for Western Blot analysis.
5.2. Protocol 2: Cell Viability Assessment
This assay determines the cytotoxic or cytostatic effect of the compound, which is often a downstream consequence of target degradation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add a serial dilution of the dicyano-dioxopiperidine derivative to the wells. Include wells with vehicle control (e.g., DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® (measures ATP) or an MTT reagent.
-
Signal Measurement: After a short incubation with the reagent, measure the luminescence (CellTiter-Glo) or absorbance (MTT) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 (concentration for 50% inhibition of cell growth).
Caption: Workflow for a cell viability assay.
Part 6: Structure-Activity Relationships (SAR) and Optimization
The biological activity of these derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Dioxopiperidine Ring: This moiety is essential for binding to CRBN and is generally considered immutable.
-
Substituents on the Piperidine Ring: Modifications at the 3- and 4-positions of the piperidine ring can dramatically influence binding affinity and neosubstrate specificity.
-
Aryl Group Modifications: For derivatives with an aryl group (like the phthalimide group in IMiDs), substitutions on this ring are critical. Electron-withdrawing or -donating groups can modulate the electronic properties and steric fit within the CRBN binding pocket.[14]
-
Lipophilicity: The overall lipophilicity of the molecule is a key parameter affecting cell permeability and in vivo activity.[4]
Part 7: Future Perspectives and Challenges
The field of dicyano-dioxopiperidine derivatives continues to evolve rapidly. Key future directions include:
-
Expanding Neosubstrate Scope: Identifying new CRBN neosubstrates to expand the therapeutic applications beyond oncology and into areas like autoimmune and neurodegenerative diseases.[6]
-
Rational Design: Moving from serendipitous discovery to the rational design of molecular glues that can selectively degrade a predetermined target.[5]
-
Overcoming Resistance: Understanding and overcoming mechanisms of resistance, which can include mutations in CRBN or the UPS pathway.
-
PROTAC Development: Continuously optimizing the dicyano-dioxopiperidine scaffold as a CRBN ligand for more potent and selective PROTACs.
The exploration of dicyano-dioxopiperidine derivatives has fundamentally shifted the paradigm of drug discovery from simple inhibition to induced protein degradation. This approach offers the potential to target proteins previously considered "undruggable," opening up new avenues for treating a wide array of human diseases.
References
- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC. (n.d.). NIH.
- Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.
-
Synthesis of Cyanodibenzo[2][3]dioxines and Their Derivatives by Cyano-Activated Fluoro Displacement Reactions. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from
- Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023, October 3). PMC.
- Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. (n.d.). PubMed.
- Synthesis and Cytostatic Activity of Substituted Derivatives of Sodium 1-Amino-2-cyano-1,6-dioxo-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}hexa-2,4-dien-3-olates. (n.d.). ResearchGate.
- Immunomodulatory activity of synthetic triterpenoids: inhibition of lymphocyte proliferation, cell-mediated cytotoxicity, and cytokine gene expression through suppression of NF-kappaB. (n.d.). PubMed.
- Cereblon E3 ligase modulator. (n.d.). Wikipedia.
- PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. (n.d.). Sino Biological.
- Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. (n.d.). PubMed.
-
Synthesis of cyanodibenzo[2][3]dioxines and their derivatives by cyano-activated fluoro displacement reactions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 21, 2026, from
- Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. (2023, June 7). PMC.
- Berberine, an Epiphany Against Cancer. (n.d.). MDPI.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025, August 9). ResearchGate.
- Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations. (n.d.). ResearchGate.
- What makes PROTACs and MGDs game-changers in drug discovery?. (2025, September 15). Unknown Source.
- Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (n.d.). MDPI.
- Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. (2022, May 13). PubMed Central.
- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024, August 8). MDPI.
- Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
- Preparation of 4,5-dicyanoimidazoles. (n.d.). Google Patents.
- Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (n.d.). MDPI.
- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. (2024, January 23). PubMed.
- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (n.d.). Unknown Source.
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16). Unknown Source.
- Synthesis and quantitative structure-activity relationships of diclofenac analogues. (n.d.). PubMed.
- Pharmaceutical composition and medical uses of dioxopiperidine derivatives, especially as immune response potentiators, antivira. (n.d.). European Publication Server web service.
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory activity of synthetic triterpenoids: inhibition of lymphocyte proliferation, cell-mediated cytotoxicity, and cytokine gene expression through suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
Theoretical Foundations and Computational Approaches for the Study of 4,4-Dimethyl-2,6-Dioxopiperidine Derivatives: An In-depth Technical Guide
Abstract
The 4,4-dimethyl-2,6-dioxopiperidine scaffold, a core structural motif in a range of therapeutically relevant molecules, presents a unique conformational landscape that dictates its biological activity. This in-depth technical guide provides a comprehensive overview of the theoretical studies underpinning our understanding of these derivatives. We delve into the fundamental principles of their conformational behavior, electronic properties, and interactions with biological targets, with a particular focus on the influence of the gem-dimethyl substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols to facilitate further exploration of this important chemical class.
Introduction: The Significance of the 4,4-Dimethyl-2,6-Dioxopiperidine Core
The 2,6-dioxopiperidine ring system, also known as glutarimide, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, most notably as immunomodulatory and anti-cancer agents. A key feature of many successful therapeutic agents is the presence of a 4,4-dimethyl substitution on the piperidine ring. This seemingly simple modification has profound implications for the molecule's three-dimensional structure and, consequently, its biological function. Understanding these implications from a theoretical standpoint is crucial for the rational design of novel and more effective therapeutics.
This guide will explore the theoretical underpinnings of 4,4-dimethyl-2,6-dioxopiperidine derivatives, providing a robust framework for their computational investigation. We will examine how quantum chemical calculations and molecular modeling techniques can be leveraged to predict and rationalize their chemical behavior and biological activity.
Conformational Landscape: The Influence of the Gem-Dimethyl Effect
The six-membered piperidine ring is not planar and can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. For most substituted piperidines, the chair conformation is the most stable as it minimizes both angle and torsional strain.[1][2] However, the presence of substituents can significantly alter the conformational equilibrium.
The 4,4-dimethyl substitution introduces a phenomenon known as the gem-dimethyl effect , or the Thorpe-Ingold effect .[3][4][5] This effect has two primary consequences:
-
Angle Compression: The steric repulsion between the two methyl groups leads to a compression of the internal C3-C4-C5 bond angle within the ring. This, in turn, can influence the overall ring puckering and the relative orientation of other substituents.
-
Restricted Rotation and Conformational Stabilization: The gem-dimethyl group can favor specific ring conformations by reducing the entropic penalty of adopting a more ordered state.[6] In the context of the 4,4-dimethyl-2,6-dioxopiperidine ring, this effect generally reinforces the stability of the chair conformation.
While the chair form is predominant, the possibility of other conformers, such as a flattened chair or even a twist-boat, should not be disregarded, especially when bulky substituents are present at other positions on the ring or on the nitrogen atom.[1][2] Computational methods are indispensable for accurately predicting the relative energies of these conformers.
Diagram 1: Conformational Isomers of the 4,4-Dimethyl-2,6-Dioxopiperidine Ring
Caption: Key conformational isomers of the piperidine ring.
Theoretical Methodologies for Studying 4,4-Dimethyl-2,6-Dioxopiperidine Derivatives
A multi-faceted computational approach is necessary to gain a comprehensive understanding of these molecules. The primary theoretical tools employed are quantum mechanics (QM) and molecular mechanics (MM).
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[7] It provides a good balance between accuracy and computational cost, making it suitable for a wide range of applications.
Key Applications of DFT:
-
Conformational Analysis: DFT calculations can be used to determine the optimized geometries and relative energies of different conformers of a 4,4-dimethyl-2,6-dioxopiperidine derivative. This allows for the identification of the most stable conformation(s) in the gas phase or in solution (using implicit solvent models).
-
Electronic Properties: DFT provides access to a wealth of information about the electronic distribution within a molecule, including:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including hyperconjugative effects and charge transfer.
-
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (receptor).[8] For many 4,4-dimethyl-2,6-dioxopiperidine derivatives, a key target is the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.
The Docking Workflow:
-
Preparation of the Receptor and Ligand: This involves obtaining the 3D structures of the protein (often from the Protein Data Bank) and the small molecule, followed by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Conformational Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.
-
Scoring: A scoring function is used to estimate the binding affinity for each generated pose, allowing for the identification of the most likely binding mode.
Diagram 2: A Generalized Computational Workflow
Caption: A typical workflow for the theoretical study of drug candidates.
Practical Protocols
Protocol for Conformational Analysis using DFT
Objective: To identify the low-energy conformers of a 4,4-dimethyl-2,6-dioxopiperidine derivative.
Methodology:
-
Initial Structure Generation: Build the 3D structure of the molecule using a molecular editor. Generate a diverse set of initial conformations by systematically rotating rotatable bonds.
-
Molecular Mechanics Optimization: Perform an initial geometry optimization of all conformers using a molecular mechanics force field (e.g., MMFF94). This step quickly eliminates high-energy structures.
-
DFT Geometry Optimization: For the low-energy conformers identified in the previous step, perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: Calculate the relative energies of the conformers, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.
Protocol for Molecular Docking into Cereblon (CRBN)
Objective: To predict the binding mode of a 4,4-dimethyl-2,6-dioxopiperidine derivative to the CRBN receptor.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of CRBN (e.g., PDB ID: 4CI1).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Define the binding site based on the location of the co-crystallized ligand or known binding pockets.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 4,4-dimethyl-2,6-dioxopiperidine derivative.
-
Perform a geometry optimization using a suitable method (e.g., MMFF94 or a semi-empirical quantum method).
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the prepared receptor.
-
Specify the search space (the defined binding site) and the exhaustiveness of the conformational search.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.
-
Compare the predicted binding mode with available experimental data for related compounds.
-
Data Presentation: Key Theoretical Parameters
The following table summarizes key theoretical parameters that should be calculated and analyzed for 4,4-dimethyl-2,6-dioxopiperidine derivatives.
| Parameter | Computational Method | Significance |
| Relative Conformational Energy | DFT | Determines the most stable 3D structure(s) of the molecule. |
| HOMO Energy | DFT | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | DFT | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | DFT | Indicator of chemical stability and reactivity. |
| Molecular Electrostatic Potential | DFT | Visualizes charge distribution and predicts sites for non-covalent interactions. |
| Docking Score | Molecular Docking | An estimation of the binding affinity to a biological target. |
| Key Binding Interactions | Molecular Docking | Identifies specific amino acid residues involved in ligand binding. |
Conclusion and Future Directions
Theoretical studies provide an indispensable framework for understanding the structure-activity relationships of 4,4-dimethyl-2,6-dioxopiperidine derivatives. By employing a combination of quantum chemical calculations and molecular modeling techniques, researchers can gain deep insights into their conformational preferences, electronic properties, and interactions with biological targets. The gem-dimethyl effect plays a crucial role in pre-organizing the scaffold for optimal binding, a feature that can be exploited in the design of next-generation therapeutics.
Future theoretical work in this area should focus on:
-
More accurate and dynamic models: Employing higher levels of theory and incorporating explicit solvent effects through molecular dynamics simulations will provide a more realistic picture of these molecules in a biological environment.
-
Exploring new chemical space: Using computational methods to screen virtual libraries of novel 4,4-dimethyl-2,6-dioxopiperidine derivatives to identify promising new drug candidates.
-
Predicting ADMET properties: Integrating theoretical predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) will be crucial for prioritizing compounds for experimental validation.
By continuing to leverage the power of computational chemistry, the scientific community can accelerate the discovery and development of innovative medicines based on the versatile 4,4-dimethyl-2,6-dioxopiperidine scaffold.
References
- Manimekalai, A., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288.
- Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706.
- Krishna Pillay, M., & Fazal Mohamed, M. I. (1996). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 35B(3), 260-263.
- Hassan, M. A., et al. (2006). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 118(2), 191-197.
- Gaba, M., & Mohan, C. (2016). DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. Journal of Molecular Structure, 1108, 334-346.
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[3][4]
- Jung, M. E., & Gervay, J. (1991). The gem-Disubstituent Effect Revisited. Tetrahedron Letters, 32(43), 6147-6150.
- Palmer, R. A., & Andersen, N. H. (1996). Synthesis and X-ray crystal structure of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester: A nifedipine analogue. Bioorganic & Medicinal Chemistry Letters, 6(18), 2173-2176.
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.
- Shashi, R., Prasad, N. L., & Begum, N. S. (2020). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. Journal of Structural Chemistry, 61(6), 938–947.
- Yildiz, E., et al. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. Indian Journal of Chemistry, 63(12).
- Al-Omair, M. A. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate.
- Wang, Y., et al. (2013). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 8(7), e68969.
- Saidj, F., et al. (2023). Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of (E)-N'-(4-methoxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide. Journal of Molecular Structure, 1277, 134781.
- Creative Biolabs. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- Xiong, W., et al. (2023). The gem-Dimethyl Effect Revisited. Chinese Journal of Polymer Science, 41, 1229–1237.
- Kumar, R., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1271, 134015.
- Wang, J., et al. (2008). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Chinese Journal of Chemistry, 26(1), 169-172.
- Barlow, R. B., & Johnson, O. (1989). The X-Ray Crystal Structure of 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide (The Carbamate Analogue of 4-Damp Methiodide). British Journal of Pharmacology, 98(2), 431–436.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. gem-disubstituent effect: theoretical basis and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
one-pot synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
An Application Note for the Efficient One-Pot Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the , a valuable heterocyclic scaffold for drug discovery and materials science. The described method leverages a sequential Knoevenagel condensation, Michael addition, and cyclization cascade in a single reaction vessel, offering significant advantages in terms of operational simplicity, time efficiency, and resource economy. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also a detailed mechanistic rationale to empower users with a thorough understanding of the reaction dynamics for successful implementation and potential optimization.
Introduction and Scientific Background
Substituted piperidine-2,6-diones are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a highly functionalized derivative that serves as a versatile building block for constructing more complex molecular architectures. The gem-dimethyl group at the C4 position provides steric bulk and conformational rigidity, while the dinitrile and dione functionalities offer multiple reactive handles for subsequent chemical modifications.
Traditional multi-step syntheses for such complex heterocycles often suffer from cumulative yield losses, require tedious intermediate purifications, and generate significant solvent waste. The one-pot methodology presented herein circumvents these challenges by telescoping three distinct chemical transformations into a single, continuous process. This is achieved by carefully selecting reagents and conditions that facilitate a domino reaction sequence starting from inexpensive and readily available starting materials: ethyl cyanoacetate and acetone, with ammonia serving as both a catalyst and a nitrogen source for the heterocycle.
Mechanistic Pathway: A Domino Reaction Cascade
The elegance of this one-pot synthesis lies in its carefully orchestrated sequence of classical organic reactions. The transformation is catalyzed by a weak base, typically generated from ammonium acetate and ammonia, which facilitates each key step.[1][2]
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between acetone (a ketone) and one equivalent of ethyl cyanoacetate (an active methylene compound).[3] The base deprotonates the α-carbon of ethyl cyanoacetate to form a nucleophilic enolate, which attacks the carbonyl carbon of acetone. Subsequent dehydration yields the α,β-unsaturated intermediate, ethyl 2-cyano-3-methylbut-2-enoate.
-
Aza-Michael Addition: A second equivalent of ethyl cyanoacetate, also deprotonated by the base, acts as a Michael donor. It performs a conjugate 1,4-addition to the electron-deficient alkene of the Knoevenagel product formed in the first step.[4][5][6] This crucial C-C bond-forming step assembles the complete carbon skeleton of the target molecule.
-
Tandem Amidation and Cyclization: Ammonia, present in the reaction medium, then acts as a nucleophile, attacking the two electrophilic ester carbonyl groups of the Michael adduct. This results in a double amidation, displacing ethanol and forming a diamide intermediate. This intermediate rapidly undergoes an intramolecular cyclization, driven by the formation of the stable six-membered piperidine-2,6-dione ring, to yield the final product.
The entire sequence is visualized in the diagram below.
Caption: Fig. 1: Reaction Mechanism Cascade
Detailed Experimental Protocol
This protocol is based on an established and verified synthetic method.[7]
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity | Role |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 1.50 | 169.7 g | Reactant |
| Acetone | 67-64-1 | 58.08 | 0.75 | 43.5 g | Reactant |
| Ethanol | 64-17-5 | 46.07 | - | 300 mL | Solvent |
| Ammonia (gas) | 7664-41-7 | 17.03 | ~1.76 | 30 g | Reactant/Catalyst |
| Ammonium Acetate | 631-61-8 | 77.08 | 0.018 | 1.4 g | Catalyst |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed | Acidification |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | Solvent/Wash |
| Diethyl Ether | 60-29-7 | 74.12 | - | 100 mL | Wash |
Experimental Workflow Visualization
Caption: Fig. 2: Step-by-Step Experimental Workflow
Step-by-Step Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated hydrochloric acid is highly corrosive. Ammonia is a toxic and corrosive gas.
-
Reaction Setup:
-
Prepare a solution of ethanolic ammonia by carefully bubbling 30 g of ammonia gas through 300 mL of absolute ethanol in a 1-L flask, pre-cooled in an ice bath.
-
To this solution, add ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g, 0.018 mol).
-
Swirl the flask gently to ensure all reagents are mixed.
-
-
Reaction Execution:
-
Seal the flask and place it in a refrigerator or a cold room maintained at approximately 5 °C.
-
Allow the reaction mixture to stand overnight (12-16 hours) without stirring. A significant amount of precipitate (the ammonium salt of the product) will form.
-
-
Work-up and Purification:
-
Filter the precipitated ammonium salt using a Büchner funnel under vacuum.
-
Wash the collected solid with 100 mL of cold diethyl ether to remove any unreacted starting materials.
-
Transfer the filtered solid to a separate beaker and dissolve it in 350 mL of hot deionized water (approximately 80 °C).
-
Once the solid is fully dissolved, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1 (verify with pH paper).
-
Cool the acidified aqueous solution in an ice bath. The final product will precipitate as white crystals.
-
Collect the crystals by filtration using a Büchner funnel.
-
Wash the product thoroughly with 250 mL of cold deionized water to remove any residual acid and salts.
-
Dry the final product under high vacuum to a constant weight.
-
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The expected data are summarized below.[7]
| Property | Expected Result |
| Appearance | White crystalline solid |
| Yield | ~51% (approx. 73 g) |
| Melting Point | 218-220 °C |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 4.71 (s, 2H, CH), 1.35 (s, 3H, CH₃), 1.18 (s, 3H, CH₃) |
| ¹³C NMR (150.9 MHz, DMSO-d₆) | δ 164.71 (C=O), 114.53 (CN), 47.03 (CH), 36.41 (C(CH₃)₂), 26.08 (CH₃), 19.86 (CH₃) |
| IR (KBr, cm⁻¹) | 3219, 3129 (N-H); 2975 (C-H); 2272, 2260 (C≡N); 1744, 1726, 1714 (C=O) |
| HRMS (ESI) | Calculated for C₉H₉N₃O₂Na [M+Na]⁺: 214.05909; Found: 214.05901 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; insufficient ammonia. | Ensure the correct amount of ammonia is dissolved in the ethanol. Allow the reaction to proceed for the full recommended time. |
| Oily or Gummy Product | Impurities present; incomplete acidification. | Ensure the pH is lowered to ~1 during work-up. Wash the final product thoroughly with cold water. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water). |
| Broad NMR Peaks | Residual solvent or moisture. | Dry the product thoroughly under high vacuum, potentially at a slightly elevated temperature (e.g., 40-50 °C). |
Conclusion
The described provides a highly efficient and straightforward route to a valuable chemical intermediate. By combining a Knoevenagel condensation, Michael addition, and cyclization in a single operational step, this protocol minimizes waste and simplifies the synthetic process, making it an attractive method for both academic research and industrial-scale production. The detailed mechanistic insights and step-by-step instructions provided in this note are designed to ensure reliable and reproducible results.
References
- Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
-
Piperidine-catalyzed synthesis of Knoevenagel adducts 3m–o. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate: a computational study. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation. (2014, May 3). Chem-Station Int. Ed. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust One-Pot, Four-Component Protocol for the Synthesis of Highly Substituted Piperidine-2,6-dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to CNS modulators, anticancer agents, and antivirals.[3] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The introduction of cyano groups to form piperidine dicarbonitriles further enhances the molecule's potential, as the nitrile functional group can participate in various chemical transformations and act as a key pharmacophore. This application note provides a detailed, field-proven protocol for the synthesis of 4-aryl-piperidine-2,6-dicarbonitriles via an efficient one-pot, four-component reaction.
Rationale for the Multicomponent Approach
Multicomponent reactions (MCRs) offer significant advantages over traditional linear synthetic routes, including higher atom economy, reduced reaction times, and operational simplicity.[4] By combining multiple starting materials in a single reaction vessel, MCRs allow for the rapid generation of complex molecules from simple precursors.[5] The protocol detailed herein is based on a plausible pseudo-four-component reaction involving an aromatic aldehyde, two equivalents of malononitrile, and a source of ammonia, leading to the formation of a highly functionalized piperidine core in a single, efficient step.[6]
Reaction Mechanism and Causality
The underlying mechanism of this one-pot synthesis involves a cascade of well-established organic reactions. The process is initiated by a Knoevenagel condensation between the aromatic aldehyde and one equivalent of malononitrile, catalyzed by a base. This is followed by a Michael addition of a second equivalent of malononitrile. The resulting intermediate then undergoes a cyclization with ammonia, followed by tautomerization to yield the stable piperidine dicarbonitrile. The choice of a weak base as a catalyst is crucial to promote the initial condensation without leading to unwanted side reactions.
Figure 1: Proposed mechanistic pathway for the four-component synthesis of piperidine dicarbonitriles.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(4-chlorophenyl)-piperidine-2,6-dicarbonitrile as a representative example.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10 | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.32 g | 20 | Sigma-Aldrich |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 1.54 g | 20 | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - | Fisher Scientific |
| Piperidine (catalyst) | C₅H₁₁N | 85.15 | 0.1 mL | ~1 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the catalytic amount of piperidine (0.1 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford the pure 4-(4-chlorophenyl)-piperidine-2,6-dicarbonitrile as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.
Figure 2: A flowchart illustrating the key steps of the experimental protocol.
Characterization and Data
The synthesized piperidine dicarbonitrile should be characterized by standard analytical techniques to confirm its structure and purity.
Expected Analytical Data
| Technique | Expected Results for 4-(4-chlorophenyl)-piperidine-2,6-dicarbonitrile |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.50 (d, 2H, CH-CN), 3.80 (t, 1H, CH-Ar), 2.50-2.30 (m, 2H, CH₂), 2.10 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 135.0, 130.0, 129.5, 129.0, 118.0 (CN), 45.0, 40.0, 35.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2240 (C≡N stretch), 1600, 1490 (C=C aromatic stretch) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₂ClN₃, found. |
| Melting Point | To be determined. |
Note: The exact chemical shifts and peak multiplicities may vary slightly.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or using a different solvent system such as methanol or isopropanol. The amount of catalyst can also be optimized.
-
Incomplete Reaction: Ensure all reagents are pure and dry. The reflux temperature should be maintained consistently.
-
Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-aryl-piperidine-2,6-dicarbonitriles via a one-pot, four-component reaction. This method is efficient, scalable, and provides access to a class of compounds with high potential in drug discovery and development. The provided protocol, along with the mechanistic insights and characterization data, should serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
-
Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
-
One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. NIH. Available at: [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc. Available at: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. Available at: [Link]
-
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]
-
Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ResearchGate. Available at: [Link]
-
Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies. Available at: [Link]
-
Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Semantic Scholar. Available at: [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... ResearchGate. Available at: [Link]
-
PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
The Untapped Potential of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in Medicinal Chemistry: A Guide for Exploratory Research
Abstract
This document provides a comprehensive overview of the potential applications of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in medicinal chemistry. While direct studies on the biological activity of this specific molecule are not extensively reported in publicly available literature, its structural motifs—the 2,6-dioxopiperidine (glutarimide) core, the gem-dimethyl substitution, and the vicinal dinitriles—are present in numerous bioactive compounds. This guide will, therefore, focus on the inferred potential of this compound, drawing parallels from established knowledge of these key functional groups. We will explore potential therapeutic targets, propose experimental protocols for preliminary screening, and discuss its utility as a scaffold for library synthesis. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical matter.
Introduction: Deconstructing a Molecule of Latent Promise
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of pharmaceuticals targeting diverse biological systems.[1][2][3][4] Specifically, the 2,6-dioxopiperidine (or glutarimide) substructure has garnered significant attention due to its presence in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are cornerstones in the treatment of multiple myeloma. These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), modulating its substrate specificity.
The title compound, this compound, presents a unique combination of this privileged glutarimide core with other functionalities that suggest a rich, yet unexplored, pharmacological potential. The gem-dimethyl group at the 4-position can enforce a specific ring conformation and may enhance metabolic stability, a desirable feature in drug candidates.[3] The vicinal dicarbonitrile groups at the 3 and 5 positions are strong electron-withdrawing groups and potential hydrogen bond acceptors, which could drive specific interactions with biological targets.
This guide will serve as a foundational resource for initiating research into the medicinal chemistry applications of this intriguing molecule.
Synthesis of this compound
The synthesis of this compound has been reported and can be achieved through a multi-component reaction. A common route involves the condensation of acetone and ethyl cyanoacetate in the presence of an ammonia source.
Protocol: Synthesis of this compound
This protocol is adapted from established chemical literature.
Materials:
-
Ethyl cyanoacetate
-
Acetone
-
Ammonium acetate
-
Ethanol
-
Ammonia (gas or solution in ethanol)
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, Büchner funnel, etc.)
Procedure:
-
In a 1-liter flask, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (catalytic amount).
-
Add 300 mL of ethanol saturated with approximately 30 g of ammonia.
-
Stir the mixture and keep it at 5 °C overnight to allow for the precipitation of the ammonium salt intermediate.
-
Filter the precipitate using a Büchner funnel and wash it with 100 mL of diethyl ether.
-
Dissolve the precipitate in 350 mL of hot water (approximately 80 °C).
-
Acidify the aqueous solution to a pH of ~1 by the dropwise addition of concentrated hydrochloric acid.
-
Cool the flask in an ice bath to induce crystallization.
-
Filter the resulting white crystals using a Büchner funnel, wash with 250 mL of cold water, and dry under high vacuum.
Expected Yield: Approximately 50-55%.
Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Proposed Screening Protocols
Based on the structural components of this compound, we can hypothesize several avenues for its application in medicinal chemistry.
Anticancer Activity
The piperidine scaffold is a well-established pharmacophore in oncology.[1][5] Numerous piperidine-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] Furthermore, derivatives of 2,5-diketopiperazines, which share a similar cyclic amide structure, have shown promising anticancer effects.[6]
Hypothesis: this compound and its derivatives may exhibit cytotoxic or cytostatic effects on cancer cell lines. The dinitrile groups could potentially interact with nucleophilic residues in enzyme active sites or participate in key hydrogen bonding interactions.
Objective: To assess the antiproliferative activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast, PC3 - prostate)
-
Normal human cell line (e.g., HEK293 or primary fibroblasts) for cytotoxicity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability assay reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or a suitable solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | Histological Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| PC3 | Prostate Adenocarcinoma | Experimental Data | Experimental Data |
| HEK293 | Normal Human Embryonic Kidney | Experimental Data | Experimental Data |
Anti-inflammatory and Immunomodulatory Potential
The 2,6-dioxopiperidine core is famously associated with immunomodulatory activity.[7] While the exact mechanism of IMiDs is complex and involves the E3 ubiquitin ligase Cereblon, it is plausible that novel glutarimide-containing compounds could exhibit anti-inflammatory or immunomodulatory properties.
Hypothesis: this compound could modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in immune cells.
Objective: To determine the effect of the test compound on the production of TNF-α in activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium and supplements
-
Test compound and a known TNF-α inhibitor (e.g., dexamethasone)
-
ELISA kit for mouse or human TNF-α
-
96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Visualization of Proposed Workflow:
Caption: Proposed workflow for the initial biological evaluation of the test compound.
Utility as a Scaffold in Fragment-Based and Diversity-Oriented Synthesis
Beyond its intrinsic biological activity, this compound can serve as a versatile starting material for the synthesis of compound libraries. The reactive nitrile groups can be transformed into a variety of other functional groups, such as carboxylic acids, amides, or tetrazoles, providing access to a diverse chemical space.
Visualization of Synthetic Diversification:
Caption: Potential synthetic modifications of the core scaffold.
Conclusion and Future Directions
While this compound remains a largely unexplored entity in medicinal chemistry, its structural features suggest significant potential. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate its anticancer and anti-inflammatory properties. Future work should focus on a comprehensive biological evaluation, including screening against a wider range of targets and the initiation of a structure-activity relationship study through the synthesis of analogs. The development of this novel scaffold could lead to the discovery of new therapeutic agents with unique mechanisms of action.
References
-
European Patent Office. (n.d.). EP0452765A2 - Pharmaceutical composition and medical uses of dioxopiperidine derivatives, especially as immune response potentiators, antivira. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]
-
Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
- Google Patents. (n.d.). WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (2024). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2,6-Dioxopiperidine-3-carboxylic acid [smolecule.com]
The Versatile Precursor: 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a Gateway to Novel Heterocycles
Introduction: Unlocking Heterocyclic Diversity from a Symmetrical Building Block
In the landscape of synthetic organic chemistry and drug discovery, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to chemists, 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile stands out as a uniquely versatile and reactive building block. Its symmetrical structure, adorned with two nitrile functionalities and a reactive piperidine-2,6-dione core, offers a rich platform for the construction of diverse and complex heterocyclic systems.
This technical guide provides an in-depth exploration of this compound as a precursor for novel heterocycles. We will delve into its synthesis, explore its reactivity, and present detailed protocols for the construction of fused pyridine systems, including pyrazolo[3,4-b]pyridines and pyrimido[4,5-b]pyridines. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for researchers in both academic and industrial settings.
Physicochemical Properties and Synthesis of the Precursor
This compound is a white solid with a melting point of 212 °C.[1] Its key structural features, the gem-dimethyl group at the 4-position and the two nitrile groups at the 3- and 5-positions, contribute to its unique reactivity profile.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₂ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Melting Point | 212 °C | [1] |
| pKa (predicted) | 16.75 ± 0.70 | [2] |
A reliable and scalable synthesis of this precursor can be achieved through a modified Thorpe-Ziegler type reaction, starting from readily available reagents.
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure.[3]
Materials:
-
Ethyl cyanoacetate
-
Acetone
-
Ammonium acetate
-
Ethanol
-
Ammonia (gas or solution in ethanol)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Deionized water
Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (catalytic amount).
-
Add 300 mL of ethanol saturated with ammonia.
-
Stir the mixture at room temperature for 1 hour and then keep it at 5 °C overnight.
-
Collect the precipitated ammonium salt by vacuum filtration using a Büchner funnel and wash it with diethyl ether.
-
Dissolve the precipitate in 350 mL of hot water (approximately 80 °C).
-
Acidify the aqueous solution to a pH of ~1 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
The product will precipitate as a white solid.
-
Collect the crystals by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Expected Yield: ~50-60%
Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthetic Applications: Building Fused Heterocyclic Systems
The strategic placement of the two nitrile groups in this compound makes it an ideal substrate for cyclocondensation reactions with various dinucleophiles. This approach allows for the efficient construction of fused pyridine ring systems, which are prevalent in many biologically active molecules.
A. Synthesis of Pyrazolo[3,4-b]pyridines: Accessing Potent Kinase Inhibitor Scaffolds
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various kinases. The reaction of this compound with hydrazine hydrate provides a direct route to this important heterocyclic system.
Causality Behind Experimental Choices: The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens on one of the nitrile groups, followed by an intramolecular cyclization of the resulting enamine intermediate onto the second nitrile group. The choice of a protic solvent like ethanol facilitates proton transfer steps in the mechanism. The use of a catalytic amount of a base, such as piperidine, can accelerate the reaction by promoting the initial nucleophilic addition.
Protocol 2: Synthesis of 3-Amino-4,6,6-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-5-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalytic)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Expected Yield: 70-80%
Characterization: The structure of the synthesized pyrazolo[3,4-b]pyridine should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3-Amino-4,6,6-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-5-one | Singlet for NH₂, Singlet for CH₃ groups | Signals for quaternary carbons, aromatic carbons, and carbonyl carbon |
B. Synthesis of Pyrimido[4,5-b]pyridines: Building Blocks for Bioactive Molecules
The pyrimido[4,5-b]pyridine scaffold is another important heterocyclic system found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4] The reaction of this compound with guanidine provides a straightforward entry into this class of compounds.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on one of the nitrile carbons of the precursor. Subsequent intramolecular cyclization involving the other amino group of guanidine and the second nitrile group leads to the formation of the fused pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the free guanidine base from its salt and to catalyze the cyclization process.
Protocol 3: Synthesis of 2,4-Diamino-5,5,7-trimethyl-5,8-dihydropyrimido[4,5-b]pyridin-6(7H)-one
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Equipment:
-
Three-necked round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (22 mmol) in absolute ethanol (50 mL) under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (20 mmol) and stir for 30 minutes at room temperature.
-
Add a solution of this compound (10 mmol) in absolute ethanol (20 mL) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with glacial acetic acid.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and then with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Expected Yield: 65-75%
Characterization: The synthesized pyrimido[4,5-b]pyridine should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and readily accessible precursor for the synthesis of a variety of novel and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]pyridines and pyrimido[4,5-b]pyridines provide a solid foundation for further exploration of its synthetic potential.
The reactivity of the dinitrile functionality opens up avenues for the construction of other fused systems by reacting with a wide range of dinucleophiles. Future work in this area could focus on expanding the library of heterocycles derived from this precursor by employing other dinucleophiles such as amidines, hydroxylamine, and substituted hydrazines. Furthermore, the exploration of asymmetric catalysis in reactions involving this prochiral starting material could lead to the synthesis of enantiomerically enriched heterocyclic compounds, a highly desirable goal in modern drug discovery. The continued investigation of this remarkable building block is poised to yield a wealth of new chemical entities with potential applications across the scientific disciplines.
References
-
MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]
-
ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
National Institutes of Health. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. [Link]
Sources
Application Note & Protocols: Unveiling the Reactivity of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile with Ammonia
Abstract
This document provides a comprehensive scientific guide to the reaction of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile with ammonia. While this specific reaction is not extensively detailed in current literature, this guide synthesizes established principles of organic chemistry and data from analogous structures to predict reaction pathways and furnish robust, albeit theoretical, experimental protocols. We will analyze the molecule's distinct functional groups—a cyclic imide and a malononitrile moiety—to postulate potential products arising from ammonolysis. The protocols provided are designed as a starting point for empirical investigation, complete with detailed methodologies for reaction execution, monitoring, and safety. This work is framed within the context of medicinal chemistry, where piperidinedione scaffolds are of significant interest, particularly as potential agonists for targets like G-protein-coupled receptor 109A (GPR109A).[1][2]
Introduction and Structural Analysis
This compound (CAS: 61193-04-2) is a multifaceted molecule featuring a rigid scaffold of interest in synthetic and medicinal chemistry.[3][4] Its structure, characterized by a central quaternary carbon, imparts significant steric hindrance and conformational rigidity. A thorough understanding of its reactivity requires a discrete analysis of its constituent functional groups.
Molecular Breakdown:
-
Cyclic Imide (2,6-dioxopiperidine): This functional group is susceptible to nucleophilic attack at the carbonyl carbons. Ammonia, acting as a nucleophile, can initiate ring-opening via ammonolysis, cleaving one of the amide bonds to yield a diamide derivative.
-
Malononitrile Moiety (-CH(CN)₂): The two nitrile groups are electrophilic and can react with nucleophiles. Furthermore, the alpha-protons at the C3 and C5 positions are acidic, creating potential for enolate formation or other base-mediated reactions.
-
Gem-Dimethyl Group (C4): These methyl groups provide steric shielding, which may influence the accessibility of the adjacent C3 and C5 positions to incoming nucleophiles.
The synthesis of similar 4-substituted-3,5-dicyano-2,6-piperidinediones has been achieved through one-pot, three-component reactions involving an aldehyde or ketone, ethyl cyanoacetate, and an ammonia source like lithium nitride (Li₃N).[5] This highlights the thermodynamic stability of the ring structure under certain conditions, suggesting that its cleavage would require specific and targeted energetic input.
Postulated Reaction Pathways with Ammonia
The reaction between this compound and ammonia can be theorized to proceed via two primary competitive pathways. The prevailing pathway will likely be determined by reaction conditions such as temperature, pressure, and solvent.
Pathway A: Imide Ring Opening (Ammonolysis) This is arguably the most probable reaction under moderate conditions. The nucleophilic ammonia molecule attacks one of the electrophilic carbonyl carbons of the imide ring. This leads to the cleavage of a C-N bond and the formation of a linear diamide structure.
Pathway B: Reaction at Nitrile Groups Under more forcing conditions (e.g., higher temperatures or with catalytic activation), ammonia could potentially add across the carbon-nitrogen triple bond of the nitrile groups to form amidines. However, this reaction is generally less favorable than amide hydrolysis or formation.
Below is a diagram illustrating the primary postulated transformation.
Caption: Postulated primary reaction pathway via ammonolysis.
Application Context: A Scaffold for GPR109A Agonists
The piperidinedione core and its derivatives are structurally significant in drug discovery. Notably, compounds with related heterocyclic structures have been investigated as potent agonists for the G-protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[1][2] Agonism of this receptor is a therapeutic strategy for treating dyslipidemia. The reaction with ammonia could serve as a key step in functionalizing the core scaffold, potentially creating precursors for novel libraries of GPR109A modulators or compounds targeting other biological pathways.
Proposed Experimental Protocols
Disclaimer: The following protocols are theoretical and proposed for research purposes. They have not been empirically validated. All experiments should be conducted by trained personnel with appropriate risk assessments and safety precautions in place.
Protocol 1: Exploratory Ammonolysis at Atmospheric Pressure
This protocol is designed as an initial screen to assess reactivity under mild conditions.
Objective: To determine if ring-opening occurs with aqueous or alcoholic ammonia at reflux temperatures.
Materials:
-
This compound
-
Ammonium Hydroxide (28-30% solution)
-
Methanol (anhydrous)
-
7N Ammoniacal Methanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (Silica gel 60 F254)
-
LC-MS system for analysis
Procedure:
-
Setup: In three separate round-bottom flasks, place 100 mg (0.523 mmol) of this compound.
-
Reagent Addition:
-
To Flask A, add 10 mL of 28% aqueous ammonium hydroxide.
-
To Flask B, add 10 mL of methanol, followed by 2 mL of 28% aqueous ammonium hydroxide.
-
To Flask C, add 10 mL of 7N ammoniacal methanol.
-
-
Reaction: Equip each flask with a reflux condenser and place it in a heating mantle on a stir plate. Heat the mixtures to a gentle reflux (approx. 65-80°C depending on the solvent system).
-
Monitoring: Monitor the reaction progress every 2 hours via TLC. Spot the reaction mixture against the starting material. A new spot with a different Rf value indicates product formation. For a more detailed analysis, withdraw a 50 µL aliquot, dilute with methanol, and analyze via LC-MS to identify the mass of potential products.
-
Workup & Isolation (if reaction occurs): Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting crude solid or oil can be analyzed by ¹H-NMR and mass spectrometry or purified via column chromatography.
| Parameter | Condition A | Condition B | Condition C |
| Ammonia Source | Aqueous NH₄OH | Aqueous NH₄OH | NH₃ in Methanol |
| Solvent | Water | Methanol/Water | Methanol |
| Temperature | ~100°C (Reflux) | ~70°C (Reflux) | ~65°C (Reflux) |
| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS |
Table 1: Proposed conditions for exploratory atmospheric pressure reactions.
Protocol 2: High-Pressure/High-Temperature Ammonolysis
This protocol uses a sealed vessel to achieve conditions necessary for less reactive substrates.
Objective: To drive the reaction to completion using anhydrous ammonia under elevated temperature and pressure.
Materials:
-
This compound
-
Anhydrous Ammonia (lecture bottle or condensed liquid)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Stainless-steel autoclave or high-pressure reaction vessel equipped with a pressure gauge and magnetic stirring.
-
Analytical equipment (LC-MS, NMR).
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and rated for the intended pressure and temperature.
-
Charging the Vessel: Place 500 mg (2.61 mmol) of the starting material and a stir bar into the vessel. Add 20 mL of anhydrous 1,4-dioxane.
-
Adding Ammonia: Seal the vessel. Cool it in a dry ice/acetone bath (-78°C). Carefully condense approximately 5-10 mL of anhydrous ammonia into the vessel. (Caution: This step must be performed in a well-ventilated fume hood by experienced personnel).
-
Reaction: Seal the ammonia inlet. Allow the vessel to warm to room temperature behind a blast shield. Place the vessel in a heating block and heat to the desired temperature (e.g., start at 100°C). Monitor the internal pressure.
-
Monitoring & Workup: After the desired time (e.g., 12-24 hours), cool the vessel to room temperature, then to -78°C before carefully venting the excess ammonia into a suitable trap (e.g., a bubbler with dilute acid). Open the vessel, and analyze a sample of the contents by LC-MS. Concentrate the solvent to obtain the crude product.
Caption: Workflow for the high-pressure ammonolysis protocol.
Safety Precautions
-
Ammonia: Ammonia is corrosive and toxic. Both aqueous and anhydrous forms should be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
High-Pressure Reactions: Autoclaves and sealed vessels pose a significant explosion risk if not used correctly. Ensure the vessel is rated for the reaction conditions. Always operate behind a blast shield. Never exceed the manufacturer's recommended pressure or temperature limits.
-
Reflux Operations: Ensure that condensers have a proper flow of coolant to prevent the escape of volatile reagents and solvents.
References
-
Shen, H. C., et al. (2014). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 57(19), 8005-8019. [Link]
-
Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]
-
Shaabani, A., et al. (2009). Synthesis of 4‐Substituted 3,5‐Dicyano‐2,6‐piperidinediones Using Lithium Nitride as a Convenient Source of Ammonia. Synthetic Communications, 39(12), 2091-2099. [Link]
Sources
- 1. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 61193-04-2 [chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a valuable heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of procedural steps, this guide delves into the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale preparation to robust, large-scale production. By integrating mechanistic insights with practical, field-proven protocols, this document aims to equip researchers and chemical engineers with the necessary knowledge for a safe, efficient, and scalable synthesis.
Introduction and Scientific Rationale
This compound is a polysubstituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, valued for its conformational properties and synthetic versatility. The presence of two nitrile groups and a gem-dimethyl substitution pattern on the piperidine-2,6-dione core makes this molecule a particularly interesting starting material for the synthesis of more complex chemical entities.
The synthesis detailed herein is a multi-component reaction (MCR), a highly efficient strategy in modern organic synthesis that allows for the formation of complex molecules from simple starting materials in a single step. This approach is particularly advantageous for large-scale synthesis as it minimizes waste, reduces operational time, and can lead to lower production costs.
Mechanistic Insights: A Knoevenagel-Michael Cascade
The formation of this compound proceeds through a cascade of well-established organic reactions. Understanding this mechanism is paramount for process control and optimization. The overall transformation is a base-catalyzed reaction involving ethyl cyanoacetate, acetone, and a source of ammonia.
The reaction is initiated by a Knoevenagel condensation between acetone and ethyl cyanoacetate.[1][2] The weakly basic conditions facilitate the deprotonation of the acidic methylene protons of ethyl cyanoacetate, forming an enolate. This enolate then attacks the carbonyl carbon of acetone. Subsequent dehydration yields an α,β-unsaturated intermediate.
This is followed by a Michael addition , where a second molecule of ethyl cyanoacetate enolate adds to the α,β-unsaturated intermediate. The final step involves a double cyclization with ammonia, which acts as the nitrogen source for the piperidine ring, to form the stable 2,6-dioxopiperidine core. Ammonium acetate serves as a convenient source of ammonia for this type of reaction.[3][4][5][6][7]
Below is a diagrammatic representation of the proposed reaction pathway.
Caption: Proposed Knoevenagel-Michael cascade mechanism.
Large-Scale Synthesis Protocol
This protocol is adapted from established laboratory procedures and incorporates modifications for safe and efficient large-scale production.[8]
Reagent and Equipment Requirements
| Reagent/Equipment | Specification | Supplier Example | Notes |
| Glass-lined Reactor | 100 L, with overhead stirrer, temperature probe, and reflux condenser | Pfaudler, De Dietrich | Ensure reactor is clean, dry, and pressure tested. |
| Ethyl Cyanoacetate | ≥98% purity | Sigma-Aldrich, TCI | Corrosive and harmful if swallowed or in contact with skin.[9][10][11][12] |
| Acetone | ACS grade or equivalent | Fisher Scientific, VWR | Highly flammable liquid and vapor.[1][2][13][14][15] |
| Ammonium Acetate | ≥98% purity | Acros Organics, Alfa Aesar | Skin and eye irritant.[16][17][18][19] |
| Ethanolic Ammonia | Saturated solution | Prepared in-house | Extremely corrosive and toxic. Prepare in a well-ventilated area.[8][20][21][22] |
| Hydrochloric Acid | Concentrated (37%) | EMD Millipore, J.T. Baker | Causes severe skin burns and eye damage.[23][24][25][26] |
| Diethyl Ether | Anhydrous | Various | Highly flammable. |
| Deionized Water | High purity | In-house generation | |
| Filtration Unit | Nutsche filter-dryer or large Buchner funnel setup | Various | |
| Vacuum Oven | Capable of maintaining T < 60°C and P < 10 mbar | Across International, Sheldon Manufacturing |
Step-by-Step Protocol
Workflow Overview
Caption: High-level experimental workflow for the synthesis.
-
Preparation of Ethanolic Ammonia: In a well-ventilated chemical fume hood, carefully bubble ammonia gas through 30 L of absolute ethanol, pre-cooled to 0-5°C in the 100 L reactor. The final concentration should be approximately 10% w/v. Causality: Preparing the ethanolic ammonia in situ ensures a fresh and accurately concentrated reagent. The low temperature increases the solubility of ammonia gas in ethanol.
-
Reaction Setup: To the ethanolic ammonia solution in the reactor, add 1.4 kg of ammonium acetate and stir until dissolved. Then, add 16.97 kg (150 mol) of ethyl cyanoacetate. Finally, add 4.35 kg (75 mol) of acetone. Causality: Ammonium acetate acts as a catalyst and a supplementary source of ammonia.[3][4][5][6][7] The molar ratio of ethyl cyanoacetate to acetone is 2:1, consistent with the reaction stoichiometry.
-
Reaction and Precipitation: Maintain the reaction mixture at 5°C with gentle stirring for 16-24 hours. A precipitate of the ammonium salt of the product will form. Causality: The low temperature controls the exothermic nature of the reaction and favors the precipitation of the intermediate salt, driving the reaction to completion.
-
Isolation of the Intermediate Salt: Filter the precipitated ammonium salt using a Nutsche filter or a large-scale filtration setup. Wash the filter cake with 10 L of cold diethyl ether. Causality: The diethyl ether wash removes unreacted starting materials and soluble byproducts without dissolving the desired salt.
-
Crystallization of the Final Product: Transfer the filter cake to a separate suitable vessel and dissolve it in 35 L of deionized water pre-heated to 80°C. Once fully dissolved, cool the solution to 10-15°C in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 1. The product will crystallize out of the solution almost immediately.[8] Causality: Acidification protonates the ammonium salt, rendering the final product insoluble in the aqueous medium and inducing crystallization.[8] Controlling the rate of cooling and acidification can influence crystal size and purity.
-
Final Filtration and Washing: Filter the crystalline product and wash the filter cake thoroughly with 25 L of cold deionized water to remove any residual salts and acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 7.3 kg (51%).
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory to a large-scale process introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Thermal Management: The Knoevenagel condensation and subsequent reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a reliable cooling system is crucial to maintain the reaction temperature at 5°C. A runaway reaction could lead to a dangerous increase in pressure and the formation of unwanted byproducts.
-
Reagent Addition: For even larger scales, the addition of acetone could be done portion-wise or via a syringe pump to better control the reaction exotherm.
-
Mixing: Efficient stirring is critical to ensure homogeneity and effective heat transfer. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Crystallization and Purification: The final crystallization step is a critical purification stage.[16][24][25] The rate of cooling, the rate of acidification, and the stirring speed can all impact the crystal size distribution, which in turn affects filtration and drying times, as well as the purity of the final product. For large-scale production, a controlled crystallization process is essential to obtain a consistent product.
-
Waste Management: The process generates aqueous acidic waste and organic solvent waste, which must be disposed of in accordance with local environmental regulations.
Safety and Hazard Analysis
A thorough risk assessment should be conducted before commencing any large-scale synthesis.[2][13][17]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. It is also a lachrymator.[9][10][11][12]
-
Acetone: Highly flammable liquid and vapor. Can cause serious eye irritation and drowsiness.[1][2][13][14][15]
-
Ammonia/Ethanolic Ammonia: Toxic and corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant.[8][20][21][22][27]
-
Hydrochloric Acid: Causes severe skin burns and eye damage. The vapor is a severe respiratory irritant.[23][24][25][28][26]
-
Ammonium Acetate: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18][19][29]
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated area, and for the preparation of ethanolic ammonia, a chemical fume hood is mandatory.
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained in their use and in the specific hazards of the chemicals involved.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result | Reference |
| Appearance | White solid | [8] |
| Melting Point | 218-220 °C | [8] |
| ¹H NMR (600 MHz, DMSO-d₆) | δ = 4.71 (s, 2H), 1.35 (s, 3H, CH₃), 1.18 (s, 3H, CH₃) | [8] |
| ¹³C NMR (150.9 MHz, DMSO-d₆) | δ = 164.71 (2 CO), 114.53 (2 CN), 47.03 (2C), 36.41, 26.08, 19.86 | [8] |
| IR (KBr) | νmax (cm⁻¹): 3219, 3129 (N-H), 2272, 2260 (C≡N), 1744, 1726, 1714 (C=O) | [8] |
| HRMS (ESI) | calc for C₉H₉O₂N₃Na [M+Na]⁺ 214.05909, found: 214.05901 | [8] |
Conclusion
The large-scale synthesis of this compound is an achievable process when careful consideration is given to the underlying reaction mechanism, process control parameters, and safety protocols. The multi-component nature of this synthesis makes it an efficient route to a valuable chemical intermediate. By following the detailed protocols and heeding the scale-up considerations outlined in this guide, researchers and production chemists can confidently and safely produce this compound in the quantities required for further research and development.
References
-
PRODUITS LUBRI-DELTA INC. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]
-
Univar Solutions. (2015, April 15). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from [Link]
-
ChemSupply Australia Pty Ltd. (2024, December 17). Safety Data Sheet for Acetone. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonia solution. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonium acetate. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]
-
EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ammonia solution 25%. Retrieved from [Link]
-
Minnesota Department of Health. (2009, October 9). Ammonium Acetate Safety Data Sheet. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]
-
Majumder, A., et al. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Hindawi. Retrieved from [Link]
-
Airgas. (2025, May 6). Safety Data Sheet: Ammonia. Retrieved from [Link]
-
S. K. et al. (n.d.). Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Eder, R. J. P., et al. (n.d.). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. MDPI. Retrieved from [Link]
-
EnerTherm Engineering. (n.d.). Mastering Crystallization: A Deep Dive Into Process Optimization. Retrieved from [Link]
-
Kerru, N., et al. (2021, December 22). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. Retrieved from [Link]
-
Khaligh, N. G. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Retrieved from [Link]
-
Malik, M. A., et al. (2019, March 1). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial crystallization for fine chemicals | Request PDF. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Experimental Investigation of Large-Scale Vertically Coated Tubes for Enhanced Air–Steam Condensation Heat Transfer. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, March 23). (PDF) Condensation Heat Transfer: Principles, Mechanisms, and Mathematical Modeling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemically induced cascade Knoevenagel–Michael reactions of tetronic acid and aldehydes: synthesis of methylenebistetronic acids. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. systemepreventis.ca [systemepreventis.ca]
- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [revroum.lew.ro]
- 8. seastarchemicals.com [seastarchemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. rcilabscan.com [rcilabscan.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Ammonium Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. southwest.tn.edu [southwest.tn.edu]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. chemos.de [chemos.de]
- 22. balchem.com [balchem.com]
- 23. fishersci.com [fishersci.com]
- 24. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 25. beaufort.tricare.mil [beaufort.tricare.mil]
- 26. seastarchemicals.com [seastarchemicals.com]
- 27. airgas.com [airgas.com]
- 28. health.state.mn.us [health.state.mn.us]
- 29. health.state.mn.us [health.state.mn.us]
Application Note: A Robust, Ammonium Acetate-Mediated Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a valuable heterocyclic building block. We detail a robust and accessible protocol centered on the strategic use of ammonium acetate, which serves as both a nitrogen source and a mild catalyst. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and provides insights into process optimization and troubleshooting. This guide is designed to enable researchers and drug development professionals to reliably synthesize this compound for further application in medicinal chemistry and materials science.
Introduction and Scientific Background
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, this compound, is a highly functionalized molecule with significant potential as a versatile intermediate for the synthesis of more complex chemical entities. Its gem-dimethyl group provides steric bulk and conformational rigidity, while the dinitrile and dioxo functionalities offer multiple reactive handles for subsequent chemical transformations.
The synthesis of such polysubstituted piperidines often involves multi-component reactions (MCRs), which are highly valued for their efficiency and atom economy.[1][3] The protocol described herein is a variation of the Hantzsch pyridine synthesis or related condensation reactions, leveraging the unique properties of ammonium acetate to facilitate a one-pot reaction between acetone and ethyl cyanoacetate.[4][5]
The Critical Role of Ammonium Acetate
Ammonium acetate (NH₄OAc) is the key reagent in this synthesis, performing multiple critical functions that contribute to the reaction's success. Its selection is a deliberate choice rooted in controlling the reaction environment.
-
Convenient Ammonia Source: In solution, ammonium acetate exists in equilibrium with ammonia (NH₃) and acetic acid. This provides a slow, controlled release of ammonia, the nucleophile required to form the piperidine ring, without the handling difficulties associated with gaseous or aqueous ammonia.
-
Mild Base Catalyst: The acetate ion is a mild base, sufficient to catalyze the initial Knoevenagel condensation between an active methylene compound (ethyl cyanoacetate) and a ketone (acetone).[6][7] This avoids the use of harsh bases that could promote undesirable side reactions like the self-condensation of acetone.
-
Buffering Action: The combination of a weak acid (acetic acid) and a weak base (ammonia/acetate) creates a self-buffering system. This maintains the reaction pH within a range that is optimal for both the initial condensation and the subsequent cyclization, enhancing product yield and purity.
Proposed Reaction Mechanism
The synthesis proceeds through a cascade of classical organic reactions. While the exact sequence can be debated, the most plausible pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and culminating in a final cyclization/condensation. Ammonium acetate is integral to multiple steps.
Caption: Proposed mechanistic pathway for the synthesis.
-
Knoevenagel Condensation: Acetone reacts with one equivalent of ethyl cyanoacetate, catalyzed by the acetate ion, to form an electrophilic α,β-unsaturated intermediate.
-
Michael Addition: The enolate of a second equivalent of ethyl cyanoacetate acts as a nucleophile and attacks the intermediate from the Knoevenagel step in a conjugate addition.
-
Cyclization and Condensation: Ammonia, provided by ammonium acetate, attacks one of the ester carbonyls of the Michael adduct. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the second ester carbonyl. Subsequent elimination of two molecules of ethanol yields the stable 6-membered piperidine-2,6-dione ring.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and optimized for clarity and reproducibility.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (per 0.75 mol acetone) | Moles | Supplier Notes |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 169.7 g (150 mL) | 1.5 | ≥98% purity |
| Acetone | C₃H₆O | 58.08 | 43.5 g (55.1 mL) | 0.75 | ACS grade |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | 1.4 g | 0.018 | ≥97% purity |
| Ethanol | C₂H₅OH | 46.07 | 300 mL | - | Anhydrous |
| Ammonia | NH₃ | 17.03 | ~30 g in Ethanol | ~1.76 | Saturated solution |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | Concentrated (37%) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | ACS grade |
| Deionized Water | H₂O | 18.02 | ~600 mL | - | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis protocol.
-
Reagent Preparation: In a 1-liter flask, prepare a solution of ammoniacal ethanol by dissolving approximately 30 g of ammonia gas into 300 mL of anhydrous ethanol. The flask should be cooled in an ice bath during this process.
-
Reaction Setup: To the ammoniacal ethanol solution, add ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g).[5]
-
Reaction Execution: Stopper the flask and stir the mixture gently. Keep the flask in a cold room or refrigerator at 5 °C overnight (approximately 12-16 hours).
-
Self-Validation Checkpoint 1: A significant amount of white precipitate, which is the ammonium salt of the cyclized product, should have formed.
-
-
Intermediate Filtration: Filter the precipitated ammonium salt using a Büchner funnel. Wash the collected solid with 100 mL of diethyl ether to remove any unreacted starting materials.[5]
-
Dissolution: Transfer the filtered precipitate to a beaker and dissolve it in 350 mL of hot deionized water (heated to approximately 80 °C). Stir until a clear solution is obtained.[5]
-
Acidification and Product Precipitation: Cool the aqueous solution in a large ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1 (check with pH paper).
-
Self-Validation Checkpoint 2: The product should begin to precipitate almost immediately as a fine white crystalline solid upon acidification and cooling.[5]
-
-
Final Product Isolation: Filter the crystalline product using a Büchner funnel. Wash the solid thoroughly with 250 mL of cold deionized water to remove any residual acid and salts.[5]
-
Drying: Dry the product under high vacuum to a constant weight. The final product should be a stable, white solid.
Expected Results and Characterization
-
Yield: 73 g (51% based on acetone).[5]
-
Appearance: White crystalline solid.[5]
-
Melting Point: 218-220 °C.[5]
-
¹H NMR (600 MHz, DMSO-d₆): δ = 4.71 (s, 2H), 1.35 (s, 3H, CH₃), 1.18 (s, 3H, CH₃).[5]
-
¹³C NMR (150.9 MHz, DMSO-d₆): δ = 164.71 (2 x C=O), 114.53 (2 x CN), 47.03 (2C), 36.41, 26.08, 19.86.[5]
-
IR (KBr, cm⁻¹): 3219, 3129 (N-H); 2975 (C-H); 2272, 2260 (C≡N); 1744, 1726, 1714 (C=O).[5]
Process Optimization and Troubleshooting
For consistent results and potential yield improvement, consider the following parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Temperature | 5 °C | Lower temperatures (0-5 °C) favor the precipitation of the intermediate ammonium salt, driving the equilibrium forward. Higher temperatures may lead to side reactions. |
| Ammonia Conc. | ~10% w/v in EtOH | Insufficient ammonia will result in low yield. Ensure ethanol is saturated. Using a sealed vessel can prevent ammonia loss. |
| Reaction Time | Overnight (12-16 h) | Extending the time may slightly increase the yield of the precipitated salt, but monitor for potential byproduct formation. Shorter times will result in incomplete reaction. |
| Purity of Reagents | ≥97-98% | Using wet acetone or ethanol can inhibit the reaction. Ensure anhydrous conditions for the initial reaction step. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitate | 1. Insufficient ammonia in ethanol. 2. Reaction temperature is too high. 3. Reaction time is too short. | 1. Re-prepare the ammoniacal ethanol, ensuring saturation. 2. Verify the reaction is maintained at ≤ 5 °C. 3. Allow the reaction to proceed for a longer duration (e.g., 24 hours). |
| Oily Product After Acidification | Impurities are present, inhibiting crystallization. | 1. Ensure the intermediate salt was washed thoroughly with ether. 2. Try adding the acid more slowly while vigorously stirring in the ice bath. 3. If an oil persists, attempt to triturate with a small amount of cold water or recrystallize from a suitable solvent like aqueous ethanol. |
| Low Final Yield | 1. Incomplete precipitation of the intermediate salt. 2. Loss of product during filtration and washing steps. 3. Incomplete acidification. | 1. Ensure the reaction mixture is sufficiently cold for a prolonged period. 2. Use cold water for washing the final product to minimize dissolution. 3. Check the final pH after acidification to ensure it is ~1. |
Conclusion
The use of ammonium acetate provides an elegant and efficient solution for the synthesis of this compound. It acts as a readily available source of ammonia and a mild catalyst, streamlining the reaction process into a convenient one-pot procedure. The detailed protocol and troubleshooting guide presented in this application note offer a reliable and validated method for researchers, enabling the production of this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Bandyopadhyay, D., et al. (2012). Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. Organic and Medicinal Chemistry Letters. [Link]
-
Tu, S., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
-
Bandyopadhyay, D., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Bioinorganic Chemistry and Applications. [Link]
-
Reddy, M., et al. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry. [Link]
-
Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
ResearchGate. Silica supported ammonium acetate catalyzed Knoevenagel condensation.... [Link]
-
Mitra, A. K., & Banerjee, K. (2000). Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Synthetic Communications. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Introduction: The Analytical Imperative for a Novel Dioxopiperidine Derivative
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a unique heterocyclic compound characterized by a piperidine-2,6-dione backbone, gem-dimethyl substitution at the 4-position, and dinitrile functionalities at the 3 and 5 positions. The chemical structure, with its multiple reactive functional groups, suggests a potential for diverse applications in medicinal chemistry and materials science. As with any novel chemical entity with therapeutic or industrial potential, the development of robust and reliable analytical methods for its quantification is a cornerstone of research and development. Accurate determination of purity, concentration in various matrices, and stability are critical for ensuring product quality, understanding pharmacokinetic and pharmacodynamic relationships, and meeting regulatory requirements.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the accurate and precise analysis of this compound. The protocols are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for the development of effective analytical methods.
| Property | Value | Source |
| CAS Number | 61193-04-2 | [1][2][3] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Appearance | White solid (typical) | [4] |
| Melting Point | 218-220 °C | [4] |
| Polarity | Expected to be a polar molecule due to the presence of two nitrile and two amide functional groups. | Inferred from structure |
| Solubility | Likely soluble in polar organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). | Inferred from structure |
Strategic Approach to Method Development
Given the polar nature of this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and versatile technique for its quantification. For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[1] Gas Chromatography (GC) may also be applicable, potentially with a derivatization step to improve volatility and thermal stability.
The following sections detail the protocols for two primary analytical techniques: HPLC-UV and GC-MS, along with a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and wide applicability.[8][9][10] For a polar compound like this compound, a C18 column with a polar end-capping or a polar-embedded phase is recommended to ensure adequate retention and symmetrical peak shape.[8][10][11]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (0.1%) or other suitable buffer
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm (with polar end-capping) | Provides good retention and peak shape for polar analytes. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. |
| Gradient Elution | 0-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B | A gradient is often necessary to elute the polar analyte with good resolution and within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 220 nm | The nitrile and carbonyl groups are expected to have UV absorbance in this region. The optimal wavelength should be determined by a UV scan. |
| Diluent | Water:Acetonitrile (50:50, v/v) | To ensure the analyte is fully dissolved and compatible with the mobile phase. |
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
4. Preparation of Sample Solutions:
-
Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
5. System Suitability:
-
Before sample analysis, inject the mid-range standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[12][13][14][15] Given the structure of this compound, its volatility may be limited. Derivatization, such as silylation, can be employed to increase volatility and improve chromatographic performance.[13]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
GC vials with inserts
2. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program to separate the analyte from other components. |
| Injection Mode | Splitless (1 µL) | For trace analysis. |
| MS Transfer Line Temp. | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis | Full scan for identification and SIM for improved sensitivity and selectivity in quantification. |
3. Derivatization Procedure:
-
To a GC vial, add a known amount of the standard or sample.
-
Add the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. Data Analysis:
-
For quantitative analysis in SIM mode, select at least three characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Method Validation: Ensuring Scientific Integrity
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[5][6][16][17][18]
Logical Flow of Method Validation
Caption: Interrelationship of method validation parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from interfering components (impurities, degradants, matrix). | Peak purity analysis (e.g., using a photodiode array detector for HPLC) should show no co-eluting peaks. For GC-MS, mass spectra should be consistent across the peak. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the analyte. | A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The range should be appropriate for the intended application (e.g., 80-120% of the test concentration for an assay). |
| Accuracy | The closeness of the test results to the true value. | Determined by recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): RSD ≤ 2.0% for at least six replicate determinations. Intermediate Precision (Inter-assay precision): Performed on different days, by different analysts, or with different equipment. RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Variations in parameters such as mobile phase composition, pH, column temperature, and flow rate should not significantly affect the results. |
Conclusion: A Foundation for Future Research
The analytical methods and validation protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The presented HPLC-UV and GC-MS methods are based on sound scientific principles and are adaptable to various research and development needs. By adhering to the principles of method validation, researchers can ensure the integrity and trustworthiness of their analytical data, which is fundamental to advancing the scientific understanding and potential applications of this novel compound.
References
-
Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. J Org Inorg Chem. [Link]
-
Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). American Pharmaceutical Review. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
-
CAS#:61193-04-2 | this compound. Chemsrc. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Method Development HPLC. Interchim. [Link]
-
Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. ResearchGate. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Online. [Link]
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. resolian.com [resolian.com]
- 9. interchim.fr [interchim.fr]
- 10. hplc.eu [hplc.eu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
Introduction: Understanding the Reaction
The synthesis of this compound is a multi-component reaction that leverages the reactivity of simple, commercially available starting materials: acetone, ethyl cyanoacetate, and a nitrogen source, typically ammonia in the presence of ammonium acetate.[1] This transformation is mechanistically analogous to the well-established Hantzsch pyridine synthesis.[2][3] It proceeds through a cascade of classical organic reactions, including a Knoevenagel condensation, a Michael addition, and a final intramolecular cyclization, to build the substituted piperidinedione ring in a single pot.
A reported yield for this synthesis is approximately 51%, indicating significant opportunities for optimization.[1] This guide will address the critical parameters and common pitfalls that can affect the outcome of this reaction.
Diagram: Proposed Reaction Mechanism
To effectively troubleshoot, it is essential to understand the reaction pathway. The following diagram illustrates the proposed step-by-step mechanism.
Caption: Proposed reaction cascade for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield is significantly lower than the reported 51%. What are the most likely causes?
A1: Low yields in this multi-component reaction can typically be traced back to one of four areas: reagent quality, reaction conditions, inefficient work-up, or competing side reactions.
-
Reagent Quality: The purity of your starting materials is critical.
-
Ethyl Cyanoacetate: This reagent can hydrolyze over time. Use freshly distilled or recently purchased material.
-
Acetone: Ensure your acetone is dry. Water can interfere with the initial condensation steps.
-
Ammonia/Ammonium Acetate: Use a fresh source of ammonium acetate. The concentration of ammonia in your ethanolic solution should be accurately determined. Inconsistent ammonia concentration is a common source of variability.
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically kept at a low temperature (e.g., 5 °C) overnight.[1] Higher temperatures can promote side reactions, such as the self-condensation of acetone or polymerization of intermediates.
-
Reaction Time: While the protocol specifies "overnight," this can be imprecise. If the reaction is stopped too early, the cyclization may be incomplete. If left too long, byproduct formation may increase. Consider running a time-course study using TLC or LC-MS to determine the optimal reaction time for your setup.
-
-
Inefficient Work-up: The product is isolated by precipitation upon acidification. If the pH is not lowered sufficiently (to ~1), the product may remain partially dissolved as an ammonium salt, leading to significant loss.[1] Ensure thorough acidification and adequate cooling to maximize precipitation.
-
Side Reactions: The formation of byproducts is a primary cause of low yield. See Q2 for more details.
Q2: I've isolated my product, but it's impure. What are the likely byproducts and how can I avoid them?
A2: Impurities often arise from incomplete reactions or parallel reaction pathways.
-
Likely Byproducts:
-
Acyclic Michael Adduct (Intermediate B): If the final intramolecular cyclization is incomplete, you may isolate the open-chain precursor. This can happen if the ammonia concentration is too low or the reaction time is too short.
-
Knoevenagel Product (Intermediate A): The initial condensate between acetone and one equivalent of ethyl cyanoacetate.
-
Hydrolyzed Species: The nitrile groups are susceptible to hydrolysis to amides or carboxylic acids, especially during the acidic work-up if conditions are too harsh (e.g., prolonged heating).
-
Polymers: Malononitrile and related activated methylene compounds are known to polymerize in the presence of strong bases or high temperatures.[4]
-
-
Avoidance Strategies:
-
Stoichiometry: Carefully control the stoichiometry. The protocol uses a 2:1 molar ratio of ethyl cyanoacetate to acetone.[1] Deviations can lead to an excess of one reactant and promote side reactions.
-
Controlled Addition: Consider the slow, dropwise addition of acetone to the mixture of ethyl cyanoacetate and base. This can help minimize the self-condensation of acetone.
-
pH Control During Work-up: During acidification, avoid excessive heat. Add the acid slowly to a cooled solution to prevent localized heating that could hydrolyze the nitrile functional groups.
-
Q3: The protocol mentions precipitating an ammonium salt. Can you explain the chemistry behind this step?
A3: The product contains two acidic protons (at C3 and C5) and an amide N-H. In the basic reaction medium containing ammonia, the final product can be deprotonated to form an ammonium salt. This salt is often less soluble in the cold ethanol/ether mixture used for the initial filtration, allowing for its separation from non-acidic, organic-soluble impurities.[1]
The subsequent step involves dissolving this salt in hot water and re-acidifying with a strong acid like HCl. This protonates the molecule, regenerating the neutral form, which is much less soluble in cold water and precipitates out, allowing for its collection. This precipitation/re-acidification sequence is a crucial part of the purification process.
Q4: Can I use a different base or solvent to improve the yield?
A4: Yes, exploring different catalysts and solvents is a key optimization strategy.
-
Bases: The ammonia/ammonium acetate system acts as both the nitrogen source for the ring and the basic catalyst. While effective, other amine bases like piperidine or triethylamine are well-known catalysts for Knoevenagel-type reactions and could be explored.[5][6] However, this would necessitate adding a separate nitrogen source for the cyclization step, potentially complicating the reaction. A systematic approach would be to screen weak organic bases while maintaining ammonia as the nitrogen source.
-
Solvents: Ethanol is used in the reference protocol.[1] Other polar protic solvents like methanol could be suitable. Aprotic polar solvents like THF or DMF might also work but could alter the solubility of intermediates and the overall reaction kinetics. A solvent screen is a valid optimization approach.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is an enhanced version of the literature procedure, incorporating best practices for yield improvement.[1]
Materials:
-
Ethyl cyanoacetate (≥99%)
-
Acetone (ACS grade, anhydrous)
-
Ammonium acetate (≥98%)
-
Ethanol (200 proof)
-
Ammonia gas or concentrated ammonium hydroxide
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of Ammoniacal Ethanol: In a fume hood, prepare 300 mL of ethanolic ammonia by bubbling ammonia gas through cold ethanol until the desired concentration is reached (target ~10% w/v), or by carefully adding concentrated ammonium hydroxide. Safety Note: Ammonia is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 1-L three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add ethyl cyanoacetate (169.7 g, 1.5 mol) and ammonium acetate (1.4 g, 0.018 mol).
-
Addition of Reactants: Add the prepared ammoniacal ethanol (300 mL) to the flask. Cool the mixture to 0-5 °C using an ice bath.
-
Slow Acetone Addition: While maintaining the temperature below 10 °C, add acetone (43.5 g, 0.75 mol) dropwise over 30-45 minutes.
-
Reaction: Stir the mixture at 5 °C overnight (approx. 16 hours). A precipitate (the ammonium salt of the product) should form.
-
Isolation of Intermediate Salt: Filter the precipitated ammonium salt using a Büchner funnel. Wash the solid with cold diethyl ether (100 mL) to remove non-polar impurities.
-
Acidification and Precipitation: Transfer the filtered solid to a beaker and dissolve it in 350 mL of hot water (80 °C). Cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~1. A dense white precipitate of the final product will form.
-
Final Isolation & Drying: Filter the product using a Büchner funnel, wash thoroughly with cold deionized water (2 x 250 mL) to remove any residual salts. Dry the product under high vacuum to a constant weight.
Table: Key Reaction Parameters & Optimization Targets
| Parameter | Literature Value[1] | Recommended Range for Optimization | Rationale for Optimization |
| Molar Ratio (ECA:Acetone) | 2 : 1 | 2:1 to 2.2:1 | A slight excess of the nucleophile (ECA) can drive the reaction to completion, but a large excess can lead to byproducts. |
| Temperature | 5 °C | 0 °C to Room Temp. | Lower temperatures generally reduce side reactions. A temperature screen can find the optimal balance between reaction rate and selectivity. |
| Ammonia Concentration | ~10% w/v in EtOH | 5% to 15% w/v | Sufficient ammonia is required for cyclization. Too high a concentration may increase polymerization or other base-catalyzed side reactions. |
| Reaction Time | "Overnight" (~12-16 h) | 8 to 24 hours | Monitor by TLC/LC-MS to find the point of maximum product formation before significant byproduct accumulation occurs. |
| Final pH | ~1 | 1 to 2 | Ensures complete protonation and precipitation of the product without being overly corrosive or promoting hydrolysis. |
Troubleshooting Workflow
If you are facing issues with the synthesis, follow this logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. BenchChem. Link
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Link
-
Deb, M. L., & Bhuyan, P. J. (2012). Ammonium acetate-mediated “on-water” synthesis of the Hantzsch 1,4-Dihydropyridines. Organic Chemistry International. Link
-
Deb, M. L., & Bhuyan, P. J. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. Link
-
Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Link
-
Harish Chopra. (2021). Hantzsch Dihydropyridine synthesis. YouTube. Link
-
BenchChem Technical Support Team. (2025). preventing byproduct formation in dicyanovinylpyridine synthesis. BenchChem. Link
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link
-
Acevedo-Soto, E., et al. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Link
-
Lee, S., et al. (2024). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. Link
-
Norris, J. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Link
-
ResearchGate. (n.d.). Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. Link
-
Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. Link
-
ChemicalBook. This compound synthesis. Link
-
de Oliveira, V. E., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Link
-
Foley, C. A., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. Link
-
ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Link
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions. BenchChem. Link
Sources
Technical Support Center: Purification of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile by Recrystallization
This guide provides a comprehensive, experience-driven framework for the purification of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile via recrystallization. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles, enabling effective troubleshooting and optimization of your purification workflow.
Foundational Knowledge: Understanding the Molecule and Method
Successful purification begins with understanding the physicochemical properties of the target compound and the theoretical basis of the chosen technique.
Physicochemical Profile: this compound
The structure of this molecule dictates its behavior in solution. The presence of two polar nitrile (-C≡N) groups and two amide C=O groups within the piperidine ring creates a high topological polar surface area (TPSA) of 93.8 Ų.[1] This, combined with a high melting point, suggests strong intermolecular forces (dipole-dipole interactions and potential hydrogen bonding). Consequently, the compound is expected to be poorly soluble in non-polar solvents and require heating to dissolve in suitable polar organic solvents.
| Property | Value | Source |
| CAS Number | 61193-04-2 | [1][2] |
| Molecular Formula | C₉H₉N₃O₂ | [1][2] |
| Molecular Weight | 191.19 g/mol | [1][2] |
| Melting Point | 212 °C | [2] |
| Appearance | Crystalline Solid | [3] |
| Topological Polar Surface Area | 93.8 Ų | [1] |
The Core Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).
Rational Solvent Selection
There is no universal solvent; selection is an empirical process guided by the principle of "like dissolves like".[6] Given the polar nature of our target molecule, polar solvents are the logical starting point. A rule of thumb suggests that solvents containing functional groups similar to the compound can be effective solubilizers.[7]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds. Can form hydrogen bonds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Good for compounds that are too soluble in ethanol. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds. Its low boiling point allows for easy removal. |
| Ethyl Acetate | 77 | Mid-Polarity | Effective for compounds with ester-like or ketone functionalities.[7] |
| Acetonitrile | 82 | Polar Aprotic | The nitrile group may offer favorable interactions with the dicarbonitrile moiety. |
| Toluene | 111 | Non-Polar | Generally unsuitable as a primary solvent but can be excellent as an anti-solvent in a pair. |
| Water | 100 | Very Polar Protic | The compound is unlikely to be soluble in water alone but can be an effective anti-solvent with ethanol or acetone. |
Experimental Protocols
These protocols provide a validated workflow for determining the optimal recrystallization conditions and executing the purification.
Mandatory Workflow: Small-Scale Solvent Screening
Before committing your entire batch of crude product, a small-scale screening is essential to identify the ideal solvent or solvent pair.
-
Preparation : Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test : To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[8]
-
Hot Solubility Test : If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[9] Record the approximate volume of solvent used. An ideal solvent dissolves the compound completely near its boiling point.
-
Cooling & Crystal Formation : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Assessment : Observe the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid. If no crystals form, the compound may be too soluble. If the compound "oils out," the solvent is inappropriate.
Standard Operating Procedure: Full-Scale Recrystallization
This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from the screening process.
-
Dissolution : Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation).[8] Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation : Continue adding small portions of the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to form a saturated solution; excess solvent will significantly reduce your yield.[10]
-
Hot Filtration (If Necessary) : If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed. Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper.[11][12] To prevent premature crystallization in the funnel, add a small excess (~5-10%) of hot solvent to the solution just before filtering.[12]
-
Slow Cooling & Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent. Determine the melting point and yield of the purified product.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound won't dissolve, even in a large amount of boiling solvent.
-
Probable Cause : The solvent's solvating power is too low for this highly crystalline, high-melting-point compound.
-
Solution :
-
Switch to a More Polar Solvent : If you are using a mid-polarity solvent like ethyl acetate, try a more polar one like ethanol or acetonitrile.
-
Use a Solvent Pair : Dissolve the compound in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., hot acetone or THF). Then, slowly add a "bad" hot, miscible anti-solvent (e.g., hexane or toluene) until the solution becomes faintly cloudy (turbid).[13] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Q2: I've dissolved my compound, but no crystals are forming upon cooling.
-
Probable Cause : The solution is not supersaturated. This is most often due to using too much solvent during the dissolution step.[8]
-
Solution :
-
Induce Crystallization : Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Add a Seed Crystal : If you have a small crystal of the pure product, add it to the solution to initiate crystallization.[14]
-
Reduce Solvent Volume : Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may crash out impurely.
-
Extend Cooling Time : Ensure the solution has spent adequate time in an ice bath (at least 30 minutes).
-
Q3: My compound "oiled out" into a gooey liquid instead of forming crystals.
-
Probable Cause : The compound's solubility in the solvent is so low that the boiling point of the solvent is higher than the melting point of the compound-solvent mixture. Alternatively, the solution may be too concentrated or cooled too rapidly.
-
Solution :
-
Re-heat and Dilute : Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool much more slowly.
-
Change Solvents : Select a solvent with a lower boiling point. Alternatively, choose a solvent in which the compound has higher solubility.
-
Use a Solvent Pair : Oiling out is common when a single solvent is not ideal. Using a solvent pair (see Q1) often resolves this issue.
-
Q4: My final product is still colored.
-
Probable Cause : The presence of highly conjugated, colored impurities that co-crystallize with your product.
-
Solution :
-
Use Activated Charcoal : After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight of your sample is usually sufficient).[12]
-
Re-heat and Filter : Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration : Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[12] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Q5: My recovery yield is very low.
-
Probable Cause : This can be caused by several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization due to insufficient cooling.
-
Solution :
-
Minimize Solvent : The most common error is adding too much solvent. Review your procedure and ensure you are using the absolute minimum required for dissolution.[10]
-
Prevent Premature Crystallization : Ensure your funnel is properly pre-heated before hot filtration.[12]
-
Maximize Cooling : Allow the flask to cool in an ice bath for an extended period (30-60 minutes) to ensure maximum precipitation.
-
Second Crop : It is sometimes possible to recover more product by evaporating a portion of the mother liquor (the liquid left after the first filtration) to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal cooling rate for crystallization?
-
A : Slower is almost always better. Rapid cooling leads to the formation of small, often impure crystals by trapping impurities within the rapidly forming crystal lattice. Allowing the solution to cool to room temperature naturally over an hour or more before moving it to an ice bath is ideal for growing large, high-purity crystals.[4]
Q2: How do I properly use a seed crystal?
-
A : A seed crystal is a powerful tool for inducing crystallization in a stubborn supersaturated solution.[14] Simply drop a single, small crystal of the pure compound into the clear, cooled solution. If the solution is supersaturated, crystal growth should begin almost immediately from this nucleation point.
Q3: How can I be sure my final product is pure?
-
A : The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. For more definitive proof of purity, techniques like NMR spectroscopy, HPLC, or elemental analysis should be employed.
Visual Workflows
Recrystallization Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
Solvent Selection Logic Diagram
This diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision logic for selecting an appropriate recrystallization solvent.
References
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Wired Chemist. (n.d.). Recrystallization.
-
Recrystallisation (Recrystallization) Explained. (2020, March 21). YouTube. Retrieved from [Link]
- Journal of Chemical Education. (1977).
- University of Colorado Boulder. (n.d.). Recrystallization.
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 61193-04-2 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. mt.com [mt.com]
Technical Support Center: Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a key building block in medicinal chemistry. As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, ensuring you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a variation of the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of ethyl cyanoacetate and acetone in the presence of ammonia and a catalyst such as ammonium acetate.[1] The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product and a Michael adduct, which then cyclizes to form the desired piperidinedione ring.
Q2: What are the expected yield and purity for this synthesis?
A2: The reported yields for this synthesis can vary, with some literature reporting around 51%.[1] The purity of the final product is highly dependent on the reaction conditions and the effectiveness of the purification strategy. Common impurities can arise from incomplete reactions or side reactions, making purification a critical step.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of the target compound:
-
Stoichiometry of Reactants: The molar ratio of ethyl cyanoacetate to acetone is critical. An excess of the cyanoacetate is typically used to drive the reaction towards the desired product.
-
Ammonia Concentration: Sufficient ammonia is necessary for the formation of the enamine intermediate and for the final cyclization step.
-
Temperature: The reaction is often carried out at a low temperature (e.g., 5 °C) to control the reaction rate and minimize the formation of side products.[1]
-
pH: The pH of the reaction mixture, particularly during the workup, can influence the stability of the product and the removal of basic impurities. Acidification is a key step in precipitating the final product.[1]
Troubleshooting Guide: Common Side Products and Their Mitigation
The formation of side products is a common challenge in the synthesis of this compound. Below, we address the most frequently encountered issues and provide strategies to mitigate them.
Problem 1: Low Yield of the Desired Product
-
Potential Cause 1: Incomplete Reaction The multicomponent nature of this synthesis means that several intermediate species are in equilibrium. If the reaction is not allowed to proceed to completion, these intermediates will remain in the reaction mixture, lowering the yield of the final product.
-
Troubleshooting & Optimization:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Overnight stirring at a controlled temperature is often recommended.[1]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. The reaction should be considered complete when the starting materials are no longer visible by TLC.
-
-
Potential Cause 2: Formation of Acyclic Intermediates Acyclic intermediates, such as the Michael addition product of ethyl cyanoacetate to the Knoevenagel condensation product of acetone and another molecule of ethyl cyanoacetate, may fail to cyclize.
-
Troubleshooting & Optimization:
-
Catalyst Concentration: Ensure an adequate amount of ammonium acetate or another suitable catalyst is present to promote the final cyclization step.
-
Temperature Control: While low temperatures are generally favored, in some cases, a slight increase in temperature towards the end of the reaction may facilitate the final ring-closing step. This should be done cautiously to avoid promoting side reactions.
-
Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product
-
Potential Side Product: 2-Amino-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3,5-dicarbonitrile This side product can arise from an alternative cyclization pathway or rearrangement. Its structural similarity to the desired product can make it difficult to separate by standard crystallization.
-
Identification:
-
Mass Spectrometry (MS): This impurity will have a different molecular weight compared to the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of an additional amino group and a different ring structure will result in a distinct NMR spectrum.
-
-
Mitigation & Purification:
-
Controlled Reaction Conditions: Strict control of temperature and reactant stoichiometry can disfavor the formation of this side product.
-
Chromatography: If crystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) may be necessary for separation.
-
Problem 3: Presence of an acidic impurity
-
Potential Side Product: 4,4-Dimethyl-2,6-dioxopiperidine-3-carboxylic acid-5-carbonitrile This can result from the partial hydrolysis of one of the nitrile groups during the reaction or workup, especially if acidic conditions are too harsh or prolonged.[2][3]
-
Identification:
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of a carboxylic acid, in addition to the nitrile and ketone stretches.
-
pH Titration: The presence of a carboxylic acid will give the product acidic properties.
-
-
Mitigation & Purification:
-
Careful Workup: During the acidic workup to precipitate the product, avoid excessive heating or prolonged exposure to strong acids.
-
Base Wash: If the acidic impurity is present, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the carboxylic acid. The desired product should remain in the organic layer.
-
Experimental Protocols
Synthesis of this compound[1]
-
To a 1-liter flask, add ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g).
-
Add 300 mL of ethanol containing 30 g of ammonia.
-
Stir the mixture overnight at 5 °C.
-
Filter the precipitated ammonium salt using a Büchner funnel and wash it with 100 mL of diethyl ether.
-
Dissolve the precipitate in 350 mL of water at 80 °C.
-
Acidify the aqueous solution to a pH of approximately 1 by adding concentrated hydrochloric acid.
-
Cool the flask in an ice bath to induce crystallization.
-
Filter the product using a Büchner funnel, wash with 250 mL of water, and dry under high vacuum.
Analytical Method: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 v/v, can be optimized)
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
Data Presentation
| Parameter | Recommended Value | Reference |
| Ethyl Cyanoacetate : Acetone Molar Ratio | 2 : 1 | [1] |
| Reaction Temperature | 5 °C | [1] |
| pH for Precipitation | ~1 | [1] |
| Expected Yield | ~51% | [1] |
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
-
Norris, J. L., et al. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 11(7), 776-784. Available at: [Link]
- Sausins, A., & Duburs, G. (1978). [Synthesis and reactions of dihydropyridines. 7. Hydrolysis of substituted dihydropyridine-3,5-dicarboxylic acid esters]. Khimiya Geterotsiklicheskikh Soedinenii, (2), 272.
- Capasso, S., Sica, F., Mazzarella, L., Balboni, G., Guerrini, R., & Salvadori, S. (1995). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. International journal of peptide and protein research, 45(6), 567–573.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 75-91). Thieme.
- Kayukova, O. V., et al. (2007). Hydrolysis of 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry, 43(12), 1842-1845.
- Boger, D. L., & Schüle, G. (1998). Synthesis of Acyclic Precursors to (3S,4S)-4-Hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid and Incorporation into a Luzopeptin/Quinoxapeptin Dipeptide. The Journal of Organic Chemistry, 63(18), 6421–6424.
- Ciba-Geigy AG. (1986). Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
- Vascuri Janardhana Rao, et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Ogawa, J., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(22), 9511-9520.
- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- Henkel Kommanditgesellschaft auf Aktien. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Cassar, D. J., et al. (2012). Synthesis of α-(azidomethyl)glutarimide and its applicationin construction of potential Cereblon ligands via the CuAAC reaction. Organic Letters, 14(14), 3752-3755.
Sources
troubleshooting 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis reaction conditions
Welcome to the technical support guide for the synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step condensation reaction. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower effective troubleshooting.
Reaction Overview
The synthesis of this compound is typically achieved through a one-pot reaction involving ethyl cyanoacetate, acetone, and a source of ammonia.[1] This process is a cascade of several classical organic reactions, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/amidation. Understanding this sequence is critical for diagnosing issues during the synthesis.
The overall transformation can be summarized as follows: Two equivalents of a cyanoacetamide entity (derived in situ from ethyl cyanoacetate and ammonia) react with one equivalent of acetone to form the final heterocyclic product.
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than the reported ~51%. What are the most common causes?
Low yield is the most frequent issue and can stem from multiple factors. A systematic approach is best for diagnosis.[2]
Plausible Causes & Solutions:
-
Reagent Quality:
-
Acetone: Acetone can undergo self-condensation (an aldol condensation) under basic conditions, consuming the starting material.[3] Ensure you are using dry, high-purity acetone.
-
Ethyl Cyanoacetate: This reagent can hydrolyze over time if exposed to moisture, forming cyanoacetic acid. While cyanoacetic acid can also react, using the ester is specified in the protocol.[1] Use freshly opened or distilled ethyl cyanoacetate.
-
Ammonia Concentration: The protocol specifies ethanol containing a certain amount of ammonia.[1] An insufficient concentration of ammonia can lead to incomplete reaction, as it is a key reactant for the formation of the piperidine ring.
-
-
Temperature Control: The reaction is kept at a low temperature (5 °C) to manage the exothermic nature of the condensations and to minimize side reactions.[1] Allowing the temperature to rise can favor the formation of undesired byproducts.
-
Action: Use an ice bath to maintain the temperature consistently throughout the overnight reaction period. Monitor the internal temperature of the flask.
-
-
Reaction Time: While the protocol suggests leaving the mixture overnight, incomplete conversion can occur if the time is too short.[2]
-
Action: You can monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to determine the point of maximum product formation before proceeding with workup.
-
-
Stoichiometry: The molar ratio of reactants is critical. The protocol uses a 2:1 molar ratio of ethyl cyanoacetate to acetone.[1] Deviating from this can leave unreacted starting materials or promote side reactions.
Q2: The reaction mixture became a sticky, intractable oil instead of forming a crystalline precipitate. What went wrong?
The formation of an oil or gum suggests that side reactions or incomplete cyclization are dominating.
Plausible Causes & Solutions:
-
Polymerization: Acrylonitrile-type intermediates formed during the Knoevenagel condensation are electron-deficient and can be prone to polymerization, especially if the reaction temperature is too high or if radical initiators are present as impurities.[4]
-
Action: Strictly maintain the 5 °C reaction temperature. Ensure all glassware is clean and reagents are pure.
-
-
Incomplete Cyclization: The final ring-closing step to form the piperidine-2,6-dione is crucial. If this step is inefficient, linear, oligomeric Michael adducts may form, which are often oily in nature.
-
Action: Ensure the ammonia concentration in the ethanol is adequate. Ammonia acts as both a nucleophile and a base in the cyclization steps. Consider extending the reaction time if TLC analysis shows persistent intermediates.
-
-
Excess Water: While the Knoevenagel condensation produces water, an excessive amount from wet reagents or solvents can interfere with the reaction equilibrium and subsequent steps.[5]
-
Action: Use anhydrous ethanol and dry acetone.
-
Caption: Troubleshooting decision workflow for common synthesis issues.
Q3: During the final acidification step, the product does not precipitate or precipitates as an oil. How can I induce crystallization?
This is a common purification challenge related to supersaturation or the presence of impurities that inhibit crystal lattice formation.
Plausible Causes & Solutions:
-
Incomplete Reaction: If the reaction did not go to completion, the crude product will be contaminated with starting materials and intermediates, which can hinder crystallization.
-
Rate of Acidification: Adding the concentrated hydrochloric acid too quickly can cause the product to "crash out" as an amorphous solid or oil.
-
Action: Add the acid dropwise while vigorously stirring the solution in an ice bath. This maintains a low temperature and allows for more controlled precipitation.
-
-
Supersaturation: The product may be soluble enough to remain in solution even after acidification and cooling.
-
Action 1 (Seeding): If you have a small amount of pure product from a previous batch, add a single crystal ("seed crystal") to the solution to initiate crystallization.
-
Action 2 (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Action 3 (Solvent Change): If the product is an oil, you can try to extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then slowly evaporate the solvent. The resulting crude solid or oil can then be subjected to recrystallization from an appropriate solvent system.
-
Q4: How can I confirm the identity and purity of my final product?
Proper characterization is essential to validate the success of your synthesis.
Recommended Analytical Techniques:
-
Melting Point: The pure compound has a reported melting point of 218-220 °C.[1] A broad or depressed melting point range indicates the presence of impurities.
-
NMR Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the C≡N (nitrile) stretch (~2260 cm⁻¹), C=O (amide/ketone) stretches (~1714-1744 cm⁻¹), and N-H (amide) stretch (~3219 cm⁻¹).[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₉H₉N₃O₂).[1]
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is adapted from the method described in the European Journal of Medicinal Chemistry.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Ethyl Cyanoacetate | 113.12 | 169.7 g | 1.50 | 2 |
| Acetone | 58.08 | 43.5 g | 0.75 | 1 |
| Ammonium Acetate | 77.08 | 1.4 g | - | Catalyst |
| Ethanol (containing 30g Ammonia) | - | 300 mL | - | Reagent/Solvent |
| Concentrated HCl | - | As needed | - | Workup |
Procedure:
-
Reaction Setup: In a 1-liter flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (1.4 g).
-
Addition of Ammonia Solution: Add 300 mL of ethanol containing 30 g of dissolved ammonia to the flask.
-
Reaction: Place the flask in an ice bath and stir the mixture. Maintain the temperature at approximately 5 °C overnight. A precipitate of the ammonium salt should form.
-
Isolation of Intermediate Salt: Filter the precipitated ammonium salt using a Büchner funnel. Wash the collected solid with 100 mL of diethyl ether to remove unreacted starting materials.
-
Acidification & Crystallization: Dissolve the filtered precipitate in 350 mL of warm water (approx. 80 °C).
-
Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~1.
-
Crystals of the final product should appear almost immediately. Continue to cool and stir for a short period to ensure complete crystallization.
-
Final Product Isolation: Filter the crystalline product using a Büchner funnel. Wash the solid thoroughly with 250 mL of water to remove any remaining salts.
-
Drying: Dry the product under a high vacuum to yield a white solid.
References
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]
-
Scribd. Thrope Ziegler Cyclization Search. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021. Available from: [Link]
-
ResearchGate. Synthesis of cyanoacetamide derivatives 2a-d. Available from: [Link]
-
AASCIT. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. 2024. Available from: [Link]
-
Sci-Hub. ChemInform Abstract: Polyfunctionally Substituted Pyridines from Cyanoacetamide and Cyanoacetanilide. Available from: [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]
-
The Pharma Innovation. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
Sources
stability issues of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile under acidic conditions
Technical Support Center: 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Guide: Investigating and Mitigating Stability Issues Under Acidic Conditions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of this compound in acidic environments. As Senior Application Scientists, our goal is to explain the causality behind these stability issues and provide robust, self-validating methodologies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the acidic stability of this compound.
Q1: What is the primary stability concern for this compound in the presence of acid?
The primary stability concern is the acid-catalyzed hydrolysis of the two nitrile (-C≡N) groups located at the C3 and C5 positions of the piperidine ring.[1][2] This reaction is a well-documented pathway for converting nitriles into other functional groups.
Q2: What are the expected degradation products under acidic conditions?
Under acidic conditions, the nitrile groups can undergo a two-stage hydrolysis. The initial product is the corresponding primary amide. With continued exposure to acid, especially with heating, the amide can be further hydrolyzed to a carboxylic acid and an ammonium salt.[1][3][4] Therefore, you can expect a mixture of degradation products, including the mono-amide/mono-nitrile, the di-amide, the mono-carboxylic acid/mono-nitrile, and the final di-carboxylic acid derivative.
Q3: How stable is the central glutarimide ring to acid?
The glutarimide ring is generally more stable under acidic conditions than under basic conditions, where it is known to be susceptible to ring-opening.[5] However, harsh acidic conditions (e.g., concentrated strong acids and prolonged heating) can potentially hydrolyze the cyclic amide bonds, leading to a ring-opened dicarboxylic acid derivative. For most standard experimental conditions, nitrile hydrolysis is the significantly faster and more probable degradation pathway.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective method for quantitatively monitoring the disappearance of the parent compound and the appearance of degradation products over time.[6] For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining molecular weight information.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Problem 1: "My reaction yield is low, and I suspect degradation during an acidic workup. How can I confirm this and identify the cause?"
Expert Analysis: A low yield following an acidic workup is a classic indicator of product degradation. The root cause is almost certainly the acid-catalyzed hydrolysis of one or both nitrile functional groups. The mechanism begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by water, which is present in aqueous acidic solutions.[2][4] A series of proton transfers and tautomerization events then leads to the formation of a primary amide. This process can occur twice on your molecule.
To confirm degradation, you must systematically monitor the compound's purity when exposed to the specific acidic conditions of your workup.
Troubleshooting Protocol: Confirmatory Stability Study
-
Prepare a Stock Solution: Accurately weigh and dissolve a sample of pure this compound in an appropriate organic solvent (e.g., Acetonitrile or THF) to a known concentration (e.g., 1 mg/mL).
-
Simulate Workup Conditions: In a small vial, combine an aliquot of your stock solution with the acidic solution used in your workup (e.g., 1M HCl). Maintain the same temperature and solvent ratios as your actual experiment.
-
Time-Point Analysis (T=0): Immediately after mixing, withdraw a small sample, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution), and dilute it for HPLC analysis. This is your crucial baseline measurement.
-
Incubate and Sample: Keep the reaction vial at the workup temperature. Withdraw identical aliquots at set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Immediately neutralize and prepare each sample for HPLC analysis.
-
Analyze and Interpret: Run all samples using a validated HPLC method (see Protocol A). Compare the peak area of the parent compound across all time points. A systematic decrease in the parent peak area, coupled with the appearance of new, more polar peaks (which elute earlier in reverse-phase HPLC), confirms degradation.
Visualization: Proposed Acid-Catalyzed Degradation Pathway
Caption: Stepwise hydrolysis of nitrile groups under acidic conditions.
Problem 2: "I'm seeing multiple new peaks in my LC-MS analysis after an acidic step. How can I identify them?"
Expert Analysis: The appearance of multiple new peaks is expected due to the stepwise nature of the hydrolysis reaction. You are likely observing a mixture of the parent compound and its various hydrolysis products. By calculating the theoretical molecular weights of these potential products, you can tentatively assign identities to the masses observed in your LC-MS data.
Data Presentation: Molecular Weights of Potential Degradation Products
| Compound Name | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| Parent Compound (this compound) | C₉H₉N₃O₂ | 191.07 | 192.08 | 214.06 |
| Mono-Amide, Mono-Nitrile Derivative | C₉H₁₁N₃O₃ | 209.08 | 210.09 | 232.07 |
| Di-Amide Derivative | C₉H₁₃N₃O₄ | 227.09 | 228.10 | 250.08 |
| Mono-Carboxylic Acid, Mono-Amide Derivative | C₉H₁₂N₂O₅ | 228.08 | 229.08 | 251.06 |
| Di-Carboxylic Acid Derivative | C₉H₁₁NO₆ | 229.06 | 230.07 | 252.05 |
| Ring-Opened Di-Carboxylic Acid, Di-Amide (Harsh Conditions) | C₉H₁₅N₃O₅ | 245.10 | 246.11 | 268.09 |
Troubleshooting Protocol: Identification of Unknown Peaks
-
Acquire High-Resolution Mass Spectra: Analyze your degraded sample using an LC-MS system capable of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements.
-
Extract Ion Chromatograms (EICs): Using your MS software, generate EICs for the theoretical [M+H]⁺ or [M+Na]⁺ values listed in the table above.
-
Match Masses to Peaks: Correlate the masses detected in your full scan with the EICs and the retention times of your unknown peaks. More polar compounds (amides, acids) will typically elute earlier than the parent nitrile on a C18 column.
-
Confirm with Fragmentation: If your MS system has MS/MS capability, fragment the parent ion of an unknown peak. The fragmentation pattern can provide structural confirmation. For example, the loss of water (-18 Da) or ammonia (-17 Da) is characteristic of amides and carboxylic acids.
-
Isolate and Characterize (Optional but Definitive): For unambiguous identification, use preparative HPLC to isolate the major degradation products. Analyze the pure fractions by ¹H and ¹³C NMR to confirm their chemical structures.
Problem 3: "How can I perform a necessary acidic reaction while minimizing the degradation of my dinitrile compound?"
Expert Analysis: Minimizing degradation requires controlling the key factors that accelerate nitrile hydrolysis: temperature, acid concentration, and exposure time. The goal is to find a "sweet spot" where your desired reaction proceeds efficiently, but the undesired hydrolysis side reaction is slow.
Mitigation Strategies & Optimization Workflow
-
Temperature Control: Hydrolysis reactions are highly temperature-dependent. Performing your reaction or workup at lower temperatures (e.g., 0 °C or even -20 °C) can dramatically slow the rate of nitrile degradation.
-
Acid Strength and Stoichiometry:
-
Use the weakest acid that can effectively catalyze your desired transformation.
-
Use catalytic amounts of acid rather than stoichiometric or excess amounts whenever possible.
-
Consider using buffered acidic conditions to maintain a specific, less aggressive pH.[9]
-
-
Minimize Water Content: If your reaction can tolerate it, use anhydrous solvents and reagents to limit the availability of the nucleophile (water) required for hydrolysis.
-
Reduce Exposure Time: Plan your experiment to minimize the time the compound is in the acidic medium. Have your quenching solution (e.g., a cold basic buffer) ready before starting the workup.
Visualization: Workflow for Optimizing Acidic Reaction Conditions
Caption: A decision-tree for optimizing reaction conditions.
Section 3: Standardized Analytical Protocols
Protocol A: Reverse-Phase HPLC Method for Stability Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
System Suitability: Ensure the parent compound peak has a tailing factor between 0.9 and 1.5 and that baseline resolution is achieved between the parent and major degradant peaks.
Protocol B: Sample Preparation for LC-MS Analysis
-
Take an aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute with 900 µL of a 50:50 Acetonitrile:Water mixture.
-
Vortex thoroughly.
-
If the solution is cloudy or contains solids, centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis. Note: This protocol assumes ESI+ mode. Adjustments may be needed based on your specific instrument and the nature of the degradation products.
References
-
hydrolysis of nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Publications - Analytical Chemistry. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (NIH). [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]
-
Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Welcome to the technical support center for the characterization of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this multifaceted molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that can complicate its characterization?
A1: The key structural motifs that present analytical challenges are:
-
A stereocenter at C3 and C5: The presence of two chiral centers gives rise to the possibility of diastereomers.
-
A gem-dimethyl group at C4: This can lead to complex NMR spectra due to magnetic non-equivalence.
-
Two nitrile groups: These are strong electron-withdrawing groups that influence the electronic environment of the molecule and have characteristic spectroscopic signatures.
-
A glutarimide ring: This heterocyclic core is susceptible to certain fragmentation pathways in mass spectrometry and can exhibit polymorphism in the solid state.
Q2: What are the expected molecular weight and formula for this compound?
A2: The molecular formula is C₉H₉N₃O₂ with a monoisotopic mass of 191.0695 g/mol and an average molecular weight of 191.19 g/mol .[1]
Q3: Are there any known safety concerns with this compound?
Q4: How can I confirm the successful synthesis of this molecule?
A4: A combination of analytical techniques is recommended for confirmation. A typical workflow would include:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of key functional groups and the overall carbon-hydrogen framework.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile and carbonyl groups.
II. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
The complexity of the this compound structure can lead to NMR spectra that are not immediately straightforward to interpret.
Problem 1: Unexpected complexity in the ¹H NMR spectrum, particularly for the methyl groups.
Question: I expected a single peak for the two methyl groups, but I am observing two distinct singlets. Is my compound impure?
Answer: Not necessarily. The observation of two separate singlets for the gem-dimethyl groups is a common phenomenon in rigid cyclic systems and is indicative of their chemical non-equivalence.[3][4]
Causality: The piperidine ring is not planar and exists in a preferred conformation (likely a chair or twisted boat). Due to this fixed conformation, the two methyl groups at the C4 position are in different chemical environments. One methyl group may be in an axial position while the other is equatorial, or they may experience different through-space interactions with other parts of the molecule.[3][5] This difference in the local magnetic environment leads to distinct resonance frequencies for each methyl group.
Troubleshooting Protocol:
-
High-Field NMR: Acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will improve the resolution and confirm if the signals are indeed two separate singlets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This will show no correlations for the methyl singlets, confirming they are not coupled to other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal to its directly attached carbon, confirming that both methyl proton signals are associated with the gem-dimethyl carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide spatial information. For example, one methyl group might show a NOE to the axial protons on the piperidine ring, while the other shows an NOE to the equatorial protons.
-
dot
Sources
- 1. Glutarimide [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. chegg.com [chegg.com]
- 5. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
Technical Support Center: Purification of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Welcome to the technical support center for the purification of 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your downstream applications.
Understanding the Chemistry: The Knoevenagel Condensation and Potential Impurities
The synthesis of this compound typically proceeds via a Knoevenagel condensation reaction between a cyanoacetic acid derivative and acetone.[1][2] This reaction, while effective, can lead to the formation of several impurities that may co-purify with the desired product. A foundational understanding of these potential side-products is crucial for developing an effective purification strategy.
dot graph "Knoevenagel_Condensation_and_Impurities" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="Acetone", fillcolor="#F1F3F4"]; B [label="Cyanoacetic Acid Derivative\n(e.g., Ethyl Cyanoacetate)", fillcolor="#F1F3F4"]; C [label="Ammonia Source", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted Starting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Hydrolysis Products\n(Amides, Carboxylic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Self-Condensation Products\nof Acetone", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Incompletely Cycled Intermediates", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -- Product [label="Condensation"]; B -- Product [label="Condensation"]; C -- Product [label="Cyclization"]; A -- Impurity1; B -- Impurity1; Product -- Impurity2 [label="Hydrolysis"]; A -- Impurity3 [label="Self-condensation"]; B -- Impurity4; } Caption: Synthetic route and potential impurity classes.
Frequently Asked Questions (FAQs)
Q1: My final product is a pale yellow, not the expected white solid. What is the likely cause?
A1: A yellow tint in the final product often suggests the presence of residual starting materials or side-products from the Knoevenagel condensation. Unreacted acetone can undergo self-condensation to form colored impurities.[3] Additionally, incomplete cyclization can leave chromophoric intermediates in your product. We recommend purification by recrystallization or column chromatography to remove these colored impurities.
Q2: I'm observing a broad melting point range for my purified product. What does this indicate?
A2: A broad melting point range is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice of your product, leading to a depression and broadening of the melting point. The expected melting point for the pure compound is around 212 °C.[4] If you observe a significant deviation, further purification is necessary.
Q3: My NMR spectrum shows unexpected peaks in the amide and carboxylic acid regions. Where are these coming from?
A3: The dinitrile functional groups in the target molecule are susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or purification. This hydrolysis can lead to the formation of the corresponding mono- or di-amide, or even the carboxylic acid.[5] It is crucial to maintain a neutral pH where possible and to use anhydrous solvents to minimize this degradation pathway.
Q4: During silica gel column chromatography, my product is streaking and not eluting as a sharp band. What's happening?
A4: This phenomenon, known as peak tailing, is common when purifying compounds with basic nitrogen atoms, such as the piperidine ring, on acidic silica gel.[6] The basic nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, we recommend adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system.[6]
Troubleshooting Purification Challenges
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[7]- Try a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent until the solution becomes turbid, then heat until clear and allow to cool slowly.[8] |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the recrystallization solvent. | - Choose a lower-boiling solvent.[9]- Use a larger volume of solvent to keep the compound dissolved at a lower temperature. |
| Co-elution of Impurities in Column Chromatography | The polarity of the eluent is too high, causing all components to move too quickly down the column. | - Start with a less polar eluent and gradually increase the polarity (gradient elution).[10]- Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and the impurities before running the column.[10] |
| Product Degradation on Silica Gel | The acidic nature of silica gel is causing hydrolysis of the nitrile groups. | - Use a deactivated silica gel (e.g., treated with a base).- Add a basic modifier like triethylamine to the eluent.[6]- Consider using a different stationary phase, such as alumina. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System
This protocol is a good starting point for the purification of gram-scale quantities of crude this compound.
Rationale: Ethanol is a good solvent for many organic compounds, while water is a poor solvent for this particular molecule. This difference in solubility allows for controlled precipitation of the pure product upon cooling.
Procedure:
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
dot graph "Recrystallization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Crude Product"]; B [label="Dissolve in\nMinimal Hot Ethanol"]; C [label="Hot Filtration\n(Optional)"]; D [label="Add Hot Water\n(Induce Cloudiness)"]; E [label="Add Hot Ethanol\n(Clarify)"]; F [label="Slow Cooling\n& Crystallization"]; G [label="Vacuum Filtration"]; H [label="Wash with Cold\nEthanol/Water"]; I [label="Dry Under Vacuum"]; J [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } Caption: Step-by-step recrystallization workflow.
Protocol 2: Flash Column Chromatography
For smaller quantities or when recrystallization is ineffective, flash column chromatography is a powerful purification technique.
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10]
Procedure:
-
Stationary Phase: Prepare a silica gel column.
-
Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A good starting point for this polar molecule is a mixture of ethyl acetate and hexanes. To prevent peak tailing, add 0.5% triethylamine to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Run the column with the selected eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 230-400 mesh |
| Eluent System | Ethyl Acetate/Hexanes (start with 30:70 and increase polarity) + 0.5% Triethylamine |
| Detection | UV visualization at 254 nm or staining with potassium permanganate |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
Due to the polar nature of the dinitrile and dioxo groups, a reversed-phase HPLC method is suitable for purity analysis.
-
Column: C18 column[10]
-
Mobile Phase: A gradient of water and acetonitrile is a good starting point.[10]
-
Detector: UV detector at a wavelength where the compound has significant absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and for identifying any residual impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identifying contaminants.[11][12][13]
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
University of California, Los Angeles - Chemistry and Biochemistry. Column chromatography. [Link]
-
University of Rochester - Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549–6551. [Link]
-
Zanin, L. G., Pires, A. K. S., & de Souza, R. O. M. A. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Revista Virtual de Química, 16(1), 1-15. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Scribd. Recrystallization Techniques for Purification. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.[Link]
-
QIAGEN. Plasmid DNA Purification Troubleshooting. [Link]
-
University of Colorado Boulder - Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. RP-HPLC of strongly non-polar compound?[Link]
-
University of California, Irvine - Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). [Link]
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
-
University of South Florida - Department of Chemistry. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
- Google Patents.
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Arkivoc. Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.[Link]
- Google Patents. CN103739542A - Preparation method of 3-(2-nitrile-ethyl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 2,6-Dioxopiperidine Derivatives
Welcome to the Technical Support Center for the Synthesis of 2,6-Dioxopiperidine Derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important class of molecules, which includes key therapeutic agents like thalidomide, lenalidomide, and pomalidomide.[1][2][3][4] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls and challenges encountered during your experimental work.
Our approach is grounded in practical, field-proven insights to ensure the scientific integrity and success of your synthetic endeavors. We will delve into the causality behind experimental choices, providing you with a robust framework for problem-solving and protocol optimization.
Part 1: Core Troubleshooting Guide
This section is structured to address the most pressing issues that can arise during the synthesis of 2,6-dioxopiperidine derivatives. Each problem is presented in a question-and-answer format, offering a clear path from issue identification to resolution.
Issue 1: Low or No Yield of the Desired Dioxopiperidine Product
Question: My reaction to form the 2,6-dioxopiperidine ring is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in the formation of the 2,6-dioxopiperidine ring is a frequent challenge that can often be traced back to several key factors related to the cyclization step. This step typically involves the condensation of a substituted glutaric anhydride or a derivative with an amine.[5][6][7]
Potential Causes & Troubleshooting Steps:
-
Inefficient Cyclization Conditions: The choice of solvent, temperature, and catalyst is critical for driving the equilibrium towards the cyclized product.
-
Troubleshooting:
-
Solvent: If using a low-boiling solvent, consider switching to a higher-boiling aprotic solvent like diphenyl ether, which can facilitate the removal of water and drive the reaction to completion.[8]
-
Temperature: Ensure the reaction temperature is optimal for the specific substrates. For thermal cyclization, temperatures between 150-250°C are often required.[9][10] Microwave irradiation can also be an effective method to achieve high temperatures and rapid synthesis.[11]
-
Catalysis: The use of a catalytic amount of a base like 4-N,N-dimethylaminopyridine (DMAP) can significantly improve the rate and yield of the cyclization.[11]
-
-
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Glutarimide Formation: In syntheses involving glutamic acid derivatives, the formation of a glutarimide side product can occur.[12] This is sequence-dependent and can sometimes be mitigated by introducing sterically hindering protecting groups on adjacent amino acids.[12]
-
Ring Opening of the Anhydride: Premature hydrolysis of the glutaric anhydride starting material will prevent cyclization. Ensure anhydrous reaction conditions are maintained.
-
-
-
Starting Material Quality: The purity of your starting materials, particularly the substituted glutaric anhydride and the amine, is paramount.
-
Troubleshooting:
-
Verify the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques.
-
Ensure the glutaric anhydride has not hydrolyzed during storage.
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in dioxopiperidine synthesis.
Issue 2: Difficulty in Purifying the Dioxopiperidine Derivative
Question: I've managed to synthesize my target dioxopiperidine derivative, but I'm struggling with its purification. What are the best strategies to obtain a pure compound?
Answer: Purification of 2,6-dioxopiperidine derivatives can be challenging due to their polarity and potential for co-eluting impurities. A multi-step purification strategy is often necessary.[13][14][15]
Recommended Purification Techniques:
| Technique | Application | Advantages | Disadvantages | Expected Purity |
| Crystallization | Final purification step for solid compounds. | Can yield very high purity, scalable, cost-effective. | Compound must be a stable solid, requires screening for suitable solvents, potential for product loss in the mother liquor. | >99% |
| Flash Chromatography | Primary purification method for most non-volatile organic compounds after synthesis. | Fast, versatile, applicable to a wide range of compounds. | Consumes significant solvent, resolution is moderate, may not separate close-eluting isomers. | 95-99% |
| Preparative HPLC | High-purity isolation of final compounds, chiral separations, separation of difficult mixtures. | Very high resolution, can separate complex mixtures and isomers. | Expensive, lower throughput, requires method development. | >99.5% |
Troubleshooting Purification:
-
If crystallization fails:
-
Try a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane).
-
Consider using a seed crystal to induce crystallization.
-
-
If flash chromatography gives poor separation:
-
Optimize the solvent system using thin-layer chromatography (TLC) first.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
For enantiomeric separation:
Issue 3: Unexpected Side Products Observed
Question: My reaction is producing unexpected side products alongside my desired dioxopiperidine derivative. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur during the synthesis of 2,6-dioxopiperidines. Identifying these byproducts is the first step to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Aspartimide Formation: In peptide-based syntheses, aspartic acid residues can cyclize to form a five-membered aspartimide ring, which can then reopen to form a mixture of α- and β-coupled peptides.[20]
-
Mitigation: Adding HOBt to the deprotection solution in Fmoc-based synthesis can reduce aspartimide formation.[20]
-
-
Diketopiperazine Formation: This is particularly common at the dipeptide stage in Fmoc-based solid-phase synthesis, especially with proline as one of the first two residues.[20][21]
-
Mitigation: Using 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[20]
-
-
N-Alkylation vs. O-Alkylation: In reactions involving alkylation of the dioxopiperidine scaffold, a mixture of N- and O-alkylated products can be formed.[22][23]
-
Mitigation: The choice of base and solvent can significantly influence the regioselectivity. For instance, using an alkali metal salt of the dioxopiperidine in DMF often favors N-alkylation, while a silver salt in a non-polar solvent like benzene may favor O-alkylation.[22]
-
Visualizing N- vs. O-Alkylation:
Caption: Competing N- and O-alkylation pathways in dioxopiperidine derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve enantiomerically pure 2,6-dioxopiperidine derivatives?
A1: Achieving high enantiomeric purity is crucial for the biological activity of many dioxopiperidine derivatives. The two primary strategies are:
-
Asymmetric Synthesis: This involves using a chiral auxiliary or catalyst to introduce the desired stereochemistry during the synthesis.
-
Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. The most common method is the formation of diastereomeric salts with a chiral resolving agent, followed by crystallization.[16][17][] Chiral HPLC is also a powerful tool for both analytical and preparative-scale separation.[24]
Q2: How can I improve the stability of the 2,6-dioxopiperidine ring during subsequent reaction steps?
A2: The 2,6-dioxopiperidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[25]
-
Protecting Groups: If harsh conditions are unavoidable, consider using a protecting group on the nitrogen atom of the dioxopiperidine ring. A Boc group, for example, can be used and later removed under milder acidic conditions.[26][27]
-
Reaction Conditions: Whenever possible, opt for neutral or mildly acidic/basic reaction conditions to preserve the integrity of the ring.
Q3: Are there any "green" synthesis methods available for dioxopiperidine derivatives?
A3: Yes, there is growing interest in developing more environmentally friendly synthetic routes. One promising approach is the use of microwave-assisted one-pot multicomponent synthesis, which can significantly reduce reaction times and the use of hazardous solvents.[11]
Q4: What are the key safety considerations when working with dioxopiperidine derivatives and their precursors?
A4: Many dioxopiperidine derivatives, such as thalidomide and its analogues, are potent teratogens and require strict handling protocols to prevent exposure, especially for pregnant individuals or those who may become pregnant.[4] Always consult the Safety Data Sheet (SDS) for each compound and adhere to your institution's safety guidelines. Glutarimide-containing compounds should be handled in a chemical fume hood, and any contaminated glassware should be decontaminated with a strong base solution.[28]
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,6-Dioxopiperidine Derivative via Thermal Cyclization
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the substituted glutaric anhydride (1.0 eq) and the desired amine (1.1 eq).
-
Add a high-boiling solvent such as diphenyl ether to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 180-220°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acidic components.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford the desired 2,6-dioxopiperidine derivative.
Protocol 2: Chiral Resolution of a Racemic Dioxopiperidine Derivative via Diastereomeric Salt Formation
-
Dissolve the racemic 2,6-dioxopiperidine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5 eq) in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic compound with stirring.
-
Allow the mixture to stir at room temperature for a specified time to facilitate salt formation and precipitation of one diastereomer.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the isolated salt can be determined by chiral HPLC analysis.
-
To recover the free base, suspend the diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution) and stir until all solids have dissolved.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2,6-dioxopiperidine derivative.
References
- Kotba, A. R., et al. (2020).
- Hansen, J. D., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365.
- Kotba, A. R., et al. (2022).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Thalidomide Analogs from 3-Bromopiperidine-2,6-dione. BenchChem.
- Benjamin, E., & Hijji, Y. M. (n.d.). A Novel Green Synthesis of Thalidomide and Analogs.
- Kotba, A. R., et al. (2023). Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs.
- Request PDF. (n.d.). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity.
- Wikipedia. (n.d.). Chiral resolution.
- Wang, P. S., et al. (2021).
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- American Chemical Society. (2025).
- ResearchGate. (n.d.). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones.
- ResearchGate. (n.d.). Chemical structures of thalidomide, lenalidomide and pomalidomide.
- ChemicalBook. (2024).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- MDPI. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- PubMed. (1999). Resolution of newly synthesized racemic dihydropyridines with different chiral selectors by means of capillary electrophoresis.
- Google Patents. (n.d.).
- Pharmacy Times. (2021). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma.
- Moravek. (n.d.).
- Chemistry Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- BOC Sciences. (n.d.).
- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride.
- National Institutes of Health. (2025).
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine.
- Google Patents. (n.d.). US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
- ChemRxiv. (n.d.).
- ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][29]naphthyrin-5(6H)-one. PMC.
- Request PDF. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Sartorius. (2025).
- ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B)
- Sigma-Aldrich. (n.d.). 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.
- Google Patents. (n.d.).
- Request PDF. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- Request PDF. (n.d.). ChemInform Abstract: Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine (piperidine) Derivatives as Multireceptor Atypical Antipsychotics.
Sources
- 1. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. moravek.com [moravek.com]
- 15. sartorius.com [sartorius.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 18. Resolution of newly synthesized racemic dihydropyridines with different chiral selectors by means of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives and glutethimide analogs.[1][2] We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address challenges encountered during the scale-up of this valuable heterocyclic scaffold.
Synthesis Overview & Mechanism
The synthesis of this compound is a multi-component reaction that proceeds through a domino sequence involving Knoevenagel condensation, Michael addition, and an intramolecular cyclization/amidation cascade.[3][4] The primary starting materials are acetone and ethyl cyanoacetate, with ammonia serving as both a reactant and a catalyst.
The reaction is initiated by the Knoevenagel condensation between acetone and two equivalents of ethyl cyanoacetate, catalyzed by ammonia/ammonium acetate, to form a dicyano intermediate. This is followed by an intramolecular Thorpe-Ziegler type cyclization, where the newly formed ammonia attacks the ester carbonyls, leading to the formation of the stable six-membered dioxopiperidine ring.[5][6] Understanding this pathway is critical for diagnosing and resolving issues during the synthesis.
Caption: Figure 1: Simplified reaction pathway for the formation of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for a laboratory-scale synthesis and provides a solid baseline for process scale-up.[7]
Experimental Workflow
Caption: Figure 2: Step-by-step workflow for the synthesis, workup, and isolation.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a solution of 30 g of ammonia gas dissolved in 300 mL of ethanol. This should be done in a flask cooled in an ice bath.
-
Reaction Mixture: In a 1-liter flask, combine ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g). Add the prepared ammoniacal ethanol solution.
-
Reaction: Seal the flask and keep the mixture at 5 °C overnight. A precipitate of the ammonium salt of the product will form.
-
Initial Isolation: Filter the precipitated salt using a Büchner funnel and wash it with 100 mL of diethyl ether to remove unreacted organic materials.
-
Dissolution: Transfer the precipitate to a beaker and dissolve it in 350 mL of hot water (approximately 80 °C).
-
Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1. The final product will precipitate almost immediately as a white solid.[7]
-
Final Isolation: Filter the product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with 250 mL of cold water to remove any inorganic salts.
-
Drying: Dry the product under high vacuum to a constant weight.
Troubleshooting Guide
Scaling up a reaction can introduce unforeseen challenges. This guide addresses the most common issues in a question-and-answer format.
Sources
- 1. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of sulfur-containing glutethimide derivatives for aromatase and desmolase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
1H NMR analysis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
An In-Depth Guide to the ¹H NMR Analysis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile: A Comparative Approach
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted glutarimide derivative. For researchers in synthetic chemistry and drug development, unambiguous structural characterization is paramount. This document serves as a detailed technical resource, explaining the nuances of the molecule's NMR spectrum and objectively comparing this powerful technique with other standard analytical methods. The insights provided are grounded in fundamental principles and supported by experimental data to ensure scientific integrity and practical utility.
Molecular Structure and Stereochemical Considerations
This compound (CAS 61193-04-2) is a heterocyclic compound featuring a piperidine-2,6-dione core.[1][2][3] This core structure is also known as a glutarimide. The key features influencing its spectroscopic properties are the two nitrile groups at the C3 and C5 positions, and a gem-dimethyl group at the C4 position.
Caption: Chemical structure of this compound.
A critical point for NMR analysis is the stereochemistry at the C4 position. The two methyl groups are diastereotopic. This is because the C3 and C5 atoms are stereocenters, making the molecule chiral (even as a racemic mixture). Consequently, there is no plane of symmetry that can make the two methyl groups equivalent. One methyl group is cis to the nitrile groups, while the other is trans. This non-equivalence is expected to result in two distinct signals in the ¹H NMR spectrum, a key feature for structural confirmation.
In-Depth ¹H NMR Spectral Analysis
The analysis of a ¹H NMR spectrum involves examining four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). For this compound, the spectrum is deceptively simple, yet highly informative.
Experimental Data: A reported ¹H NMR spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆) at 600 MHz shows the following signals.[1]
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
| ~11.5 (Broad) | 1H | Singlet (broad) | N-H (Imide) |
| 4.71 | 2H | Singlet | CH -3 and CH -5 |
| 1.35 | 3H | Singlet | CH₃ (axial/equatorial) |
| 1.18 | 3H | Singlet | CH₃ (equatorial/axial) |
| Note: The imide proton (N-H) was not explicitly reported in the cited source but is predicted here based on typical chemical shifts for similar structures. |
Detailed Peak Assignments and Mechanistic Explanation
-
Methine Protons (H-3, H-5) at 4.71 ppm:
-
Chemical Shift: This signal appears significantly downfield. The cause is the strong deshielding effect from two adjacent electron-withdrawing groups: the nitrile group (-C≡N) and the carbonyl group (-C=O) of the imide ring. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region, but the additional influence of the carbonyl and the ring structure pushes this value further downfield.[4]
-
Multiplicity & Integration: The signal integrates to 2H and appears as a singlet. This indicates that the protons at C3 and C5 are chemically equivalent. In a rigid chair conformation, these protons would be non-equivalent. The observed singlet suggests either a plane of symmetry in the time-averaged conformation or rapid conformational flipping of the piperidine ring on the NMR timescale, which averages the magnetic environments of the two protons.
-
-
Gem-Dimethyl Protons at 1.35 and 1.18 ppm:
-
Chemical Shift: These signals are in the expected upfield region for alkyl protons.[5]
-
Multiplicity & Non-equivalence: The presence of two distinct singlets confirms the diastereotopic nature of the methyl groups, as predicted. One methyl group resides in a slightly different magnetic environment than the other. This is a powerful piece of evidence for the proposed structure. Without the chiral centers at C3 and C5, these methyl groups would be equivalent and produce only one singlet.
-
-
Imide Proton (N-H) at ~11.5 ppm (Predicted):
-
Chemical Shift: The proton on the nitrogen atom is part of an imide functional group. Imide protons are typically acidic and their signals are found far downfield, often between 10-13 ppm, due to resonance and deshielding from the two adjacent carbonyl groups.
-
Signal Characteristics: This peak is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its position is also highly sensitive to solvent, concentration, and temperature. A common technique to confirm this assignment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the N-H proton will exchange with deuterium, causing the signal to disappear from the spectrum.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR provides detailed structural information, a comprehensive characterization relies on orthogonal methods. Each technique offers unique insights, and their combined use provides a self-validating system for structural confirmation and purity assessment.
Caption: Relationship between primary analytical techniques for characterization.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Precise proton environment, stereochemistry, connectivity (via 2D NMR) | Confirms diastereotopic methyls; provides clear structural fingerprint. | Moderate sensitivity; can be complex for impure samples. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the presence of carbonyls (δ ~165 ppm), nitriles (δ ~115 ppm), and distinct alkyl carbons.[1][6] | Low sensitivity, requires more sample or longer acquisition time. |
| IR Spectroscopy | Functional groups | Unambiguously identifies key functional groups: C≡N stretch (~2260 cm⁻¹), C=O stretches (~1715-1745 cm⁻¹), and N-H stretch (~3200 cm⁻¹).[1][4] | Provides no information on molecular connectivity or stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Confirms the molecular formula C₉H₉N₃O₂.[1] Fragmentation patterns can support the proposed structure. | Does not provide stereochemical information. Isomeric compounds can be indistinguishable. |
| HPLC | Purity, quantification | Excellent for determining the purity of the synthesized compound and detecting non-volatile impurities.[7][8] | Provides no structural information; requires a reference standard for quantification. |
| X-ray Crystallography | Definitive 3D solid-state structure | Would provide absolute proof of structure and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
In a drug development setting, HPLC is the gold standard for purity analysis, while NMR and MS are primary tools for structural confirmation.[7] IR serves as a rapid and simple check for the presence of expected functional groups.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: Standard ¹H NMR Acquisition
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR analysis.
Causality Behind Choices:
-
Solvent (DMSO-d₆): Chosen for its excellent solvating power for polar organic molecules and its high boiling point. It is crucial for observing exchangeable protons like N-H, which might be lost in protic solvents like D₂O or methanol-d₄.[9]
-
Relaxation Delay (d1): A longer delay (5s) ensures full relaxation of all protons, which is critical for accurate integration, especially in quantitative NMR (qNMR) applications.
Protocol 2: Confirmation of N-H Proton via D₂O Exchange
This is a simple, definitive test to identify exchangeable protons.
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.
-
Add D₂O: Carefully remove the NMR tube. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Gently invert the capped tube several times to ensure mixing.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer and acquire a new ¹H spectrum using the same parameters.
-
Compare: The signal corresponding to the N-H proton should significantly diminish or disappear entirely in the second spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how detailed structural and stereochemical information can be derived from a seemingly simple set of signals. The key diagnostic features are the downfield singlet for the equivalent C3/C5 methine protons and, most notably, the two distinct singlets for the diastereotopic gem-dimethyl groups. This guide underscores that while ¹H NMR is an indispensable tool for structural elucidation, its true power in a research and development context is realized when integrated with orthogonal analytical techniques like MS, IR, and HPLC. This multi-faceted approach ensures a comprehensive and validated understanding of the chemical entity, which is the bedrock of scientific rigor in drug discovery and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 263652, this compound. [Link]
-
Chemistry LibreTexts (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry Steps (n.d.). NMR Chemical Shift Values Table. Retrieved January 19, 2024, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Oregon State University (n.d.). 1H NMR Chemical Shifts. Retrieved January 19, 2024, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference, no direct URL)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference, no direct URL)
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 61193-04-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to the Synthesis of Substituted Dioxopiperidines: From Classical Cyclizations to Modern Asymmetric Methodologies
Substituted 2,6-dioxopiperidines, also known as glutarimides, represent a cornerstone scaffold in medicinal chemistry. Their prevalence in therapeutic agents, most notably the immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, has cemented their importance in drug discovery. The biological activity of these molecules is profoundly influenced by the nature, position, and stereochemistry of the substituents on the dioxopiperidine ring. Consequently, the development of robust and versatile synthetic strategies to access a diverse array of these vital structures is of paramount importance to researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of key synthetic methodologies for the preparation of substituted dioxopiperidines. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and supporting data to offer a clear perspective on their respective strengths and limitations. This document is designed to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific target molecule and research goals.
Foundational Strategies: Classical Cyclization of Glutaric Acid Derivatives
The most traditional and straightforward approach to the dioxopiperidine core involves the cyclization of glutaric acid or its derivatives with a primary amine. This method is particularly effective for the synthesis of N-substituted dioxopiperidines.
Mechanistic Rationale
The reaction typically proceeds in two stages: an initial amidation of the glutaric acid or anhydride with a primary amine to form a glutaramic acid intermediate, followed by an intramolecular cyclization via a second amidation, which expels a molecule of water to form the six-membered ring. The use of glutaric anhydride is often preferred as it readily reacts with amines to form the intermediate amic acid, which can then be cyclized under thermal or acid-catalyzed conditions. The driving force for the cyclization is the formation of the thermodynamically stable six-membered imide ring.
Experimental Protocol: Synthesis of N-Benzyl-2,6-dioxopiperidine
Materials:
-
Glutaric anhydride
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glutaric anhydride (1.0 eq) and toluene (5 mL/mmol of anhydride).
-
Add benzylamine (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-2,6-dioxopiperidine.
Advantages and Limitations
This classical approach is valued for its simplicity and the use of readily available, inexpensive starting materials. However, it can be limited by the requirement for high temperatures, which may not be suitable for sensitive substrates. Furthermore, introducing substituents at the 3- or 4-positions of the dioxopiperidine ring can be less straightforward with this method.[1]
Modern Approaches: Michael Addition/Intramolecular Imidation Cascade
A more contemporary and highly efficient strategy for the synthesis of 3-substituted and 3,3-disubstituted dioxopiperidines involves a transition-metal-free cascade reaction. This method combines a Michael addition with an intramolecular imidation.
Mechanistic Insights
This one-pot reaction is typically base-catalyzed. The reaction initiates with the deprotonation of a substituted methyl acetate derivative, which then acts as a nucleophile in a Michael addition to an acrylamide. The resulting adduct then undergoes an intramolecular cyclization, where the newly formed carbanion attacks the amide carbonyl, leading to the formation of the dioxopiperidine ring and the elimination of a methoxide ion. The choice of a strong, non-nucleophilic base is crucial to promote the initial deprotonation without competing side reactions.
Caption: Michael Addition/Intramolecular Imidation Cascade.
Experimental Protocol: Synthesis of 3-Phenylpiperidine-2,6-dione
Materials:
-
Methyl phenylacetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl phenylacetate (2.0 eq) and acrylamide (1.0 eq) in anhydrous DMF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add potassium tert-butoxide (2.0 eq) portion-wise, maintaining the internal temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylpiperidine-2,6-dione.[1]
Performance and Scope
This method offers several advantages, including high yields, a broad substrate scope for introducing substituents at the 3-position, operational simplicity, and the avoidance of transition metals.[1]
Multicomponent Strategies: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity and can be adapted for the synthesis of dioxopiperidine precursors. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure, which can then be cyclized.
Mechanistic Pathway
The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form an α-adduct, which then undergoes a Mumm rearrangement to yield the final acyclic product. To form a dioxopiperidine-related structure like a diketopiperazine, a subsequent base-induced intramolecular cyclization is required.
Caption: Ugi Reaction and Subsequent Cyclization.
Experimental Protocol: Ugi-4CR/SN2-Cyclization for 2,5-Diketopiperazines
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., monochloroacetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Ethanol
-
Cesium carbonate (Cs
2CO3)
Procedure:
-
In a round-bottom flask, prepare a 1.0 M solution of the aldehyde, amine, monochloroacetic acid, and isocyanide in ethanol.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the formation of the Ugi adduct by TLC.
-
Add cesium carbonate (1.5 eq) to the reaction mixture and sonicate for 15 minutes to induce cyclization.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired 2,5-diketopiperazine.[2]
Utility in Library Synthesis
The Ugi reaction is highly valued for its ability to generate large libraries of compounds from readily available starting materials in a single step, making it an excellent choice for diversity-oriented synthesis in drug discovery.
Asymmetric Synthesis of Chiral Dioxopiperidines
The stereochemistry of substituents on the dioxopiperidine ring is often critical for biological activity. Therefore, enantioselective synthetic methods are of high importance.
Catalytic Asymmetric Hydrogenation
One of the most powerful methods for establishing chirality is catalytic asymmetric hydrogenation. For the synthesis of chiral piperidines, this often involves the hydrogenation of a prochiral pyridinium salt using a chiral transition metal catalyst, typically based on rhodium or iridium.
In this approach, a pyridine derivative is first activated by N-alkylation to form a pyridinium salt. This enhances its susceptibility to reduction. A chiral metal complex, often featuring a chiral phosphine ligand, coordinates to the double bonds of the pyridinium ring and facilitates the stereoselective addition of hydrogen, leading to the formation of an enantioenriched piperidine. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Caption: Catalytic Asymmetric Hydrogenation of Pyridinium Salts.
Materials:
-
N-benzylpyridinium salt
-
Chiral primary amine (e.g., (S)-1-phenylethylamine)
-
[RhCp*Cl
2]2 -
Potassium iodide (KI)
-
Formic acid/triethylamine (5:2 azeotrope)
-
Water
Procedure:
-
In a reaction vessel, combine the N-benzylpyridinium salt (1.0 eq), the chiral primary amine (1.2 eq), [RhCp*Cl
2]2(0.5 mol%), and KI (2 mol%). -
Add a mixture of formic acid/triethylamine and water.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction for the formation of the chiral piperidine product.
-
After completion, perform an appropriate workup, which may involve extraction and purification by column chromatography to isolate the enantioenriched piperidine.[3][4]
Enzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as lipases can be employed for the kinetic resolution of racemic dioxopiperidines, while carbonyl reductases can be used for the stereoselective reduction of a prochiral ketone precursor.
In an enzymatic kinetic resolution, a racemic mixture of a substituted dioxopiperidine is treated with an enzyme, often a lipase, in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Alternatively, a prochiral diketo-precursor can be stereoselectively reduced using a carbonyl reductase to generate a chiral hydroxyl-substituted piperidine, which can then be further elaborated to the desired dioxopiperidine.
Comparative Analysis of Synthesis Methods
| Feature | Classical Cyclization | Michael Addition/Imidation | Ugi Multicomponent Reaction | Catalytic Asymmetric Synthesis |
| Key Transformation | Amidation and cyclization | Michael addition and intramolecular imidation | Multicomponent condensation | Asymmetric hydrogenation/reduction |
| Substituent Introduction | Primarily N-substitution | 3- and 3,3-disubstitution | High diversity at multiple positions | Dependent on precursor synthesis |
| Stereocontrol | Generally produces racemates | Generally produces racemates | Generally produces racemates | High enantioselectivity |
| Yields | Moderate to good | Good to excellent[1] | Moderate to good | Good to excellent |
| Operational Simplicity | Simple | Simple, one-pot | Simple, one-pot | Requires specialized catalysts and conditions |
| Starting Materials | Inexpensive, readily available | Readily available | Diverse and readily available | Often requires multi-step precursor synthesis |
| Key Advantages | Low cost, straightforward | High yields, broad scope, transition-metal-free | High diversity, rapid library generation | Access to enantiopure compounds |
| Key Limitations | Harsh conditions, limited scope for C-substitution | Primarily for 3-substituted derivatives | Requires subsequent cyclization | Catalyst cost, substrate-specific optimization |
Conclusion
The synthesis of substituted dioxopiperidines is a rich and evolving field, with a range of methods available to the modern chemist. The choice of a particular synthetic route is a strategic decision that depends on the specific goals of the research. For the straightforward synthesis of N-substituted analogs, classical cyclization methods remain a viable and cost-effective option. For the efficient and versatile production of 3-substituted derivatives, the modern Michael addition/intramolecular imidation cascade offers significant advantages in terms of yield and operational simplicity. When the goal is the rapid generation of a diverse library of analogs, the Ugi multicomponent reaction is an unparalleled tool. Finally, for the production of enantiomerically pure dioxopiperidines, which are often essential for potent and selective biological activity, catalytic asymmetric methods and enzymatic approaches are the state-of-the-art. By understanding the mechanistic principles and practical considerations of each of these methods, researchers can effectively navigate the synthetic landscape to access the precise substituted dioxopiperidine scaffolds required for their drug discovery and development endeavors.
References
- Ruan, J., & Xiao, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Ruan, J., & Xiao, J. (2020).
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
- Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Weldon, S. R., & Widen, J. C. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- Movassaghi, M., & Schmidt, M. A. (2007). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Organic Letters, 9(16), 2971-2974.
- Kaliraj, S., & Jeyalakshmi, R. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity.
- Kaliraj, S., & Jeyalakshmi, R. (2022). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity.
- Wang, L., et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. PMC.
- Li, X., et al. (2020). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 10(46), 27567-27571.
- Musielak, E., & Młynarski, J. (2020).
- González-Vera, J. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9204-9213.
- Kumar, A., et al. (2017). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 13, 237-243.
- The University of Liverpool Repository. (n.d.).
- Reddy, B. V. S., et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90(11), 2268-2274.
- Zhang, H. Y., et al. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67-71.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- van der Meulen, I., et al. (2019).
- Huang, K., et al. (2022).
- Wang, Y., et al. (2021).
- van der Meulen, I., et al. (2019).
- Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.
- Jacobsen, E. N. (2000). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 97(11), 5578-5580.
- Du, D. (Ed.). (n.d.). Special Issue: Recent Advances of Catalytic Asymmetric Synthesis. Molecules.
- Brown, D. G., & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 1234-1268.
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146.
- ResearchGate. (n.d.). Enzyme kinetics for the kinetic resolution of racemic Ketorolac...
- Gu, R., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings, 14(1), 93.
- Schindler, C. S., et al. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958-3961.
- Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia.
- El Batran, S. A., et al. (2012). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Inflammopharmacology, 20(2), 63-74.
- Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione.
Sources
This guide provides an in-depth comparison of the biological activities of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile and its structurally related, clinically significant analogs, including thalidomide, lenalidomide, and pomalidomide. We will delve into the established mechanisms of the therapeutic agents and build a prospective analysis of the dinitrile compound based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of glutarimide-based scaffolds.
Introduction: The 2,6-Dioxopiperidine (Glutarimide) Scaffold
The 2,6-dioxopiperidine, or glutarimide, ring is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The most prominent members of this class are the immunomodulatory drugs (IMiDs®), thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[3] These molecules share a common mechanism of action centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4]
This guide focuses on comparing these established drugs with the less-characterized This compound . By dissecting their structural similarities and differences, we can hypothesize the potential biological activities of the dinitrile compound and outline the experimental workflows required to validate these predictions.
Structural Comparison: From Phthalimide to Dicarbonitrile
The key structural variance among these compounds lies in the substituent at the 3-position of the glutarimide ring. Thalidomide, lenalidomide, and pomalidomide feature a phthalimide ring, which is crucial for their interaction with Cereblon. In contrast, the subject of our prospective analysis, this compound, replaces this bulky group with two nitrile moieties at the 3 and 5 positions and incorporates a gem-dimethyl substitution at the 4-position.
| Compound | Structure | Key Structural Features |
| Thalidomide | ![]() | Glutarimide ring + Phthalimide ring |
| Lenalidomide | ![]() | Glutarimide ring + Amino-phthalimide ring |
| Pomalidomide | ![]() | Glutarimide ring + Amino-phthalimide ring with an extra carbonyl group |
| This compound | ![]() | Glutarimide ring + 3,5-dicarbonitrile + 4,4-gem-dimethyl group |
This fundamental architectural divergence suggests that this compound may possess a distinct biological activity profile.
Caption: Mechanism of IMiD-mediated protein degradation.
Pleiotropic Biological Effects
Beyond direct cytotoxicity to myeloma cells, IMiDs exhibit a range of other biological activities:
-
Immunomodulation: They enhance T-cell and Natural Killer (NK) cell activity, leading to a more robust anti-tumor immune response. They also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). [5]* Anti-angiogenesis: IMiDs inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, partly by downregulating Vascular Endothelial Growth Factor (VEGF). [6][7]* Anti-proliferative Effects: They can induce cell cycle arrest, typically at the G0/G1 phase, in susceptible cancer cells.
Prospective Biological Profile of this compound
Given the absence of direct experimental data, we will construct a prospective biological profile for this compound by analyzing its distinct structural features.
The Glutarimide Core
The presence of the glutarimide ring suggests that this compound could potentially interact with Cereblon. However, the lack of the phthalimide moiety, which is critical for the specific recruitment of IKZF1/3 by classical IMiDs, makes it unlikely to share the same neo-substrate profile. [4]It is possible that it could either be a weaker CRBN binder or modulate the ligase to recruit a different set of substrates. Glutarimide-containing polyketides have also shown a range of other activities, including anti-inflammatory and antimicrobial effects, independent of the CRBN-IMiD mechanism. [8]
The 4,4-gem-Dimethyl Group
The gem-dimethyl group is a common motif in medicinal chemistry used to confer specific properties. [9]Its presence can:
-
Increase Metabolic Stability: By blocking potential sites of oxidation, the gem-dimethyl group can enhance the compound's half-life.
-
Induce a Bioactive Conformation: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict the conformational flexibility of the piperidine ring, potentially locking it into a conformation that is more favorable for binding to a biological target. [9][10]This could enhance potency.
The 3,5-Dicarbonitrile Moiety
This is the most significant departure from the IMiD structure. Dicarbonitrile compounds are known to be reactive and can participate in various biological interactions.
-
Potential for Cytotoxicity: Nitrile-containing compounds have been explored as anticancer agents. [11]The electron-withdrawing nature of the nitrile groups could render the adjacent carbonyls more electrophilic, potentially leading to interactions with cellular nucleophiles and inducing cytotoxicity through mechanisms distinct from IMiDs.
-
1,3-Dicarbonyl System: The two nitrile groups are positioned beta to the two carbonyl groups, creating a 1,3-dicarbonyl-like system. Such systems are known to possess antioxidant and antiradical activities. [12][13]This suggests a potential role in modulating oxidative stress within cells.
Hypothesis: Based on this structural analysis, this compound is unlikely to function as a classical IMiD. It is more likely to exhibit broad-spectrum cytotoxic or anti-proliferative activity, potentially through mechanisms involving the induction of oxidative stress or covalent modification of cellular targets. Its immunomodulatory and anti-angiogenic properties are likely to be less pronounced than those of lenalidomide or pomalidomide.
Comparative Data Summary
The following table summarizes the known activities of the IMiDs and the hypothesized profile of the dinitrile compound.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | This compound (Hypothesized) |
| Primary Mechanism | CRL4^CRBN^ Modulator [14] | CRL4^CRBN^ Modulator [15] | CRL4^CRBN^ Modulator [16] | Unlikely CRL4^CRBN^ modulator; Potential for direct cytotoxicity or oxidative stress induction. |
| Key Substrates | IKZF1, IKZF3 [15] | IKZF1, IKZF3, CK1α [15] | IKZF1, IKZF3 [16][17] | Unknown; likely does not target IKZF1/3. |
| Anti-proliferative | Moderate | Potent | Very Potent [18] | Potentially Potent, broad-spectrum. |
| Immunomodulatory | Yes (TNF-α inhibition) [5] | Yes (T-cell/NK cell activation) [6] | Yes (Potent T-cell/NK cell activation) | Unlikely to have significant immunomodulatory effects. |
| Anti-angiogenic | Yes [7] | Yes [6] | Yes [7] | Possible, but likely weaker than IMiDs. |
| Primary Indication | Multiple Myeloma, ENL [3] | Multiple Myeloma, MDS | Multiple Myeloma [7][18] | Not established; potential for general oncology applications. |
Experimental Protocols for Comparative Evaluation
To validate the hypothesized activity of this compound and compare it to the IMiDs, a series of standardized in vitro assays are required.
Caption: Experimental workflow for comparative analysis.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. [19]The amount of formazan is quantified spectrophotometrically.
Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., MM.1S, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. [3]2. Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [19]4. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes. [17]5. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. [15]Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells. Protocol:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [15]3. Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. 4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours. [18]3. Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. [20]4. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram showing the percentage of cells in G0/G1, S, and G2/M phases.
Immunomodulatory Activity (TNF-α ELISA)
This assay measures the inhibition of TNF-α production from stimulated immune cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α in cell culture supernatants.
Protocol:
-
Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs). Plate the cells and pre-treat with the test compounds for 2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA using a commercial kit. [21][22] a. Coat a 96-well plate with a capture antibody specific for human TNF-α. b. Add standards and collected supernatants to the wells. c. Add a biotinylated detection antibody. d. Add streptavidin-HRP conjugate. e. Add a TMB substrate solution and stop the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percent inhibition for each compound.
Anti-Angiogenic Activity (Chick Chorioallantoic Membrane - CAM Assay)
This in vivo assay assesses the effect of compounds on the formation of new blood vessels.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent model to observe angiogenesis. [5][7]Anti-angiogenic compounds will inhibit the growth of blood vessels towards a stimulus.
Protocol:
-
Egg Preparation: Use fertilized chicken eggs at embryonic day 3 (E3). Create a small window in the shell to expose the CAM. [23]2. Onplant Placement: Prepare sterile filter paper discs or sponges soaked with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (or vehicle control). Place the disc onto the CAM. [5]3. Incubation: Seal the window and incubate the eggs for 48-72 hours.
-
Imaging: Re-open the window and photograph the area around the disc under a stereomicroscope.
-
Quantification: Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disc. A significant reduction in vessel branching in the presence of a test compound indicates anti-angiogenic activity. [5][23]
Conclusion and Future Directions
The glutarimide scaffold remains a highly valuable starting point for the development of potent therapeutic agents. While lenalidomide and pomalidomide have well-defined mechanisms of action centered on the modulation of the CRL4^CRBN^ E3 ligase, the structural modifications in This compound suggest a divergent biological profile.
Our prospective analysis, based on established structure-activity relationships, hypothesizes that this dinitrile compound is more likely to act as a direct cytotoxic agent rather than a specific molecular glue. The proposed experimental workflow provides a clear and robust path to empirically test this hypothesis. The results of these studies will be critical in determining whether this and similar dinitrile-glutarimide compounds represent a new avenue for anticancer drug discovery, potentially with mechanisms of action that can overcome resistance to classical IMiDs.
References
- Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2356–2359.
-
Wikipedia. (n.d.). Lenalidomide. Retrieved from [Link]
- Gandhi, A. K., et al. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Clinical Cancer Research, 21(14), 3163–3172.
- Gribben, J. G., et al. (2015). Mechanism of action of lenalidomide in hematological malignancies. Journal of Clinical Oncology, 33(25_suppl), 2-2.
-
Patsnap Synapse. (2024). What is the mechanism of Pomalidomide?. Retrieved from [Link]
- Lepper, E. R., et al. (2001). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Pharmaceutical Research, 18(9), 1339–1344.
-
R&D Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the action of Pomalidomide?. Retrieved from [Link]
- Li, Z., et al. (2021). Lenalidomide use in multiple myeloma (Review). Oncology Letters, 22(5), 1-9.
- Offidani, M., et al. (2014). Pomalidomide for the treatment of relapsed–refractory multiple myeloma: a review of biological and clinical data.
-
Wikipedia. (n.d.). Pomalidomide. Retrieved from [Link]
- Glickman, M. A., & Figg, W. D. (2006). Thalidomide Analogues as Anticancer Drugs. Current Cancer Drug Targets, 6(4), 345-353.
- Lima, L. M., et al. (2005). Thalidomide analogues: derivatives of an orphan drug with diverse biological activity. Current Medicinal Chemistry, 12(1), 11-20.
- Abdel-Aziz, M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(50), 32585-32601.
-
Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
- Lentzsch, S., et al. (2002). S-3-Amino-phthalimido-glutarimide inhibits angiogenesis and growth of B-cell neoplasias in mice. Cancer Research, 62(8), 2300-2305.
- Ušćumlić, G. S., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-121.
- Lentzsch, S., et al. (2002). S-3-Amino-phthalimido-glutarimide Inhibits Angiogenesis and Growth of B-Cell Neoplasias in Mice. Cancer Research, 62(8), 2300-2305.
- Shaughnessy, S. G., et al. (1999). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry, 42(19), 3762-3767.
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
- Wang, Y., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Molecules, 28(19), 6965.
-
Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
- Henry, C. (2024). TNF ELISA Protocol v1. protocols.io.
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
- Bērziņa, L., & Mieriņa, I. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 28(17), 6203.
- Sauer, S., et al. (2020). Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. Journal of Biological Chemistry, 295(19), 6438-6453.
- Foley, C. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(3), 392-411.
- Kim, K. H., et al. (2007). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 55(7), 1085-1088.
- Bērziņa, L., & Mieriņa, I. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 28(17), 6203.
- Ji, X., et al. (2007). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. Chemical and Pharmaceutical Bulletin, 55(7), 1085-1088.
- Acar, Ç., et al. (2023). Mechanism of formation of dicarbonitrile derivative 2. Journal of Molecular Structure, 1282, 135165.
- Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 247, 114990.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-866.
- Bērziņa, L., & Mieriņa, I. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 28(17), 6203.
- Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
-
ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved from [Link]
- Yousif, M. N., et al. (2015). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 25(16), 3239-3243.
- Pojarlieff, I. G., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 103-110.
- da Silva, A. B. F., et al. (2016). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 22(10), 244.
- Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6777.
- Mahmoudian, M., & Mirkhani, H. (1997). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Journal of Pharmacy and Pharmacology, 49(12), 1247-1252.
- Johnson, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3169-3173.
Sources
- 1. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. clyte.tech [clyte.tech]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. file.elabscience.com [file.elabscience.com]
- 23. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Piperidine Dicarbonitrile Isomers: An In-Depth Comparison
Abstract
Piperidine dicarbonitrile isomers represent a significant challenge in chemical synthesis and drug development due to their structural similarity but potentially divergent biological activities. The unambiguous identification of positional (e.g., 2,3- vs. 2,4-) and stereochemical (cis vs. trans) isomers is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of these isomers. We will delve into the theoretical underpinnings of each technique, present comparative data, and provide robust, field-proven experimental protocols to empower researchers in their analytical workflows.
The Analytical Challenge: Structural Nuances of Piperidine Dicarbonitriles
The piperidine ring is a ubiquitous scaffold in medicinal chemistry. The addition of two nitrile functional groups creates a variety of isomers with distinct three-dimensional shapes and electronic properties. These isomers can be broadly categorized as:
-
Positional Isomers: Differing in the attachment points of the nitrile groups on the piperidine ring (e.g., 2,3-, 2,4-, 2,5-, and 2,6-dicarbonitrile).
-
Stereoisomers: For a given positional isomer, the nitrile groups can be arranged in a cis (on the same side of the ring) or trans (on opposite sides) configuration.
These subtle structural differences can lead to significant variations in pharmacological activity. Therefore, relying on a single analytical technique is often insufficient for complete structural elucidation. This guide advocates for an integrated spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is the most powerful tool for differentiating piperidine dicarbonitrile isomers. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons (¹H) and carbons (¹³C) within the molecule.
Causality Behind Experimental Choices in NMR
The key to differentiating isomers with NMR lies in the sensitivity of chemical shifts and coupling constants to the local electronic environment and spatial orientation of nuclei. The electron-withdrawing nature of the nitrile group (-C≡N) significantly influences the chemical shifts of nearby protons and carbons. Furthermore, the rigid chair-like conformation of the piperidine ring results in distinct axial and equatorial positions for substituents, which is directly reflected in the proton-proton coupling constants.
¹H NMR: Unraveling Stereochemistry
The ¹H NMR spectrum provides a wealth of information for isomer differentiation. The diastereotopic protons on the piperidine ring will exhibit complex splitting patterns that are highly informative.
-
Chemical Shift: Protons on carbons adjacent to the nitrile groups (α-protons) will be shifted downfield (to a higher ppm value) due to the anisotropic effect of the C≡N bond. The exact chemical shift will depend on the isomer.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, a principle described by the Karplus relationship.[1] This is the most reliable way to distinguish between cis and trans isomers.[1][2][3]
-
Trans Isomers: Often exhibit at least one large axial-axial coupling (³J_ax-ax_), typically in the range of 10-13 Hz.
-
Cis Isomers: Will primarily show smaller axial-equatorial (³J_ax-eq_) and equatorial-equatorial (³J_eq-eq_) couplings, usually in the range of 2-5 Hz.
-
¹³C NMR: Confirming Positional Isomerism
While ¹H NMR is superior for stereochemical assignment, ¹³C NMR is excellent for confirming positional isomerism and the overall carbon skeleton.
-
Nitrile Carbon (C≡N): The chemical shift of the nitrile carbon is typically found in the 110-125 ppm range.[4][5] Its precise location can be subtly influenced by the overall molecular geometry.
-
Piperidine Ring Carbons: The carbons directly attached to the nitrile groups will be shifted downfield. The symmetry of the molecule will also be apparent; for instance, a symmetrically substituted isomer like 2,6-piperidinedicarbonitrile will have fewer unique carbon signals than an unsymmetrical one like 2,3-piperidinedicarbonitrile.
Table 1: Expected NMR Characteristics for Piperidine Dicarbonitrile Isomers
| Spectroscopic Feature | Expected Observation and Significance for Isomer Differentiation |
| ¹H NMR Chemical Shift | Protons alpha to the nitrile group are shifted downfield (δ ≈ 2.8-3.5 ppm). The specific pattern of shifts helps identify the substitution pattern. |
| ¹H NMR Coupling (³JHH) | Primary tool for cis/trans assignment. Large coupling constants (10-13 Hz) indicate trans axial-axial relationships. Small coupling constants (2-5 Hz) suggest cis relationships.[2][3] |
| ¹³C NMR Chemical Shift | Nitrile carbons appear around 110-125 ppm.[4][5] The number of distinct signals in the aliphatic region (δ ≈ 20-60 ppm) can confirm the positional isomerism based on molecular symmetry. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a fast and non-destructive technique that is particularly useful for identifying the presence of the nitrile functional group.
The Diagnostic C≡N Stretch
The key feature in the IR spectrum of a piperidine dicarbonitrile is the C≡N stretching vibration. This typically appears as a sharp, medium-intensity peak in the range of 2260-2200 cm⁻¹.[6] While this band confirms the presence of the nitrile group, it is generally less informative for distinguishing between isomers. Positional and stereoisomers often have very similar C≡N stretching frequencies. However, subtle shifts can sometimes be observed due to changes in the local electronic environment.
The "fingerprint" region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions from C-C and C-H bond vibrations.[7] While unique for each isomer, the complexity of this region can make direct interpretation challenging without reference spectra.
Table 2: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics | Significance |
| C≡N Stretch | 2260 - 2200 | Sharp, Medium Intensity | Confirms presence of the nitrile group.[6] |
| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp | Indicates the aliphatic piperidine ring. |
| C-H Bend | 1470 - 1350 | Medium | Part of the fingerprint region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural clues through analysis of fragmentation patterns.
Ionization and Fragmentation
Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ will be readily observed, confirming the molecular formula.
Under harsher conditions like Electron Ionization (EI), the piperidine ring will fragment in predictable ways.[8] The fragmentation is often initiated at the nitrogen atom, leading to alpha-cleavage.[8] The position of the nitrile substituents will direct the fragmentation pathways, leading to a unique mass spectrum for each isomer. For example, the loss of HCN or a cyanomethyl radical (•CH₂CN) could be indicative of specific substitution patterns. Analysis of these fragmentation patterns is a powerful method for differentiating positional isomers.[8][9]
Table 3: Mass Spectrometry Data for Isomer Analysis
| MS Technique | Expected Ion | Significance for Isomer Differentiation |
| ESI-MS | [M+H]⁺ | Confirms the molecular weight and elemental composition (with high-resolution MS). |
| EI-GC-MS | Molecular Ion (M⁺) and Fragment Ions | Fragmentation patterns are unique to each isomer and can be used to distinguish positional isomers.[8][9] |
Integrated Workflow for Isomer Identification
For a robust and unambiguous identification of a piperidine dicarbonitrile isomer, a multi-technique approach is essential. The following workflow provides a logical progression from initial screening to definitive structural confirmation.
Caption: Integrated workflow for piperidine dicarbonitrile isomer identification.
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Analysis
-
Rationale: Proper sample preparation is critical for high-resolution NMR spectra. The choice of deuterated solvent is important to avoid large interfering solvent signals.[10]
-
Methodology:
-
Accurately weigh 5-10 mg of the piperidine dicarbonitrile isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[11] Ensure the solvent does not react with the sample.
-
Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and label it clearly.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[12]
-
Protocol 2: ATR-FTIR Spectroscopy
-
Rationale: Attenuated Total Reflectance (ATR) is a simple and rapid FTIR sampling technique that requires minimal sample preparation.[13][14]
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Place a small amount of the solid piperidine dicarbonitrile sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the ATR crystal thoroughly after the measurement.
-
Protocol 3: GC-MS Analysis
-
Rationale: Gas Chromatography (GC) separates volatile compounds before they enter the mass spectrometer, making it ideal for analyzing mixtures of isomers or assessing purity. Pyrolysis-GC-MS can be used for less volatile compounds.[15][16]
-
Methodology:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Select a suitable GC column (e.g., a mid-polarity column like a Zebron ZB-624) for separating the isomers.[17]
-
Develop a temperature program for the GC oven that effectively separates the isomers of interest.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200) in EI mode.
-
Analyze the resulting chromatogram to determine the retention times of the isomers and the mass spectrum of each separated peak to identify fragmentation patterns.
-
Conclusion
The definitive characterization of piperidine dicarbonitrile isomers is a non-trivial analytical task that necessitates a synergistic use of multiple spectroscopic techniques. While FTIR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy stands as the unparalleled tool for the unambiguous determination of both positional and, critically, stereoisomerism. By following the integrated workflow and robust protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structures of these important chemical entities.
References
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing - The Royal Society of Chemistry.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. (2015). Hindawi.
- Small molecule NMR sample prepar
- 13C NMR Chemical Shift.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Cis or Trans?
- Interpreting Infrared Spectra. Specac Ltd.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
- NMR Sample Preparation.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014).
- ATR-FTIR Spectroscopy Basics. Mettler Toledo.
- Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
- How does NMR differentiate between cis and trans isomers?. TutorChase.
- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
- Infrared Spectrometry. MSU chemistry.
- How Is GC-MS Used In Polymer Analysis?. (2025). YouTube.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. tutorchase.com [tutorchase.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. digital.csic.es [digital.csic.es]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. journals.co.za [journals.co.za]
A Comparative Guide to Dicyano Compounds in Organic Synthesis: Malononitrile vs. Fumaronitrile
Introduction: The Duality of the Dicyano Motif
In the vast toolkit of organic synthesis, dicyano compounds represent a class of exceptionally versatile and reactive building blocks. Characterized by the presence of two nitrile (-C≡N) groups, their synthetic utility is profoundly influenced by the relative positioning of these powerful electron-withdrawing moieties. The two primary arrangements, 1,1-dicyano (geminal) and 1,2-dicyano (vicinal), impart distinct electronic properties and reactivity profiles, transforming the parent molecule into either a potent nucleophile precursor or a highly reactive electrophile.
This guide provides a comparative study of two archetypal dicyano compounds: Malononitrile , a 1,1-dicyanoalkane, and Fumaronitrile , a 1,2-dicyanoalkene. Through a detailed analysis of their structure, reactivity, and applications, supported by experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ these reagents in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[1][2][3][4]
Part 1: Malononitrile: The Quintessential Active Methylene Compound
Malononitrile (propanedinitrile, CH₂(CN)₂) is a colorless solid that serves as a cornerstone reagent in modern organic chemistry.[5] Its reactivity is dominated by the unique nature of the central methylene (-CH₂-) group.
Structure and Inherent Reactivity
The defining feature of malononitrile is the methylene bridge flanked by two strongly electron-withdrawing nitrile groups. This arrangement dramatically increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), making them readily abstractable by even mild bases. The resulting carbanion is highly stabilized by resonance, delocalizing the negative charge across both nitrile groups. This inherent acidity and the stability of its conjugate base are the causal factors behind its primary role as a powerful nucleophile, or "Michael donor," in a multitude of carbon-carbon bond-forming reactions.[5][6][7]
Key Synthetic Transformations
-
Knoevenagel Condensation: This is arguably the most common application of malononitrile.[8] It involves the base-catalyzed condensation with aldehydes or ketones. The reaction proceeds via nucleophilic addition of the malononitrile carbanion to the carbonyl carbon, followed by dehydration to yield a stable α,β-unsaturated product, often referred to as an alkylidenemalononitrile or a dicyanovinyl (DCV) compound.[3][9][10] These products are themselves valuable intermediates for dyes, polymers, and heterocyclic synthesis.[3][8]
-
Michael Addition: As a classic "Michael donor," the malononitrile anion readily undergoes conjugate addition to a wide range of α,β-unsaturated compounds (Michael acceptors), including enones, enals, and nitroalkenes.[5][6][7][11] This reaction is a highly reliable and atom-economical method for forming 1,5-dicarbonyl compounds or their synthetic equivalents, which are pivotal precursors for cyclization reactions.[6][12]
-
Gewald Reaction: Malononitrile is an essential starting material for the Gewald reaction, a multicomponent process that provides efficient access to highly substituted 2-aminothiophenes.[5] The reaction condenses an aldehyde or ketone with malononitrile in the presence of elemental sulfur and a base, showcasing its utility in constructing important heterocyclic scaffolds.[5]
-
Multicomponent Reactions (MCRs): The unique reactivity of malononitrile makes it a favored substrate in numerous MCRs.[13] It can be combined with diverse starting materials in a single pot to rapidly assemble complex molecular architectures, such as substituted pyridines, pyrans, and chromenes, which are prevalent in medicinal chemistry.[14][15]
Part 2: Fumaronitrile: The Activated Electrophilic Alkene
In contrast to malononitrile, fumaronitrile (trans-1,2-dicyanoethene) is defined by its electrophilic character. The two nitrile groups are positioned across a carbon-carbon double bond, creating a highly electron-deficient π-system.
Structure and Inherent Reactivity
The vicinal arrangement of the two powerful electron-withdrawing cyano groups on the alkene backbone polarizes the double bond, making it highly susceptible to nucleophilic attack. In molecular orbital terms, these groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering fumaronitrile an excellent electrophile, particularly as a dienophile in cycloaddition reactions and as a Michael acceptor.[16]
Key Synthetic Transformations
-
Diels-Alder Reaction: Fumaronitrile is a potent dienophile for [4+2] cycloaddition reactions.[16] Its electron-deficient nature allows it to react readily with electron-rich dienes (those with high-energy Highest Occupied Molecular Orbitals, or HOMOs) to form six-membered rings.[16] This reaction is a powerful tool for constructing complex cyclic and bicyclic systems with high stereocontrol.
-
Michael Addition: Similar to other activated olefins, fumaronitrile acts as an efficient Michael acceptor. It reacts with a wide variety of nucleophiles, including enolates, amines, and thiolates, via conjugate addition to form new carbon-carbon or carbon-heteroatom bonds.
Part 3: Head-to-Head Comparative Analysis
The distinct structural arrangements of malononitrile and fumaronitrile lead to their complementary, almost orthogonal, roles in organic synthesis. Malononitrile is prized for generating nucleophilic carbanions, while fumaronitrile is valued for its electrophilic double bond.
Table 1: Comparative Profile of Malononitrile and Fumaronitrile
| Feature | Malononitrile | Fumaronitrile |
| IUPAC Name | Propanedinitrile | trans-But-2-enedinitrile |
| Formula | CH₂(CN)₂ | NCCH=CHCN |
| Dicyano Type | 1,1-Dicyano (Geminal) | 1,2-Dicyano (Vicinal, trans) |
| Primary Role | Nucleophile Precursor (Michael Donor) | Electrophile (Dienophile, Michael Acceptor) |
| Key Reactive Site | Acidic α-Methylene Carbon | Electron-Deficient C=C Double Bond |
| Signature Reaction | Knoevenagel Condensation[8][9] | Diels-Alder Reaction[16] |
| Other Key Reactions | Michael Addition, Gewald Reaction, MCRs[5][6][14] | [2+2] Cycloaddition, Michael Addition[17] |
| Primary Utility | C-C bond formation via carbanions; Synthesis of α,β-unsaturated systems and heterocycles | Construction of cyclic and bicyclic systems via cycloadditions |
Part 4: Experimental Protocols and Visualizations
To provide practical context, we present detailed methodologies for signature reactions of both compounds.
Experimental Protocol 1: Knoevenagel Condensation of 4-Pyridinecarboxaldehyde with Malononitrile
This protocol describes the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a valuable synthetic intermediate.[10] The pyridine nitrogen of the aldehyde can act as a base, facilitating a catalyst-free reaction in a polar protic solvent.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-pyridinecarboxaldehyde (5.35 g, 50 mmol) in 30 mL of ethanol.
-
Addition: To the stirred solution, add malononitrile (3.30 g, 50 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with 15 mL of cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.
Expected Yield: >90%.
Caption: Workflow for Knoevenagel Condensation.
Experimental Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Fumaronitrile
This protocol outlines a classic [4+2] cycloaddition, which is often conducted in an aqueous medium to take advantage of the hydrophobic effect, which can accelerate the reaction rate.[16]
Methodology:
-
Reactant Preparation: In a 50 mL flask, prepare a solution of fumaronitrile (1.56 g, 20 mmol) in 20 mL of water. Stir until fully dissolved.
-
Diene Addition: Freshly distill cyclopentadiene (from dicyclopentadiene) and keep it cold. Add cyclopentadiene (1.32 g, 20 mmol) to the aqueous solution of fumaronitrile at room temperature with vigorous stirring.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: The progress can be monitored by the disappearance of the oily cyclopentadiene layer and the formation of a white precipitate.
-
Workup: Collect the solid product by vacuum filtration.
-
Isolation: Wash the precipitate thoroughly with cold water (2 x 20 mL) to remove any unreacted fumaronitrile.
-
Purification: Air-dry the product. The resulting bicyclic adduct is usually obtained in high purity. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate/hexane.
Expected Yield: >95%.
Caption: Mechanism of the Diels-Alder Reaction.
Conclusion
Malononitrile and fumaronitrile exemplify the profound impact of substituent placement on molecular reactivity. As a 1,1-dicyano compound, malononitrile's utility stems from the acidity of its methylene protons, establishing it as a premier nucleophilic building block for Knoevenagel condensations, Michael additions, and multicomponent reactions. Conversely, as a 1,2-dicyano compound, fumaronitrile's electron-deficient alkene core makes it a powerful electrophile, ideally suited for cycloaddition reactions like the Diels-Alder. Understanding this fundamental dichotomy in their chemical behavior is crucial for the strategic design of synthetic routes, enabling researchers to efficiently construct diverse and complex molecular targets.
References
- Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Publishing.
- What are the synthesis and applications of Malononitrile?. Guidechem.
- Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. PubMed Central.
-
Malononitrile . Wikipedia. Available at: [Link]
- Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Taylor & Francis Online.
- Optimizing Organic Synthesis: The Role of High-Purity Malononitrile. MilliporeSigma.
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. ResearchGate.
-
Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter . Semantic Scholar. Available at: [Link]
-
The Chemistry of Malononitrile and its derivatives . ResearchGate. Available at: [Link]
-
Diels-Alder Reaction of Fumaronitrile and Cyclopentadiene in Water: the Influence of Cosolutes . RSC Publishing. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex . Korean Chemical Society. Available at: [Link]
-
Chemistry and Biology Of Multicomponent Reactions . Chemical Reviews. Available at: [Link]
-
New Applications of Malononitrile in Organic Chemistry - Part I . Scilit. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . ACS Omega. Available at: [Link]
-
A new type IV DES: a competent green catalyst and solvent for the synthesis of α,β-unsaturated diketones and dicyano compounds by Knoevenagel condensation reaction . RSC Publishing. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. Available at: [Link]
-
Cyano-capped molecules: versatile organic materials . RSC Publishing. Available at: [Link]
-
Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives . ACS Omega. Available at: [Link]
-
Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO . ProQuest. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up . YouTube. Available at: [Link]
-
Michael addition reaction . Wikipedia. Available at: [Link]
-
Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives . NIH. Available at: [Link]
-
2-Cyano-2-isocyanoalkanoates in Multicomponent Reactions . ResearchGate. Available at: [Link]
-
Searches for bridged bicyclic molecules in space—norbornadiene and its cyano derivatives . Astronomy & Astrophysics. Available at: [Link]
-
Multicomponent Reactions in Ionic Liquids . Semantic Scholar. Available at: [Link]
-
Pseudo-multicomponent reactions . PubMed Central. Available at: [Link]
-
Preparation and synthetic applications of cyano compounds . ResearchGate. Available at: [Link]
-
14.04 The Michael Reaction . YouTube. Available at: [Link]
-
Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters . RSC Publishing. Available at: [Link]
-
Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes and Graphene Nanomaterials for Water Splitting Photoanodes . MDPI. Available at: [Link]
-
Michael Addition Mechanism . BYJU'S. Available at: [Link]
-
Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst . ResearchGate. Available at: [Link]
-
Michael Addition . Organic Chemistry Portal. Available at: [Link]
-
Pressure effects on the photocycloaddition of 2-adamantanone with fumaronitrile . Journal of Photochemistry and Photobiology, A: Chemistry. Available at: [Link]
-
On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide . ChemRxiv. Available at: [Link]
-
1.2: Cycloaddition Reactions . Chemistry LibreTexts. Available at: [Link]
-
Advances in the synthesis of 1,2-dioxolanes and 1,2-dioxanes . ResearchGate. Available at: [Link]
-
1,1-Diazide synthesis . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Malononitrile - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Michael Addition [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridin-5-yl)malonic Acids in DMSO - ProQuest [proquest.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Diels–Alder reaction of fumaronitrile and cyclopentadiene in water: the influence of cosolutes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of Synthesized 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a novel synthesized compound, 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. We will explore the rationale behind the selection of various analytical techniques, provide detailed experimental protocols, and present a framework for a self-validating system of purity assessment, grounded in scientific principles and regulatory expectations.
The Significance of Purity for this compound
This compound, a substituted piperidine derivative, represents a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The presence of impurities, even in trace amounts, can alter the compound's pharmacological profile, introduce toxicity, or affect its stability. Therefore, a robust and multi-faceted analytical approach is paramount to ensure the quality and consistency of the synthesized material.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the condensation of ethyl cyanoacetate and acetone in the presence of ammonia and ammonium acetate.[4]
Based on this synthesis, potential impurities could include:
-
Unreacted starting materials: Ethyl cyanoacetate, acetone.
-
Intermediates: Incompletely cyclized products.
-
Byproducts: Products from side reactions, such as the self-condensation of ethyl cyanoacetate.
-
Reagent-related impurities: Residual ammonium acetate.
A comprehensive purity assessment strategy must be capable of separating, identifying, and quantifying these potential impurities.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can definitively determine the absolute purity of a compound. A more reliable approach employs a combination of orthogonal methods, each relying on different physicochemical principles. This guide will focus on a suite of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[3] For a polar, heterocyclic compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is a logical starting point.
Rationale for Method Development:
The polarity of the target molecule suggests that a polar-endcapped or polar-embedded C18 column could provide good retention and peak shape, minimizing interactions with residual silanols.[5][6] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol allows for the fine-tuning of selectivity and retention.
Proposed RP-HPLC Method:
| Parameter | Condition | Rationale |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm | Suitable for polar analytes, providing good peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of any potential basic impurities and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-95% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times. |
| Detection | UV at 210 nm | The nitrile and carbonyl groups are expected to have some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume. |
Experimental Protocol: HPLC Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that the peaks for potential impurities and the main compound are well-resolved.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the analyte are prepared and analyzed, and the peak areas are plotted against the concentrations. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Comparative Performance of HPLC vs. an Alternative
| Feature | RP-HPLC | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Advantages | Widely applicable, robust, high resolution. | Faster separations, lower solvent consumption, suitable for chiral separations. |
| Disadvantages | Higher solvent consumption, longer run times. | Requires specialized equipment, less universally applicable. |
| Suitability for Target | High | Moderate to High (especially for chiral purity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity Estimation
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).
Rationale for NMR Analysis:
NMR provides detailed information about the chemical environment of each nucleus in the molecule. For this compound, specific signals for the methyl groups, the methine protons, and the piperidine ring protons are expected. The presence of unexpected signals can indicate the presence of impurities.[8]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Expected ¹H NMR Spectral Features:
Based on the structure, the following signals are anticipated:
-
Two singlets for the two non-equivalent methyl groups at the C4 position.
-
A singlet for the two equivalent methine protons at the C3 and C5 positions.
-
A broad singlet for the NH proton.
The presence of signals from residual solvents or synthesis-related impurities can be readily identified.[9]
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Information
Mass spectrometry provides a highly sensitive and specific means of confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Rationale for MS Analysis:
Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. EI is a hard ionization technique that causes extensive fragmentation, providing a unique fingerprint for the molecule that can be used for structural elucidation.[10]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the validated HPLC method to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization: Use ESI in positive ion mode to detect the [M+H]⁺ ion of the target compound (expected m/z = 192.08).
-
Data Acquisition: Acquire full scan mass spectra across a relevant m/z range.
-
Impurity Identification: Analyze the chromatogram for peaks other than the main compound. The mass spectra of these impurity peaks can provide clues to their identity. For example, a peak with an m/z corresponding to unreacted starting material or a known byproduct can be tentatively identified.
Expected Fragmentation Patterns (EI):
The fragmentation of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom and ring fission.[11] For this compound, characteristic losses of methyl groups, cyano groups, and portions of the piperidine ring would be expected.
Elemental Analysis (EA): Confirmation of Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Rationale for EA:
The experimentally determined percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula (C₉H₉N₃O₂). A significant deviation may indicate the presence of impurities or residual solvent. Pharmaceutical regulatory guidelines often require elemental analysis results to be within ±0.4% of the theoretical values.[12]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperature in a stream of oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and detected by a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the sample weight.
Data Presentation: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Chromatographic Separation | Quantitative purity, number of impurities, retention times. | High resolution, quantitative, robust. | Requires a chromophore for UV detection, method development can be time-consuming. |
| NMR | Nuclear Magnetic Resonance | Structural confirmation, quantitative purity (qNMR), identification of impurities with known spectra. | Provides detailed structural information, universal detector for protons. | Lower sensitivity than MS, requires pure internal standard for qNMR. |
| MS | Mass-to-Charge Ratio | Molecular weight confirmation, structural information from fragmentation, sensitive impurity detection. | High sensitivity and specificity. | Isomers may not be distinguishable, quantification can be challenging. |
| EA | Combustion Analysis | Elemental composition (%C, %H, %N). | Confirms empirical formula, detects inorganic impurities. | Does not provide information on the nature of organic impurities. |
A Self-Validating System for Purity Assessment
The true power of this multi-technique approach lies in its self-validating nature.
The purity value obtained from HPLC (based on area percent) should be in good agreement with the quantitative purity determined by qNMR. Furthermore, the elemental composition from EA should match the theoretical values for the pure compound. Any significant discrepancies between these techniques would signal the presence of undetected impurities or issues with one of the analytical methods, prompting further investigation. Mass spectrometry plays a crucial role in this process by helping to identify the nature of any impurities detected by HPLC.
Conclusion
The purity assessment of a newly synthesized compound like this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. By leveraging the strengths of HPLC, NMR, MS, and Elemental Analysis, and by adhering to rigorous method validation protocols based on authoritative guidelines, researchers can establish a high degree of confidence in the purity of their material. This comprehensive, self-validating approach is essential for ensuring the quality, safety, and efficacy of novel compounds in the drug discovery and development pipeline.
References
- Doltade, V., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
-
EI and ESI mass spectrometry of cyclic dinitriles - Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. PubMed. Accessed January 20, 2026. [Link]
-
Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Accessed January 20, 2026. [Link]
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Accessed January 20, 2026. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381041/2022.
- FDA. (2023). Q3D(R2)
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Accessed January 20, 2026. [Link]
-
Live qualification/validation of purity methods for protein products. CS@Purdue. Accessed January 20, 2026. [Link]
-
Method Development HPLC. Interchim. Accessed January 20, 2026. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Accessed January 20, 2026. [Link]
- Piñeiro, M., et al. (2015).
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
RP-HPLC Method Development for Polar Heterocyclic Compounds - A Review On Recent Advances In Development Of RP-HPLC Method. Accessed January 20, 2026. [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]
-
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Accessed January 20, 2026. [Link]
-
Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. ResearchGate. Accessed January 20, 2026. [Link]
- The HPLC analytical approach of 3-amino piperidine.
- The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- USP. (n.d.). <232> Elemental Impurities—Limits.
- USP-NF. (2021).
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355.
- Vuyyuru, N. R., et al. (2014).
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development and Industrial Pharmacy, 49(3), e1-e12.
- Yue, G., et al. (2019).
- Zhang, J., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1205-1213.
- Zhang, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4987.
-
13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Accessed January 20, 2026. [Link]
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ASYMMETRIC SYNTHESIS OF 4-SUBSTITUTED 2,6-DIOXOPIPERIDINE-3-CARBONITRILE BY USING THIOUREA. HETEROCYCLES, Vol. 79, 2009.
- Chandrasekaran, J., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1083-1093.
Sources
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. wjarr.com [wjarr.com]
- 3. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. interchim.fr [interchim.fr]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. cs.purdue.edu [cs.purdue.edu]
- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. youtube.com [youtube.com]
- 11. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
A Senior Application Scientist's Guide to Characterizing the Cytotoxicity of Novel 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Toxicological Questions of the 2,6-Dioxopiperidine Scaffold
The 2,6-dioxopiperidine ring is a privileged scaffold in medicinal chemistry, most famously represented by thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide. These compounds have demonstrated significant therapeutic success, particularly in oncology. However, their clinical utility is often balanced against a significant toxicity profile. As new derivatives, such as 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, are synthesized, a robust and systematic evaluation of their cytotoxic effects is paramount. Some derivatives of the parent bis(2,6-dioxopiperazine) structure are known to act as inhibitors of topoisomerase II and can induce an active apoptotic process.[1][2]
This guide provides a strategic, multi-tiered approach for characterizing the cytotoxic profile of these novel compounds. We will move beyond simple viability readouts to elucidate the mechanism of cell death, providing the critical data needed to advance promising drug candidates or triage problematic ones. This framework is designed to be a self-validating system, incorporating necessary controls and orthogonal assays to ensure data integrity and trustworthiness.
The Strategic Imperative: Choosing the Right Assay for the Right Question
A single cytotoxicity assay provides only one piece of the puzzle. A comprehensive profile requires a logical progression from broad screening to mechanistic investigation. The choice of assay should be deliberate, based on the specific question being asked at each stage of the investigation. Classical methods for assessing cytotoxicity often focus on endpoints like metabolic activity (MTT assay), membrane integrity (LDH release), or lysosomal activity (neutral red uptake).[3]
Here, we compare the most relevant and informative assays for a novel compound with a scaffold known to induce programmed cell death.
Comparison of Core Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Metabolic (MTT, MTS) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[4][5] | High-throughput, cost-effective, simple colorimetric readout. | Indirect measure of viability; can be confounded by compounds affecting metabolic rate; requires a solubilization step for MTT. | Initial screening to determine dose-response curves and IC50 values. |
| Membrane Integrity (LDH) | Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes.[6][7][8][9] | Simple, sensitive (especially bioluminescent versions), allows for kinetic analysis by sampling media over time.[6] | Does not distinguish between necrosis and late-stage apoptosis; background signal from serum in media can be an issue.[8] | Confirming cell death and quantifying membrane disruption, often as an orthogonal method to metabolic assays. |
| Apoptosis vs. Necrosis (Annexin V / PI) | Dual staining using Annexin V to detect phosphatidylserine (PS) externalization in early apoptosis and a nuclear dye like Propidium Iodide (PI) to identify membrane-compromised necrotic or late apoptotic cells.[10][11] | Provides clear, quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10] | Requires a flow cytometer or fluorescence microscope; more complex protocol than simple plate-reader assays. | Mechanistic studies to determine if a compound induces programmed cell death (apoptosis) or uncontrolled lysis (necrosis). |
| Caspase Activity (Caspase-3/7) | Measures the activity of key "executioner" caspases (caspase-3 and -7) which are activated during apoptosis and cleave a specific peptide substrate, releasing a fluorescent or colorimetric signal.[12][13] | Directly measures a key event in the apoptotic cascade; highly sensitive fluorometric kits are available.[12] | Only detects caspase-dependent apoptosis; will not detect other forms of programmed cell death. | Confirming that the observed apoptotic phenotype is mediated by the canonical caspase pathway. |
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as a comprehensive workflow. For any novel compound, it is critical to include the right controls to ensure the data is interpretable and trustworthy.
Tier 1 Protocol: MTT Metabolic Viability Assay
This assay serves as the initial screen to establish a dose-response relationship.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically after solubilization.[4][14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the old media and add fresh media containing the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Untreated Control: Cells in media only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[4] During this time, insoluble purple formazan crystals will form in living cells.
-
Solubilization: Carefully aspirate the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Tier 2 Protocol: LDH Release Assay
This assay confirms cell death by measuring the loss of membrane integrity.
Principle: LDH is a stable enzyme found in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the culture supernatant.[9] The amount of LDH released is proportional to the number of dead or damaged cells.[9]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often possible to run the LDH and MTT assays in parallel on the same plate layout.
-
Additional Essential Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.
-
-
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or simply collect a small aliquot (e.g., 2-5 µL) of the culture medium from the top of each well.[6] Transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing the substrate and cofactor) to each well with the supernatant, as per the manufacturer's instructions (e.g., from Promega, Thermo Fisher Scientific, or Abcam).[6][8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or luminescence (for bioluminescent assays) using a plate reader.[6][8]
-
Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
Tier 2 Protocol: Annexin V & Propidium Iodide (PI) Staining
This assay provides critical mechanistic insight by distinguishing between apoptosis and necrosis.
Principle: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Methodology:
-
Cell Culture and Treatment: Treat cells in a 6-well or 12-well plate with the compound at its IC50 and 2x IC50 concentrations, alongside vehicle and positive controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to detach them. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. The Annexin V-FITC signal is typically detected on the FL-1 channel, and the PI signal on the FL-3 channel.[16]
-
Analysis: Gate the cell populations to quantify the percentage of cells in each of the four quadrants:
Tier 3 Protocol: Caspase-3/7 Activity Assay
This assay confirms the involvement of the primary executioner caspases in apoptosis.
Principle: Activated caspase-3 and -7 in apoptotic cell lysates cleave a specific substrate, such as DEVD, releasing a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[17][12] The signal is proportional to the amount of active caspase-3/7.
Methodology:
-
Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, harvest and lyse the cells using a chilled lysis buffer provided with the assay kit.
-
Lysate Incubation: Add the cell lysate to a 96-well plate (preferably opaque for fluorescent assays).
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) using a plate reader.[17][13]
-
Analysis: Compare the signal from compound-treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion: Synthesizing the Data for a Complete Profile
By employing this tiered approach, researchers can build a comprehensive and reliable cytotoxicity profile for novel this compound derivatives. The initial MTT screen provides essential dose-ranging data. The subsequent LDH and Annexin V/PI assays confirm cell death and, crucially, distinguish between an apoptotic or necrotic mechanism. Finally, the caspase-3/7 assay validates the involvement of the canonical apoptotic pathway. This multi-assay strategy provides the robust, mechanistically-informed data package required for making critical decisions in the drug discovery and development pipeline.
References
-
LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). Cold Spring Harbor Protocols, 2018(6). [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Caspase Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). Journal of Chemical Information and Modeling, 60(4), 1895-1904. [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). International Journal of Molecular Sciences, 25(10), 5483. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 15-26. [Link]
-
MTT Assay Protocol. (2024). In Advanced Cell and Molecular Techniques. Springer. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences, 25(10), 5424. [Link]
- bis(2,6-dioxopiperaxine) Derivatives, Topoisomerase II Inhibitors Which Do Not Form a DNA Cleavable Complex, Induce Thymocyte Apoptosis. (1994).
-
Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. (2025). Molecules, 30(7), 1589. [Link]
-
Bis(2,6-dioxopiperazines), Catalytic Inhibitors of DNA Topoisomerase II, as Molecular Probes, Cardioprotectors and Antitumor Drugs. (2000). Current Medicinal Chemistry, 7(12), 1171-1186. [Link]
Sources
- 1. bis(2,6-dioxopiperaxine) derivatives, topoisomerase II inhibitors which do not form a DNA cleavable complex, induce thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(2,6-dioxopiperazines), catalytic inhibitors of DNA topoisomerase II, as molecular probes, cardioprotectors and antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. logosbio.com [logosbio.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 4,4-Dimethyl-2,6-Dioxopiperidine and Other 4-Substituted Analogs for Drug Development Professionals
The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry, forming the core of blockbuster drugs and serving as a versatile building block in novel therapeutic agents. The strategic functionalization of this ring system is paramount in modulating a compound's physicochemical properties, reactivity, and ultimately, its biological activity. Among the various substitution patterns, the 4-position offers a critical locus for modification. This guide provides an in-depth comparison of the reactivity of 4,4-dimethyl-2,6-dioxopiperidine against other 4-substituted analogs, offering insights into how these modifications influence key chemical behaviors relevant to drug design and synthesis.
Introduction: The Significance of the 4-Position
The reactivity of the glutarimide ring is primarily centered around three key features: the electrophilicity of the two carbonyl carbons, the acidity of the imide (N-H) proton, and the potential for enolization at the C3 and C5 positions. Substituents at the C4 position, while not directly adjacent to these reactive centers, exert profound influence through a combination of steric and electronic effects. Understanding these influences is critical for researchers aiming to fine-tune properties such as metabolic stability, synthetic accessibility, and target engagement.
This guide will dissect the reactivity of 4,4-dimethyl-2,6-dioxopiperidine in comparison to its unsubstituted, 4-monosubstituted (e.g., alkyl, aryl), and other disubstituted counterparts. We will explore how the unique gem-dimethyl group, in particular, alters the conformational dynamics and reactivity of the ring.
The Thorpe-Ingold Effect: A Governing Principle
A central concept in understanding the reactivity of 4,4-disubstituted cyclic compounds is the Thorpe-Ingold effect , also known as the gem-dimethyl effect. This principle states that the presence of two substituents on a carbon atom in a chain promotes intramolecular reactions and ring closure.[1][2] This is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together, thus increasing the rate of cyclization.[1] While this effect is most pronounced in ring-forming reactions, its influence extends to the reactivity of the pre-formed ring by affecting ring strain and conformational stability.
Caption: The Thorpe-Ingold effect illustrating how gem-dimethyl substitution can favor intramolecular reactions.
Comparative Reactivity Analysis
Carbonyl Electrophilicity and Nucleophilic Attack
The carbonyl carbons of the glutarimide ring are susceptible to nucleophilic attack, a key step in both desired synthetic transformations and undesired degradation pathways like hydrolysis.
Influence of 4-Substitution:
-
Steric Hindrance: The gem-dimethyl group in 4,4-dimethyl-2,6-dioxopiperidine introduces significant steric bulk in the vicinity of the carbonyl groups. This can hinder the approach of nucleophiles, potentially slowing down reactions at these centers.
-
Conformational Effects: The chair conformation of the piperidine-2,6-dione ring is influenced by the 4-substituents. Large substituents will preferentially occupy the equatorial position to minimize steric strain. In the case of the 4,4-dimethyl derivative, one methyl group must occupy an axial position, which can lead to 1,3-diaxial interactions and potentially distort the ring from an ideal chair conformation. This distortion can alter the accessibility of the carbonyl carbons.
-
Electronic Effects: While alkyl groups are generally considered weakly electron-donating, their electronic influence on the distant carbonyl groups is likely minimal compared to the steric effects. In contrast, 4-substituents with strong inductive or resonance effects (e.g., fluoro, phenyl) could more significantly modulate the electrophilicity of the carbonyls.
Experimental Insights:
A study on the reaction of variously substituted glutarimides with aryllithiums provides valuable insights. The product distribution between a cyclic hydroxy lactam (resulting from nucleophilic attack at a carbonyl) and an open-chain keto amide (resulting from ring opening) is highly dependent on the substitution pattern.
| Substituent at C3/C4 | Product(s) Observed with Phenyllithium | Implication for Carbonyl Reactivity |
| 3-Methyl | Keto amide only | Ring opening is favored. |
| 3,3-Dimethyl | Keto amide and Hydroxy lactam | Nucleophilic attack at the carbonyl is competitive with ring opening. |
| 3,3,4,4-Tetramethyl | Hydroxy lactam only | Nucleophilic attack at the carbonyl is strongly favored, and the resulting tetrahedral intermediate is stabilized towards ring opening. |
Table 1: Product distribution in the reaction of substituted glutarimides with phenyllithium, adapted from Pawłowski et al. (2004).
This trend suggests that increasing methyl substitution, consistent with the Thorpe-Ingold effect, favors the formation and/or stability of the cyclic tetrahedral intermediate formed upon nucleophilic attack, thereby promoting the formation of the hydroxy lactam product. This indicates an increased propensity for reaction at the carbonyl group, despite potential steric hindrance.
Acidity of the Imide Proton (N-H)
The acidity of the imide proton is a critical parameter, as its removal generates a nucleophilic anion that can participate in a variety of reactions, most notably N-alkylation.
Influence of 4-Substitution:
-
Electronic Effects: The pKa of the N-H proton is primarily governed by the electron-withdrawing character of the two adjacent carbonyl groups. Substituents at the 4-position can exert a minor electronic effect. Electron-donating groups (like alkyls) would be expected to slightly increase the pKa (decrease acidity), while electron-withdrawing groups (like halogens) would be expected to decrease the pKa (increase acidity).
-
Steric Effects on Solvation: The steric bulk of the 4,4-dimethyl group may hinder the solvation of the resulting imide anion. Poorer solvation would destabilize the anion, leading to a higher pKa (lower acidity) compared to a less hindered analog.
Quantitative Data:
While extensive comparative experimental data is scarce, computational studies have provided estimates for the pKa of the parent glutarimide (piperidine-2,6-dione).
| Compound | pKa (Calculated) | Source |
| Glutarimide | 11.71 - 11.75 | Schmidt am Busch & Knapp[3] |
Table 2: Calculated pKa value for the parent glutarimide.
Direct experimental comparison of the pKa values for a series of 4-substituted glutarimides is an area ripe for further investigation. However, based on general chemical principles, one can predict a slight decrease in acidity for 4,4-dimethyl-2,6-dioxopiperidine compared to the unsubstituted parent due to the combination of weak inductive effects and potential steric hindrance to solvation of the conjugate base.
Ring Stability and Hydrolysis
The stability of the glutarimide ring to hydrolysis is a crucial factor in determining the shelf-life and in vivo stability of drug candidates. Hydrolysis typically involves nucleophilic attack of water or hydroxide ion at one of the carbonyl carbons, leading to ring opening.
Influence of 4-Substitution:
-
4,4-Dimethyl Substitution: The gem-dimethyl group is expected to increase the stability of the ring towards hydrolysis. This is due to the Thorpe-Ingold effect, which favors the cyclic form. The increased steric hindrance around the carbonyl groups would also be expected to slow the rate of nucleophilic attack by water.
-
Other 4-Substituents: Phenyl-substituted glutarimides have been shown to possess improved chemical stability compared to the parent immunomodulatory imide drugs (IMiDs).[4] In contrast, the parent glutarimide moiety in thalidomide is known to be susceptible to hydrolysis.[4]
Experimental Data:
A comparative study on the stability of various glutarimide-based compounds in different media highlights these differences.
| Compound Type | Stability (t1/2 in PBS) |
| Thalidomide (contains glutarimide) | 5.4 ± 0.2 h |
| Phenyl Glutarimide (PG) | >48 h |
Table 3: Comparative stability of thalidomide and a phenyl glutarimide analog in phosphate-buffered saline (PBS), adapted from Toman et al. (2022)[4].
Experimental Protocols
To facilitate further research in this area, we provide the following generalized protocols for comparing the reactivity of different 4-substituted dioxopiperidines.
Protocol 1: Comparative N-Alkylation Kinetics via ¹H NMR
This protocol allows for the direct comparison of N-alkylation rates by monitoring the reaction progress using ¹H NMR spectroscopy.
Caption: Workflow for a comparative kinetic study of N-alkylation using ¹H NMR.
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of each 4-substituted dioxopiperidine, methyl iodide, a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU), and an internal standard (e.g., tetramethylsilane, TMS) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Reaction Setup: In an NMR tube, combine a precise volume of the dioxopiperidine stock solution, the base stock solution, and the internal standard.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the alkylating agent to serve as the t=0 reference.
-
Reaction Initiation: Add a precise volume of the methyl iodide stock solution to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The duration and frequency of acquisition will depend on the reaction rate.
-
Data Analysis: For each spectrum, integrate the area of a characteristic proton signal of the starting material and a characteristic proton signal of the N-methylated product. Normalize these integrals to the integral of the internal standard.
-
Kinetic Analysis: Plot the concentration of the starting material versus time. Fit the data to the appropriate rate law (e.g., pseudo-first-order if the alkylating agent is in large excess) to determine the rate constant.
-
Comparison: Repeat the experiment under identical conditions for each 4-substituted analog to obtain a direct comparison of their N-alkylation rates.
Protocol 2: Determination of Apparent pKa by UV-Vis Spectrophotometry
This method is suitable for determining the pKa of the imide proton by measuring the change in UV absorbance as a function of pH.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 13).
-
Stock Solution: Prepare a concentrated stock solution of the dioxopiperidine derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer solution in a quartz cuvette.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range. The deprotonated imide anion will have a different absorbance spectrum from the neutral imide.
-
Data Analysis: Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Summary and Outlook
The substitution at the 4-position of the piperidine-2,6-dione ring is a powerful strategy for modulating its chemical reactivity. The 4,4-dimethyl substitution, in particular, imparts unique characteristics largely governed by the Thorpe-Ingold effect.
Key Comparative Points:
-
Carbonyl Reactivity: The gem-dimethyl group appears to favor reactions at the carbonyl carbon that proceed through a cyclic tetrahedral intermediate, despite potential steric hindrance. This is in contrast to less substituted analogs where ring-opening pathways may be more competitive.
-
N-H Acidity: The 4,4-dimethyl group is predicted to slightly decrease the acidity of the imide proton compared to the unsubstituted parent compound due to a combination of weak electron donation and steric hindrance to solvation of the conjugate base.
-
Ring Stability: The Thorpe-Ingold effect strongly suggests that the 4,4-dimethyl substitution enhances the stability of the glutarimide ring, particularly against hydrolysis, when compared to the unsubstituted analog.
For drug development professionals, these insights are critical. The enhanced stability of the 4,4-dimethyl substituted ring could translate to improved drug shelf-life and metabolic stability. However, the altered reactivity at the carbonyl and imide positions must be carefully considered during synthesis and in understanding potential drug-target interactions or off-target reactions. Further quantitative kinetic and pKa studies on a diverse range of 4-substituted dioxopiperidines will be invaluable in building a more comprehensive understanding and enabling more precise design of next-generation therapeutics based on this privileged scaffold.
References
-
Toman, R. E., et al. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC. [Link]
-
Thorpe–Ingold effect. In Wikipedia. [Link]
-
Schmidt am Busch, M., & Knapp, E.-W. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Wiley-VCH. [Link]
-
Pawłowski, M., Wojtasiewicz, K., Maurin, J. K., & Leniewski, A. (2004). THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES. PART II. HETEROCYCLES, 65(1), 9. [Link]
-
Thorpe–Ingold effect. In Wikipedia. [Link]
Sources
A Comparative Guide to 4,4-Disubstituted-2,6-dioxopiperidines: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The 2,6-dioxopiperidine, or glutarimide, scaffold is a cornerstone of modern medicinal chemistry, most famously represented by the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. The discovery that these molecules function as "molecular glues"—modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase—has revolutionized therapeutic strategies, particularly in oncology. This mechanism has paved the way for the burgeoning field of targeted protein degradation (TPD), including the development of Proteolysis Targeting Chimeras (PROTACs), where the glutarimide moiety serves as a highly effective E3 ligase handle.
While the structure-activity relationship (SAR) of 3-substituted glutarimides is well-explored, the 4-position of the ring offers a unique vector for chemical modification. Introducing two substituents at the C4 position creates a quaternary center, which can significantly impact the molecule's spatial arrangement, metabolic stability, and physicochemical properties. This guide provides a comprehensive literature review and comparative analysis of 4,4-disubstituted-2,6-dioxopiperidines. We will objectively compare their synthetic accessibility and delve into their performance in two key therapeutic areas: oncology and neurology, providing supporting experimental data and detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical space.
Part 1: Synthesis and Chemical Diversification
The primary challenge in synthesizing 4,4-disubstituted-2,6-dioxopiperidines is the efficient construction of the C4-quaternary stereocenter. Various strategies have been developed, generally involving either the cyclization of a pre-functionalized linear precursor or the modification of a pre-formed glutarimide ring.
Generalized Synthetic Workflow
The most common approaches involve the reaction of a Michael acceptor with a suitable nucleophile, followed by intramolecular cyclization. This provides a convergent and flexible method for introducing diversity at the C4 position.
Caption: Generalized workflow for the synthesis of 4,4-disubstituted-2,6-dioxopiperidines.
Comparison of Synthetic Methodologies
The choice of synthetic route depends on the desired substituents and the availability of starting materials. Below is a comparison of common strategies.
| Methodology | Key Reagents | Typical Yields | Advantages | Limitations | References |
| Michael Addition & Cyclization | Alkylidene cyanoacetates, Cyanoacetamide, Sodium ethoxide | 60-90% | High convergence, readily available starting materials, good for a variety of substituents. | Multi-step process, harsh hydrolysis conditions may be required. | [1] |
| Palladium-Catalyzed Cyclization | Tert-butyl carbonates, Oxazolones, Palladium salts | 61-86% | Milder conditions, allows for construction of complex glutarimides. | Requires specialized starting materials and expensive catalysts. | [2] |
| Organocatalysis (NHC) | Cinnamic aldehydes, Malondiamides, N-Heterocyclic Carbene (NHC) catalyst | 50-95% | Enantioselective potential, good for spirocyclic systems. | Catalyst sensitivity, may require an oxidant, substrate scope can be limited. | [2] |
| Tandem Michael Reaction | α,β-Unsaturated pyrazoleamides, Amidomalonates, Chiral Yb(OTf)₃ complex | High | Highly enantioselective for trans-3,4-disubstituted glutarimides, which can be precursors. | Primarily demonstrated for 3,4-disubstitution; subsequent modification to 4,4 may be needed. | [2] |
Part 2: Comparative Analysis in Oncology
The primary mechanism conferring anticancer activity to glutarimide derivatives is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to the thalidomide-binding pocket of CRBN, these compounds act as molecular glues, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins that are not typically targeted by this E3 ligase.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Caption: Cereblon (CRBN) mediated targeted protein degradation by a glutarimide molecular glue.
Performance Comparison of Glutarimide Derivatives
While clinical data is dominated by 3-substituted analogs, preclinical studies have explored the impact of 4,4-disubstitution on anticancer activity. Spirocyclic derivatives, a class of 4,4-disubstituted compounds, have shown particular promise.
| Compound ID / Class | 4,4-Substituents | Cancer Cell Line(s) | IC₅₀ (µM) | Key Findings & Mechanism | Reference |
| Lenalidomide (Benchmark) | H, 4-aminoisoindolinone-N- (at C3) | NCI-H929 (Multiple Myeloma) | ~2.25 | Potent CRBN modulator, degrades IKZF1/3. | [3] |
| Compound 7 | Spiro[5.11]heptadecane-7-one | HeLa (Cervical) | 9 | The spirocyclic 12-membered ketone ring was found to be the most potent structure among the tested series. | [4] |
| Compound 7 | Spiro[5.11]heptadecane-7-one | K562 (Leukemia) | 12 | Showed broad activity across different cancer types. | [4] |
| Compound 7 | Spiro[5.11]heptadecane-7-one | MDA-MB-453 (Breast) | 27 | Activity is moderate but demonstrates the potential of large spirocyclic systems. | [4] |
| General Glutarimides | Various | K562 (Leukemia) | Varies | QSAR studies suggest smaller, less rigid molecules are generally more potent. Distal substituents often decrease potency. | [5] |
Causality Behind Experimental Choices: The use of diverse cancer cell lines (HeLa, K562, MDA-MB-453) is crucial to assess the breadth of a compound's activity. K562, a leukemia line, is often used in studies of IMiDs due to its known sensitivity to IKZF1/3 degradation. The IC₅₀ value is the standard metric for potency, representing the concentration required to inhibit cell growth by 50%. Comparing novel compounds to a benchmark like lenalidomide provides essential context for their relative efficacy.[3][4]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a self-validating system for determining the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a 4,4-disubstituted-2,6-dioxopiperidine derivative.
Materials:
-
Human cancer cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize (if adherent), count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Part 3: Comparative Analysis in Neurological Applications
The application of 4,4-disubstituted-2,6-dioxopiperidines in neurodegenerative disorders is less explored but holds potential. Pathological hallmarks of diseases like Alzheimer's and Parkinson's include oxidative stress, neuroinflammation, and protein misfolding—processes that could potentially be modulated by this chemical class.[6]
Performance Comparison in Neurological Models
Direct evidence for 4,4-disubstituted-2,6-dioxopiperidines is limited; however, related 4,4-disubstituted piperidines have been evaluated for CNS activity, providing a basis for future exploration.
| Compound Class | Substituents | Model / Assay | Key Findings | Potential Mechanism | Reference |
| 4,4-Disubstituted Piperidines | Various aryl and alkyl groups | Mouse Writhing & Tail-flick tests | Several analogs showed analgesic potency comparable to morphine. | Opioid receptor binding (high affinity for [³H]naloxone sites). | [7] |
| 4,4-Disubstituted Piperidines | 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl] | Mouse Hot-plate assay | Identified potent narcotic agonists with varying durations of action. | Fentanyl-like opioid agonism. | [8] |
| Hypothetical Glutarimides | e.g., Dimethyl, Diethyl | Cellular models of oxidative stress (e.g., H₂O₂ challenge) | Hypothesized: May reduce reactive oxygen species (ROS) levels. | Antioxidant activity, modulation of neuroinflammatory pathways. | N/A |
Rationale for Exploration: The rationale for testing these compounds in neurodegeneration is multifaceted. The rigid, 3D structure imposed by the 4,4-disubstitution could lead to novel interactions with CNS targets. Furthermore, the glutarimide core itself may have intrinsic anti-inflammatory properties, which are highly relevant to neurodegenerative pathologies.[6][9]
Experimental Protocol: Reactive Oxygen Species (ROS) Assay
This protocol provides a validated method to assess the antioxidant potential of a test compound in a cellular model of oxidative stress.
Objective: To quantify the effect of a test compound on intracellular ROS levels in SH-SY5Y neuroblastoma cells challenged with an oxidant.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
2',7'-Dichlorofluorescin diacetate (DCFDA) dye (e.g., 10 mM stock in DMSO)
-
Oxidant (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
Test compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours. This step allows the compound to enter the cells and exert its potential protective effects.
-
DCFDA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of medium containing 10 µM DCFDA to each well. Incubate for 45 minutes at 37°C. DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent DCF.
-
Oxidative Challenge: Wash the cells once with PBS to remove excess dye. Add 100 µL of medium containing the chosen oxidant (e.g., 100 µM H₂O₂) to the wells. Include a negative control group with no oxidant.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Calculate the rate of fluorescence increase or the final fluorescence value for each condition. Normalize the data to the vehicle-control group that was challenged with the oxidant. A reduction in fluorescence indicates that the test compound has ROS-scavenging or antioxidant activity.
Summary and Future Outlook
The 4,4-disubstituted-2,6-dioxopiperidine scaffold represents a synthetically accessible and promising, yet underexplored, area of medicinal chemistry. While the related 3-substituted analogs have set a high bar as potent modulators of the Cereblon E3 ligase, the introduction of a C4-quaternary center offers a distinct strategy for tuning molecular properties.
Comparative Insights:
-
Oncology: Preclinical data, particularly for spirocyclic glutarimides, suggests that 4,4-disubstitution is compatible with potent anticancer activity.[4] The key challenge and opportunity lie in designing substituents that can either enhance binding to CRBN or, more excitingly, induce the degradation of novel neosubstrates beyond the established IKZF1/3, thus expanding the therapeutic window.
-
Neurology: This area remains largely speculative but is grounded in the established CNS activity of related 4,4-disubstituted piperidines and the critical role of inflammation and oxidative stress in neurodegeneration.[6][7] The metabolic stability often conferred by a quaternary center could be highly advantageous for developing CNS drugs that require a longer half-life.
Future Directions: The path forward requires systematic exploration. A diversity-oriented synthesis approach, coupled with high-throughput screening, could rapidly map the SAR of the 4,4-disubstituted scaffold. For oncology, this would involve screening against panels of cancer cell lines and performing proteomic studies to identify degraded proteins. For neurology, screening in cellular models of oxidative stress, neuroinflammation, and protein aggregation is a logical first step. The insights gained will be critical for determining whether the unique three-dimensional architecture of these compounds can be translated into the next generation of targeted therapeutics.
References
- Kosyan, D., Strilets, A., & Mykhailiuk, P. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Chemistry & Chemical Technology, 16(4), 503-524.
-
Ronnebaum, L. A., et al. (2021). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry, 19(44), 9576-9591. [Link]
- Khan, S., et al. (2024). Pharmacogenomics for neurodegenerative disorders - a focused review. Journal of Personalized Medicine, 14(1), 1.
- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.
-
Wang, M., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. European Journal of Medicinal Chemistry, 187, 111956. [Link]
- O'Connor, D., et al. (2025). Update on Disease-Modifying Pharmacological Treatments for Frontotemporal Dementia (FTD): A Scoping Review of Registered Trials. Journal of Clinical Medicine, 14(23), 1.
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
- Islam, R., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(19), 6649.
- Patel, H. V., et al. (1968). Synthesis of 3,3-disubstituted glutarimides. Journal of Pharmaceutical Sciences, 57(1), 133-135.
- Jacob, P. J., et al. (2017). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. IOP Conference Series: Materials Science and Engineering, 263, 022019.
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
-
Budeč, M., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 166-173. [Link]
- Smith, A. B., & Jones, C. D. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 132(1), 123-125.
- Lee, J. H., et al. (2016). A Therapeutic Strategy for Alzheimer's Disease Focused on Immune-inflammatory Modulation. Dementia and Neurocognitive Disorders, 15(3), 63-71.
- Paturej, A., et al. (2021). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 26(11), 3169.
-
Kosyan, D., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
- Zloh, M., et al. (2010). Antiproliferative activity of NCI-DTP glutarimide derivatives. An alignment independent 3D QSAR study. Journal of the Serbian Chemical Society, 75(9), 1167-1178.
- Sharma, A., & Singh, A. (2024). Pharmacological Management of Neurodegenerative Disorders Current and Future Approaches. International Journal of Scientific Research & Technology, 5(2), 1-12.
-
de Oliveira, C. S. A., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals, 14(5), 449. [Link]
- Kumar, P. L., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 104-108.
- Singh, P., et al. (2023). Neurodegenerative disorders: Assessing the impact of natural vs drug-induced treatment options. Journal of Cellular and Molecular Medicine, 27(19), 2841-2856.
-
Penafria, B., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(45), 9045-9051. [Link]
-
Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Chemical Biology, 13(1), 227-234. [Link]
- Anizon, F., et al. (2002). Synthesis of 4,6-Disubstituted Dihydrodipyridopyrazines and Assessment of Their DNA Binding. Heterocycles, 57(10), 1877-1886.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurodegenerative disorders: Assessing the impact of natural vs drug‐induced treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed protocol for the safe handling and disposal of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No. 61193-04-2). While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, this document synthesizes established principles of chemical waste management, data from structurally related compounds, and regulatory frameworks to ensure a robust and scientifically-grounded disposal procedure. The causality behind each step is explained to empower you with the knowledge to handle this and similar dicarbonitrile compounds with confidence and care.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. Based on its dicarbonitrile and dioxopiperidine structure, we must infer its hazard profile with a conservative approach, treating it as a hazardous substance until proven otherwise.
Structural Features and Inferred Risks:
-
Dinitrile Functionality: Organic nitriles are a class of compounds that can pose significant health risks. They can be toxic if swallowed, inhaled, or absorbed through the skin. A critical concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas when exposed to strong acids, strong bases, or high temperatures.
-
Piperidine Ring System: While the piperidine backbone is common in many pharmaceuticals, the presence of two nitrile and two ketone groups significantly alters its reactivity and toxicology.
Based on the analysis of safety data for similar piperidine and dinitrile compounds, we can anticipate the following hazard classifications.
| Property/Hazard | Inferred Information & Rationale | Supporting Source (Similar Compounds) |
| CAS Number | 61193-04-2 | [1][2][3] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Physical State | Likely a solid at room temperature. | N/A |
| Acute Toxicity | Warning: May be harmful if swallowed, in contact with skin, or if inhaled. Nitrile compounds are known for their toxicity. | [4][5] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation. | [4][6] |
| Eye Damage/Irritation | Warning: Causes serious eye irritation. | [4][6] |
| Environmental Hazard | Warning: Potentially toxic to aquatic life. Many complex organic molecules can have long-lasting environmental effects. | [6] |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be treated as regulated chemical waste. The following protocol is designed to comply with general principles outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous: Due to its potential toxicity and reactivity, all waste containing this compound must be managed as hazardous waste.[9] This includes the pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.
-
Segregate Waste Streams: Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Specifically, keep it separate from:
-
Strong acids or bases to prevent potential HCN generation.
-
Oxidizing agents.[4]
-
Aqueous waste streams, unless its solubility and lack of reaction are confirmed.
-
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure solid compound and contaminated solids (e.g., paper towels, gloves) in a designated, durable, sealable container. A polyethylene drum or a glass container with a secure screw-top lid is appropriate.
-
Liquid Waste: If the compound is in solution, collect it in a chemically compatible, leak-proof container (e.g., a glass or polyethylene bottle with a screw cap). Ensure the container material is compatible with the solvent used.
-
Container Integrity: All containers must be in good condition, free of leaks or residues on the outside. Keep containers closed at all times except when adding waste.[10]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[11] Your waste container label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The specific hazards (e.g., "Toxic", "Irritant", "Environmental Hazard").
-
The accumulation start date (the date you first add waste to the container).
-
Your name, department, and contact information.
Step 4: On-Site Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory or a central accumulation area managed by your institution.
-
Conditions: The storage area must be cool, dry, and well-ventilated.[4] It should be away from heat sources, open flames, and incompatible chemicals.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 5: Final Disposal
-
Professional Removal: Never dispose of this chemical down the drain or in the regular trash.[7]
-
Contact EHS: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Follow all internal procedures for requesting a waste pickup. These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, likely via high-temperature incineration.
Decontamination and Spill Management
Accidents happen. A prepared response is essential to mitigate risk.
Personal Protective Equipment (PPE) for Handling and Cleanup
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. | To prevent skin absorption, a primary route of exposure for nitrile compounds.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes, as the compound is a severe eye irritant.[6] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a chemical fume hood. For large spills, respiratory protection may be needed. | To prevent inhalation of airborne powder. |
Decontamination of Equipment and Surfaces
-
Gross Removal: Carefully wipe surfaces with a disposable cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical.
-
Wash: Wash the surface or equipment with soap and water.[12]
-
Rinse: Rinse thoroughly with water.
-
Collect Waste: All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste as described in Section 2.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.
-
Secure the Area: Prevent entry to the spill area. Ensure ventilation is adequate (fume hood).
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain & Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent it from becoming airborne.[4]
-
Collect: Carefully sweep or scoop the absorbed material and spilled compound into your designated hazardous waste container. Use non-sparking tools if a flammable solvent is involved.
-
Decontaminate: Clean the spill area as described in the decontamination procedure above.
-
Dispose: Seal, label, and dispose of the waste container and all cleanup materials through your EHS department.
Workflow Visualizations
To ensure clarity, the following diagrams illustrate the decision-making processes for disposal and spill response.
Caption: Disposal Decision Workflow for this compound.
Caption: Step-by-step spill response protocol.
References
-
Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
-
Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems . MDPI. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria . PubMed. [Link]
- Treatment of waste water
-
What Are The Key Hazardous Waste Disposal Regulations For Engineers? . Civil Engineering Explained. [Link]
-
Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis . ResearchGate. [Link]
-
Recycling Waste Nitrile Rubber (NBR) and Improving Mechanical Properties of Re-vulcanized Rubber by an Efficient Chemo-Mechanical Devulcanization . ResearchGate. [Link]
-
Defining Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]
-
CAS#:61193-04-2 | this compound . Chemsrc. [Link]
-
Hazardous Waste Regulations . Retail Industry Leaders Association (RILA). [Link]
-
Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). [Link]
-
Standard Operating Procedure - EPA . U.S. Environmental Protection Agency. [Link]
-
Chemical Decontamination . StatPearls - NCBI Bookshelf. [Link]
-
Decontamination methods . Research Starters - EBSCO. [Link]
-
Decontamination 101: Dealing with CBRN Threats . MIRA Safety. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 61193-04-2 [chemicalbook.com]
- 3. CAS#:61193-04-2 | this compound | Chemsrc [chemsrc.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. youtube.com [youtube.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Regulations [rila.org]
- 12. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




